Product packaging for Benzothiazolinone(Cat. No.:)

Benzothiazolinone

Cat. No.: B8138533
M. Wt: 151.19 g/mol
InChI Key: BXQNSPXDWSNUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzothiazolinone refers to a class of bicyclic heterocyclic compounds consisting of a benzene ring fused with a thiazole ring. This structure, featuring electron-rich nitrogen and sulfur heteroatoms, allows these compounds to engage in diverse non-covalent interactions with biological targets, making them a highly privileged scaffold in medicinal chemistry and drug discovery . The benzothiazole core is a fundamental structure found in several FDA-approved drugs, such as Riluzole for amyotrophic lateral sclerosis, Pramipexole for Parkinson's disease, and Flutemetamol (18F) for imaging amyloid plaques in Alzheimer's disease . Furthermore, the investigational drug Dexpramipexole, also stemming from this chemical class, is being studied for conditions like amyotrophic lateral sclerosis . Researchers value this scaffold for its wide spectrum of pharmacological activities, which includes antitumor, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties . Its derivatives have shown promise as inhibitors of critical enzymes and receptors, such as tyrosine kinases, FLT3, and PI3Kγ, and are being explored for targeting diseases like Huntington's, inflammatory bowel disease, and various cancers . Beyond pharmaceuticals, specific derivatives like Benzisothiazolinone (BIT) are extensively used as broad-spectrum antimicrobial preservatives and microbicides in industrial applications . BIT is effective against bacteria, fungi, and yeast, and is commonly found in emulsion paints, adhesives, home cleaning products, laundry detergents, and textile spin-finish solutions to prevent microbial spoilage and extend product shelf life . Its mechanism of action is generally attributed to the ability of the isothiazolinone ring to penetrate cell membranes and react with intracellular thiol-containing proteins and enzymes, disrupting cellular function . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B8138533 Benzothiazolinone

Properties

IUPAC Name

1,3-benzothiazole 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c9-10-5-8-6-3-1-2-4-7(6)10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQNSPXDWSNUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CS2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for the formation of the benzothiazolinone scaffold, a crucial heterocyclic motif in medicinal chemistry and materials science. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the underlying reaction mechanisms.

Core Synthesis Pathways from 2-Aminothiophenol (B119425)

The most prevalent and versatile methods for constructing the 1,3-benzothiazol-2(3H)-one core commence with the cyclization of 2-aminothiophenol, a readily available starting material. The key transformation involves the introduction of a carbonyl group that undergoes cyclization with the amino and thiol functionalities. The primary sources for this carbonyl moiety are urea (B33335), phosgene (B1210022) or its safer equivalents, and carbon dioxide.

Reaction with Urea

A common and relatively straightforward method for the synthesis of 1,3-benzothiazol-2(3H)-one involves the reaction of 2-aminothiophenol with urea. This method is advantageous due to the low cost and low toxicity of urea. The reaction proceeds by heating the two reactants, leading to the formation of the this compound core and the evolution of ammonia (B1221849).

Experimental Protocol:

A mixture of 2-aminothiophenol and urea is heated. The reaction can be carried out without a solvent or in a high-boiling solvent. As the temperature rises, the reactants melt and react, releasing ammonia gas. Upon completion of the reaction, the mixture is cooled, and the solid product can be purified by recrystallization. For instance, reacting urea with o-aminothiophenol at elevated temperatures provides 1,3-benzothiazol-2(3H)-one.[1]

Mechanism:

The reaction is believed to proceed through the initial nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of urea, forming an intermediate. This is followed by an intramolecular cyclization involving the thiol group and the elimination of ammonia to yield the stable this compound ring system.

G cluster_0 Synthesis of 1,3-Benzothiazol-2(3H)-one from 2-Aminothiophenol and Urea node_A 2-Aminothiophenol node_C Intermediate node_A->node_C Nucleophilic attack node_B Urea node_B->node_C node_D 1,3-Benzothiazol-2(3H)-one node_C->node_D Intramolecular cyclization & Elimination node_E Ammonia node_C->node_E Elimination G cluster_1 Phosgene-Free Synthesis using CDI node_F 2-Aminothiophenol node_H N-Acyl Imidazole Intermediate node_F->node_H Nucleophilic attack node_G 1,1'-Carbonyldiimidazole (CDI) node_G->node_H node_I 1,3-Benzothiazol-2(3H)-one node_H->node_I Intramolecular cyclization & Elimination node_J Imidazole (2 eq.) node_H->node_J Elimination G cluster_2 Carbonylative Cyclization with CO₂ node_K 2-Aminothiophenol node_M Carbamate Intermediate node_K->node_M Nucleophilic attack node_L Carbon Dioxide (CO₂) node_L->node_M node_N 1,3-Benzothiazol-2(3H)-one node_M->node_N Intramolecular cyclization & Dehydration node_O Water node_M->node_O Dehydration G cluster_3 Synthesis from o-Halobenzamide node_P o-Halobenzamide node_R 2-Mercaptobenzamide Intermediate node_P->node_R Cu-catalyzed C-S coupling node_Q Sulfur Source (e.g., NaSH) node_Q->node_R node_S 1,3-Benzothiazol-2(3H)-one node_R->node_S Intramolecular cyclization

References

Physicochemical Properties of Benzothiazolinone Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of benzothiazolinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document outlines their synthesis, key physicochemical parameters, and their interactions with critical biological signaling pathways. Detailed experimental protocols and workflows are presented to support further research and development in this area.

Introduction to this compound Derivatives

This compound, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a thiazolinone ring. Derivatives of this core structure have garnered considerable attention in drug discovery due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The versatility of the this compound scaffold allows for a variety of substitutions, enabling the fine-tuning of its physicochemical and biological characteristics to optimize therapeutic potential.

Physicochemical Properties

The physicochemical properties of this compound derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity, melting point, and pKa influence their absorption, distribution, metabolism, and excretion (ADME), as well as their interaction with biological targets.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (g/L)LogPpKa
1,2-Benzisothiazol-3(2H)-oneC₇H₅NOS151.19156.61.1 (at 20°C)0.76Not readily available
6-Phenyl-2-benzothiazolamineC₁₃H₁₀N₂S226.30>310Not readily availableNot readily availableNot readily available
N-(2-(benzo[d]thiazol-2-yl)-3-arylacryloyl)-4-methylbenzenesulfonohydrazide derivativesVariesVaries246-248.6 (for a specific derivative)Not readily availableVariesNot readily available
N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivativesVariesVariesNot readily availableNot readily availableVaries5.91-8.34 (pKa1), 3.02-4.72 (pKa2)[1]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: An excess amount of the solid this compound derivative is added to a known volume of purified water or a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved this compound derivative in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.

Determination of Lipophilicity (LogP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).

Protocol:

  • Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water is prepared.

  • Column: A C18 stationary phase column is used.

  • Standard Selection: A series of standard compounds with known LogP values are selected to create a calibration curve. These standards should bracket the expected LogP of the this compound derivative.

  • Chromatographic Analysis: The standard compounds and the test compound are injected into the HPLC system, and their retention times (t_R) are recorded. The dead time (t_0) is determined by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): The capacity factor for each compound is calculated using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: A plot of log(k') versus the known LogP values of the standard compounds is generated.

  • LogP Determination: The LogP of the this compound derivative is determined by interpolating its log(k') value onto the calibration curve.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with pH.

Protocol:

  • Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Stock Solution Preparation: A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., DMSO).

  • Sample Preparation: Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.

  • Spectrophotometric Measurement: The UV-Vis absorbance spectrum of each sample is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the largest difference between the ionized and unionized species is observed is plotted against pH.

  • pKa Calculation: The pKa is determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms of the molecule. This can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

This compound derivatives have been shown to modulate several key signaling pathways implicated in diseases such as cancer and inflammatory disorders. Understanding these interactions is crucial for elucidating their mechanism of action and for rational drug design.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[3][4] Dysregulation of this pathway is a hallmark of many cancers. Several benzothiazole (B30560) derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[5][6]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation BTZ This compound Derivative BTZ->PI3K inhibits BTZ->mTORC1 inhibits JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (phosphorylated) STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates BTZ This compound Derivative BTZ->JAK inhibits Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Structural_Char Structural Characterization (NMR, MS, IR) Purification->Structural_Char Physicochem_Char Physicochemical Characterization (Solubility, LogP, pKa) Structural_Char->Physicochem_Char Biological_Eval In Vitro & In Vivo Biological Evaluation Physicochem_Char->Biological_Eval SAR Structure-Activity Relationship (SAR) Analysis Biological_Eval->SAR SAR->Synthesis Optimization

References

An In-depth Technical Guide on the Mechanism of Action of Benzisothiazolinone in Microbial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzisothiazolinone (BIT) is a broad-spectrum antimicrobial agent with extensive applications as a preservative in various industrial and consumer products.[1][2] Its efficacy against a wide range of bacteria, fungi, and yeasts is attributed to a multi-faceted mechanism of action primarily centered on the disruption of essential cellular processes.[1][3] This technical guide provides a detailed exploration of the molecular interactions and biochemical consequences of BIT exposure in microbial cells, supported by quantitative data and standardized experimental protocols.

Core Mechanism of Action

The biocidal activity of benzisothiazolinone is principally derived from the electrophilic nature of the sulfur atom within its isothiazolinone heterocyclic ring.[3][4] The mechanism is not one of a general cell poison; rather, it involves specific reactions with key biological molecules that lead to the cessation of microbial growth and, ultimately, cell death.[5] The process can be delineated into several key stages:

  • Cellular Uptake: BIT penetrates the microbial cell wall and membrane to access the cytoplasm.[3][6]

  • Reaction with Thiols: The primary target of BIT within the cell are thiol-containing molecules, most notably the cysteine residues in proteins and enzymes, as well as glutathione.[3][5] The active N-S bond in the isothiazolinone ring reacts with these sulfhydryl (-SH) groups.[7]

  • Disulfide Bond Formation and Ring Opening: This reaction leads to the formation of disulfide derivatives, which involves the opening of the heterocyclic ring.[5][7] This covalent modification irreversibly alters the structure and function of the targeted proteins and enzymes.[8]

  • Disruption of Critical Cellular Functions: The inactivation of essential thiol-containing enzymes disrupts numerous physiological processes, including:

    • Respiration and Energy Generation: Key metabolic pathways responsible for producing ATP are inhibited.[3][5]

    • Active Transport: The ability of the cell to transport nutrients and other essential molecules across the cell membrane is impaired.[3][5]

    • Glucose Oxidation: The metabolic breakdown of glucose is significantly inhibited.[5]

  • Inhibition of Growth and Cell Death: The cumulative effect of these disruptions is the rapid and irreversible inhibition of microbial growth, leading to cell death.[8]

Some evidence also suggests that BIT can interfere with DNA replication by forming hydrogen bonds with DNA bases, thereby destroying the DNA's structure and preventing replication.[7] This dual-pronged attack on both enzymatic function and genetic integrity contributes to its high efficiency as a biocide.

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the proposed mechanism of action of Benzisothiazolinone at the cellular level.

Benzisothiazolinone_Mechanism_of_Action Benzisothiazolinone (BIT) Mechanism of Action in Microbial Cells cluster_extracellular Extracellular cluster_cell Microbial Cell BIT_ext Benzisothiazolinone (BIT) BIT_int Intracellular BIT BIT_ext->BIT_int Enters Cell Disrupted_Proteins Inactive Disulfide Derivatives BIT_int->Disrupted_Proteins Reacts with Thiol_Proteins Thiol-Containing Proteins & Enzymes (e.g., Cysteine residues) Thiol_Proteins->Disrupted_Proteins Targeted by BIT Inhibition Inhibition of Cellular Functions Disrupted_Proteins->Inhibition Leads to Cellular_Functions Cellular Respiration, Active Transport, Energy Generation Cellular_Functions->Inhibition Disruption of Cell_Death Cell Death Inhibition->Cell_Death Results in

Benzisothiazolinone (BIT) Mechanism of Action in Microbial Cells

Quantitative Data: Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.[3] The following tables summarize the MIC values for Benzisothiazolinone against a range of common bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Bacteria

Bacterial SpeciesMinimum Inhibitory Concentration (ppm)
Escherichia coli30 - 40
Pseudomonas aeruginosa200 - 250
Staphylococcus aureus30 - 40
Bacillus subtilis40 - 100
Proteus vulgaris90 - 125
Burkholderia cepacia80
Enterobacter cloacae80
Streptococcus faecalis40
Streptococcus lactis40
Typhoid bacillus40

Note: Data compiled from multiple sources.[6][9] Some values represent a product with an active BIT concentration of 20-32%.[6][9]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Fungi

Fungal SpeciesMinimum Inhibitory Concentration (ppm)
Aspergillus niger300
Penicillium funiculosum150
Cladosporium herbarum100
Rhizopus nigricans450
Fusarium species500
Saccharomyces cerevisiae (Brewer's yeast)200
Moniliformin500

Note: Data is for a BIT product with an active ingredient concentration of 32%.[4][6]

Experimental Protocols

The determination of MIC is a fundamental technique for assessing the antimicrobial efficacy of a compound. The broth microdilution method is a standardized and widely accepted protocol.[10]

Protocol: MIC Determination by Broth Microdilution

Objective: To determine the lowest concentration of Benzisothiazolinone that inhibits the visible growth of a target microorganism.

Materials:

  • Benzisothiazolinone (BIT) stock solution

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in log phase

  • Sterile saline or broth for dilution

  • 0.5 McFarland standard

  • Micropipettes and sterile tips

  • Incubator

Methodology:

  • Microbial Inoculum Preparation: a. Culture the test microorganism on a suitable agar (B569324) medium. b. Create a suspension of the cultured microorganism in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[3] d. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[3]

  • Preparation of Test Substance Dilutions: a. Prepare a stock solution of BIT in a suitable solvent (e.g., DMSO) at a concentration at least double the highest concentration to be tested.[3][11] b. Dispense a specific volume of sterile broth into all wells of a 96-well plate. c. Add a defined volume of the BIT stock solution to the first column of wells. d. Perform a two-fold serial dilution by transferring a set volume of the solution from each well to the next across the plate, discarding the excess from the last dilution column.[3] e. Ensure one column serves as a positive control (broth + inoculum, no BIT) and another as a negative/sterility control (broth only).[3]

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to all wells except the sterility control wells. b. Incubate the plates at an optimal temperature for the specific microorganism (e.g., 35-37°C for most bacteria, 25-35°C for fungi) for a defined period (typically 18-24 hours for bacteria, 24-72 hours for fungi).[4]

  • Reading of Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of BIT in a well that shows no visible growth (i.e., the well is clear).[3] This can be confirmed by using a plate reader to measure optical density at a specific wavelength (e.g., 600 nm).

Experimental Workflow Diagram

The following diagram outlines the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

MIC_Determination_Workflow Experimental Workflow for MIC Determination by Broth Microdilution cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Microbial Inoculum (Adjust to 0.5 McFarland) D Inoculate wells with prepared microbial suspension A->D B Prepare BIT Stock Solution C Perform Serial Dilution of BIT in 96-well plate B->C C->D F Incubate plate at optimal temperature and duration D->F E Include Positive (Inoculum only) & Negative (Broth only) Controls E->F G Visually inspect for turbidity or measure Optical Density (OD) F->G H Determine MIC: Lowest concentration with no visible growth G->H

Experimental workflow for MIC determination by broth microdilution.

Conclusion

Benzisothiazolinone exerts its potent, broad-spectrum antimicrobial effects through a well-defined mechanism of action. By penetrating the microbial cell and reacting with essential thiol-containing proteins and enzymes, it causes irreversible damage to critical cellular functions, including respiration and active transport.[3][5] This leads to a rapid cessation of metabolic activity and growth, culminating in cell death. The quantitative efficacy, as demonstrated by MIC values, confirms its activity against a wide array of bacteria and fungi.[4][6][9] The provided experimental protocol for MIC determination offers a standardized method for researchers to evaluate the efficacy of BIT in their specific applications. A thorough understanding of this mechanism is crucial for its effective application in preservation and for the development of new antimicrobial strategies.

References

The Multifaceted Biological Activities of Substituted Benzothiazolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazolinone scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the significant pharmacological effects of substituted this compound compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document details the quantitative data, experimental methodologies, and key signaling pathways associated with these activities to support ongoing research and drug development efforts.

Anticancer Activity

Substituted benzothiazolinones have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various this compound derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values. These values represent the concentration of the compound required to inhibit 50% of the cancer cell population's growth. A summary of reported IC₅₀ values for representative compounds is presented below.

Compound ID/DescriptionCell LineCancer TypeIC₅₀ (µM)Reference(s)
PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide)U87Glioblastoma< 0.05[1][2]
HeLaCervical Cancer< 0.05[1][2]
YLT322 (2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl) acetamide)HepG2Hepatocellular CarcinomaNot specified, but potent[3]
Benzothiazole (B30560) Conjugates (A3 & A4) HepG2Hepatocellular Carcinoma4[4]
2-Substituted Benzothiazole Derivatives (A & B) HepG2Hepatocellular CarcinomaA: 56.98 (24h), 38.54 (48h) B: 59.17 (24h), 29.63 (48h)[5][6]
Signaling Pathways in Anticancer Activity

The anticancer effects of many this compound derivatives are mediated through the modulation of key signaling pathways, primarily the PI3K/Akt and NF-κB pathways.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[4] Aberrant activation of this pathway is a common feature in many cancers. Certain this compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to the induction of apoptosis.[1][2] For instance, the novel benzothiazole derivative PB11 has been demonstrated to down-regulate the levels of PI3K and Akt, leading to increased caspase-3 and -9 activities and subsequent apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells.[1][2]

PI3K_Akt_Pathway This compound Substituted This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Pro_Ap_Inhibit Pro_Ap_Inhibit Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits Pro_Apoptotic->Apoptosis Promotes Pro_Ap_Inhibit->Pro_Apoptotic Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted benzothiazolinones, leading to apoptosis.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway plays a critical role in inflammation and cancer, regulating the expression of genes involved in cell proliferation, survival, and angiogenesis.[5] Studies have shown that certain 2-substituted benzothiazole derivatives can suppress the expression of NF-κB in hepatocellular carcinoma (HepG2) cells. This inhibition leads to a downstream reduction in the levels of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to the antiproliferative and pro-apoptotic effects of these compounds.[5][6]

NFkB_Pathway This compound Substituted This compound NFkB NF-κB This compound->NFkB Inhibits COX2_iNOS COX-2 & iNOS Expression NFkB->COX2_iNOS Promotes Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Inflammation Inflammation COX2_iNOS->Inflammation

Caption: Modulation of the NF-κB signaling pathway by substituted benzothiazolinones.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed and treat cells with the this compound compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[9]

This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a lysis buffer (e.g., containing Triton X-100 or SDS).[10]

  • DNA Extraction: Treat the lysate with RNase A and Proteinase K to remove RNA and proteins, respectively.

  • DNA Precipitation: Precipitate the DNA using ethanol (B145695) and resuspend the pellet in a suitable buffer.

  • Agarose (B213101) Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at a low voltage to resolve the DNA fragments.[11]

  • Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[11]

Apoptosis_Assay_Workflow start Cell Treatment with This compound harvest Harvest Cells start->harvest annexin_stain Annexin V-FITC/PI Staining harvest->annexin_stain lysis Cell Lysis harvest->lysis flow_cytometry Flow Cytometry Analysis annexin_stain->flow_cytometry dna_extraction DNA Extraction lysis->dna_extraction electrophoresis Agarose Gel Electrophoresis dna_extraction->electrophoresis visualize Visualize DNA Ladder electrophoresis->visualize

Caption: Workflow for apoptosis detection assays.

This technique is used to detect and quantify specific proteins to understand the mechanism of action of the compounds.

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[12]

Anti-Inflammatory Activity

Several substituted this compound derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a key quantitative measure.

Compound ID/DescriptionAnimal ModelDose% Edema InhibitionReference(s)
BMP326 (1-(1,3-benzothiazol-2-yl)-3-(2-methoxyphenyl)-1H-pyrazol-5-ol)Murine Macrophages (RAW264.7)Not specified (in vitro)Significant reduction in pro-inflammatory mediators[15]

Note: While the provided search results mention anti-inflammatory activity, specific in vivo quantitative data for benzothiazolinones was limited in the initial searches. The data for BMP326 is from an in vitro study but demonstrates a relevant anti-inflammatory mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test this compound compound, a vehicle control, and a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Antimicrobial Activity

Substituted benzothiazolinones have shown a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference(s)
Various Benzothiazole Derivatives Staphylococcus aureus25 - >200Not specified in snippets
Bacillus subtilis25 - >200Not specified in snippets
Escherichia coli25 - 100Not specified in snippets
Candida albicans25 - 200Not specified in snippets
Aspergillus niger50 - 200Not specified in snippets

Note: Specific MIC values for a range of substituted benzothiazolinones were mentioned as being tested, but the precise values for individual compounds were not detailed in the provided search snippets. The ranges indicate the general potency observed.

Experimental Protocol: Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the this compound compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Activity

Emerging evidence suggests that some this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. While this is a developing area of research, initial studies have shown promising results.

Note: Detailed quantitative data and specific experimental protocols for the neuroprotective activity of substituted benzothiazolinones were not extensively available in the initial search results. Further research is needed to fully elucidate their potential in this area.

Conclusion

Substituted benzothiazolinones represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation and development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate future research in this exciting field, ultimately aiming to translate these findings into novel therapeutic agents.

References

Review of benzothiazolinone and its analogues in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Medicinal Chemistry of Benzothiazolinone and Its Analogues

The benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry. Its derivatives, including benzothiazolinones, exhibit a wide array of pharmacological activities, making them a focal point for drug discovery and development. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents, among other therapeutic applications. This guide provides a comprehensive review of the synthesis, biological activities, structure-activity relationships (SAR), and experimental protocols related to this compound and its analogues.

I. Synthesis of this compound Analogues

The synthesis of benzothiazole and its derivatives can be achieved through various methodologies. Established methods often involve the condensation of 2-aminothiophenols with reagents like carboxylic acids, acyl chlorides, aldehydes, or nitriles. However, these methods can be limited by the stability and availability of substituted 2-aminothiophenols.

A common and versatile approach for synthesizing N-substituted benzo[d]thiazol-2(3H)-one analogues involves a multi-step process. This typically starts with a commercially available this compound core, which is then subjected to alkylation and subsequent reactions to introduce desired functional groups.

A general synthetic workflow is outlined below:

  • Alkylation of the this compound Core: Commercially available benzo[d]thiazol-2(3H)-one is treated with a dibromoalkane under basic conditions to introduce an alkyl linker at the nitrogen atom.

  • Friedel-Crafts Acylation/Alkylation (Optional): To modify the benzene ring portion of the scaffold, a Friedel-Crafts acylation can be performed, followed by reduction to yield a regiospecific 6-alkyl derivative.

  • Nucleophilic Substitution: The bromoalkylated intermediate is then reacted with various aminocycloalkanes or other nucleophiles to yield the final target compounds.

Synthetic_Workflow_Benzothiazolinone_Analogues A Benzo[d]thiazol-2(3H)-one D N-(bromoalkyl)-benzo[d]thiazol-2(3H)-one Intermediate A->D Alkylation H 6-Acyl-benzo[d]thiazol-2(3H)-one A->H Acylation at C6 B Dibromoalkane (e.g., 1,5-dibromopentane) B->D C Base (e.g., K2CO3) C->D F Final N-Substituted Analogue D->F Nucleophilic Substitution E Aminocycloalkane (e.g., Azepane) E->F G Friedel-Crafts Acylation (e.g., Propionyl chloride, AlCl3) G->H H->A Further Functionalization

Caption: General synthetic workflow for N-substituted benzo[d]thiazol-2(3H)-one analogues.

II. Biological Activities and Therapeutic Potential

This compound analogues are of significant interest due to their diverse pharmacological profiles. The benzothiazole nucleus is a versatile scaffold that can interact with a wide range of biological targets.

  • Antimicrobial and Antifungal Activity: Many benzothiazole derivatives have demonstrated potent activity against a spectrum of bacteria and fungi. Some compounds have shown significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and fungi such as Aspergillus niger and Candida albicans. The mechanism for some derivatives involves the inhibition of essential bacterial enzymes like DNA gyrase.

  • Anticancer Activity: Benzothiazole derivatives have been extensively investigated as anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and pancreatic cancer. Some analogues function as inhibitors of crucial proteins in cancer progression, such as Heat shock protein 90 (Hsp90) and carbonic anhydrases.

  • Sigma (σ) Receptor Modulation: A notable class of benzo[d]thiazol-2(3H)-one derivatives has been identified as high-affinity ligands for sigma receptors (σ-1 and σ-2). These receptors are implicated in numerous central nervous system disorders. Ligands with high affinity and selectivity for the σ-1 receptor are being explored for their potential in treating depression, Alzheimer's disease, and pain. Conversely, σ-2 receptors are overexpressed in many tumor cells, making their ligands promising candidates for cancer diagnostics and therapeutics.

  • Enzyme Inhibition: Beyond Hsp90, benzothiazole-based compounds have been developed as inhibitors for other key enzymes. For example, specific analogues have been identified as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades the endocannabinoid anandamide (B1667382). Inhibiting FAAH elevates anandamide levels, which can produce analgesic effects, making these compounds attractive for pain management.

  • Other Activities: The therapeutic potential of this class of compounds extends further, with reports of anti-inflammatory, antioxidant, anticonvulsant, antidiabetic, and antitubercular activities.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have provided crucial insights for designing more potent and selective compounds.

  • Substitutions at the N-3 Position: The substituent on the nitrogen atom of the thiazolinone ring is critical for activity. For sigma receptor ligands, an alkyl linker of optimal length (e.g., n=2 to 5 carbons) connecting to a cyclic amine (like azepane or pyrrolidine) is crucial for high affinity. The size of the alkylamine ring has been shown to be important for receptor affinity.

  • Substitutions on the Benzene Ring (C-6 Position): Modification of the benzene part of the molecule, particularly at the C-6 position, significantly influences activity and selectivity. For instance, introducing a propionyl group at C-6 can dramatically alter the selectivity between σ-1 and σ-2 receptors.

  • Substitutions at the C-2 Position: The C-2 position is another key site for modification. The presence of groups like thiol, amino, or substituted phenyl moieties can enhance various biological activities, including antimicrobial and anticancer effects.

SAR_this compound cluster_0 A C-2 Position - Thiol, Amino, Phenyl groups - Influences antimicrobial &  anticancer activity B N-3 Position - Alkyl linker length (n=2-5) - Cyclic amine size (e.g., Azepane) - Critical for Sigma Receptor affinity C C-6 Position - Acyl/Alkyl substitutions - Modulates receptor selectivity (σ-1 vs σ-2) Core

Caption: Key positions for substitution on the this compound core and their impact on activity.

IV. Quantitative Data on Biological Activity

The potency of this compound analogues is quantified using various metrics such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). This data is essential for comparing the efficacy of different compounds and for guiding lead optimization.

CompoundTargetBiological ActivityValueReference
1 σ-1 ReceptorBinding Affinity (Ki)0.56 nM
8a σ-1 ReceptorBinding Affinity (Ki)4.5 nM
4g hERG K+ ChannelInhibition (IC50)4.79 µM
Carbohydrazide Derivative PC-3 (Prostate Cancer)Cytotoxicity (IC50)19.9 ± 1.17 µg/mL
Carbohydrazide Derivative LNCaP (Prostate Cancer)Cytotoxicity (IC50)11.2 ± 0.79 µg/mL

V. Key Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reliable evaluation of newly synthesized compounds.

This protocol is adapted from the synthesis of sigma receptor ligands.

  • Alkylation: Commercially available benzo[d]thiazol-2(3H)-one is dissolved in a suitable solvent like DMF. A dibromoalkane (e.g., 1,5-dibromopentane) and a base (e.g., anhydrous K2CO3) are added. The mixture is stirred at room temperature or heated to ensure the completion of the reaction, which is monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified using column chromatography to yield the N-(bromoalkyl)-benzo[d]thiazol-2(3H)-one intermediate.

  • Final Amination: The purified intermediate is dissolved in a solvent, and the desired aminocycloalkane (e.g., azepane) is added, along with a base. The reaction is stirred until completion (monitored by TLC).

  • Final Purification: The reaction mixture is worked up (e.g., by extraction) and the final product is purified by column chromatography or recrystallization to yield the pure target analogue.

This protocol is used to determine the binding affinity of compounds for σ-1 and σ-2 receptors.

  • Membrane Preparation: Rat liver membranes are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl).

  • Assay Setup: The assay is performed in a 96-well format. Each well contains the membrane homogenate, a radioligand, and the test compound at various concentrations.

    • σ-1 Receptors: Labeled with 5nM --INVALID-LINK---pentazocine.

    • σ-2 Receptors: Labeled with 5 nM [3H]DTG in the presence of 300 nM (+)-pentazocine to block the σ-1 sites.

  • Nonspecific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of a known non-selective ligand like haloperidol.

  • Incubation: The plates are incubated for a specific time (e.g., 120 minutes at 37°C) to allow binding to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki values for the test compounds are calculated from the IC50 values (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

This is a standard method for screening the antimicrobial activity of new compounds.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of an agar (B569324) plate (e.g., Mueller-Hinton Agar) is evenly inoculated with the microbial suspension using a sterile cotton swab.

  • Disc Application: Sterile paper discs (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A control disc with only the solvent is also prepared.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism_FAAH_Inhibition Anandamide Anandamide (Endocannabinoid) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Inactive Inactive Metabolites FAAH->Inactive BTZ Benzothiazole Inhibitor BTZ->FAAH Inhibition Pain Pain Perception Modulation CB1R->Pain

Caption: Mechanism of action for benzothiazole-based FAAH inhibitors in pain modulation.

VI. Conclusion

This compound and its analogues represent a highly valuable and versatile class of heterocyclic compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with a well-defined synthetic framework, makes them promising candidates for the development of new therapeutic agents. The structure-activity relationships explored to date provide a solid foundation for the rational design of next-generation drugs with enhanced potency and selectivity. Continued research in this area, focusing on novel synthetic methodologies, exploration of new biological targets, and in-depth mechanistic studies, will undoubtedly lead to the discovery of clinically useful drugs for a variety of diseases.

The Dawn of a Biocidal Powerhouse: An In-depth Technical Guide to the Early Discovery and Development of Benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzisothiazolinone (BIT) and its derivatives represent a cornerstone in the field of industrial biocides, prized for their broad-spectrum antimicrobial activity and stability in a variety of formulations. This technical guide delves into the early discovery and development of this important class of compounds, providing a comprehensive overview of their synthesis, mechanism of action, and the experimental methodologies used to establish their efficacy. The information presented herein is intended to serve as a valuable resource for professionals engaged in the research and development of novel antimicrobial agents.

Early Synthesis and Chemical Properties

The first synthesis of 1,2-benzisothiazol-3(2H)-one (BIT) was reported in the early 20th century, with significant advancements in synthetic routes occurring throughout the mid to late 1900s. These early methods laid the groundwork for the large-scale industrial production of BIT and its derivatives. The primary synthetic strategies have traditionally centered on the manipulation of 2,2'-dithiodibenzoic acid and related structures.

Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one

A thorough understanding of the physicochemical properties of BIT is crucial for its effective application and formulation.

PropertyValueReference
Molecular Formula C7H5NOS[1]
Molar Mass 151.19 g/mol [1]
Appearance Off-white to yellowish solid[1][2]
Melting Point 154-158 °C[1][2]
Boiling Point 327.6 °C[1]
Solubility in Water 1.1 g/L at 20 °C[1]
log Kow (Octanol-Water Partition Coefficient) 0.76 at 30 °C and pH 7[1]
Vapor Pressure 2.78 x 10-6 mm Hg at 25 °C[1]
Key Synthetic Routes

Several methods for the synthesis of 1,2-benzisothiazol-3(2H)-one have been developed. Below are detailed protocols for some of the seminal synthetic routes.

This classic method involves the chlorination of 2,2'-dithio-bis-benzoyl chloride followed by amidation and cyclization.

Experimental Protocol:

  • Suspend 2,2'-dithio-bis-benzoyl chloride (3.37 moles) in methylene (B1212753) chloride (8.46 L).

  • Bubble chlorine gas (3.37 moles) through the stirred suspension.

  • Add the resulting solution to concentrated ammonium (B1175870) hydroxide (B78521) (2.89 L) with vigorous stirring.

  • Continue stirring for one hour after the addition is complete.

  • Filter the mixture to yield a damp solid.

  • Suspend the solid in approximately 7 L of water and acidify by adding concentrated hydrochloric acid with vigorous stirring.

  • Isolate the solid product by filtration and wash it with about 3 L of water.

  • Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one.

This route offers an alternative starting material and proceeds through an o-mercaptobenzonitrile intermediate.

Experimental Protocol:

  • React o-chlorobenzonitrile with anhydrous sodium hydrosulfide.

  • Acidify the reaction mixture to obtain o-mercaptobenzonitrile.

  • React the o-mercaptobenzonitrile with water and chlorine gas.

  • Heat the mixture and then allow it to crystallize to obtain a crude product of 1,2-benzisothiazolin-3-one.

  • Dissolve the crude product in an alkali solution, decolorize, and then acidify to obtain the purified 1,2-benzisothiazolin-3-one.[3]

This method utilizes a mixture of starting materials and an oxidative cyclization step.

Experimental Protocol:

  • In a 250 mL reactor, combine a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g, molar ratio 3:1), Mn(OH)3 (0.42 g), triethanolamine (B1662121) (0.60 g), and ethanol (B145695) (160 mL).

  • Heat the mixture to 120°C with stirring.

  • Introduce oxygen to maintain the reactor pressure at 0.2 MPa.

  • After 10 hours, stop the reaction and remove the ethanol by rotary evaporation.

  • Add 100 mL of water and stir for 20 minutes.

  • Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one as a white solid.[4]

Mechanism of Action

The biocidal activity of benzothiazolinones is attributed to their ability to disrupt essential cellular processes in microorganisms. This is a rapid, two-step process.[5][6][7][8]

  • Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones inhibit microbial growth, respiration (oxygen consumption), and energy generation (ATP synthesis).[5][7][8][9] This is achieved through the disruption of metabolic pathways involving dehydrogenase enzymes.[5][7][8][9]

  • Irreversible Cell Damage: Following the initial metabolic inhibition, irreversible cell damage occurs over a period of hours.[5][7][8][9] This is primarily caused by the destruction of protein thiols and the production of free radicals, leading to cell death.[5][7][8][9]

The electrophilic nature of the isothiazolinone ring, particularly the sulfur atom, makes it highly reactive towards nucleophiles like the thiol groups of cysteine residues in proteins.

Mechanism_of_Action cluster_cell Microbial Cell BIT Benzisothiazolinone (BIT) CellWall Cell Wall/ Membrane BIT->CellWall Penetration Cytoplasm Cytoplasm CellWall->Cytoplasm Enzymes Thiol-containing Enzymes (e.g., Dehydrogenases) Cytoplasm->Enzymes Metabolism Essential Metabolic Pathways (e.g., Respiration, ATP Synthesis) Enzymes->Metabolism Inhibition CellDeath Cell Death Metabolism->CellDeath Disruption leads to

Mechanism of Action of Benzisothiazolinone.

Efficacy and Toxicity

The effectiveness of benzothiazolinone as a biocide is demonstrated by its low minimum inhibitory concentrations (MICs) against a wide range of microorganisms.

Antimicrobial Efficacy

The following table summarizes the MIC values of a commercial formulation of 1,2-benzisothiazolin-3-one (PROXEL GXL) against various bacteria, fungi, and yeasts.

MicroorganismMIC (ppm)
Bacteria
Bacillus subtilis40
Burkholderia cepacia80
Enterobacter cloacae80
Escherichia coli40
Proteus vulgaris125
Pseudomonas aeruginosa250
Pseudomonas putida250
Staphylococcus aureus40
Streptococcus faecalis40
Streptococcus lactis15
Fungi
Alternaria alternata700
Aspergillus niger350
Aureobasidium pullulans350
Chaetomium globosum400
Cladosporium cladosporoides400
Penicillium notatum125
Yeasts
Candida albicans200
Rhodotorula rubra400
Saccharomyces cerevisiae250

Data sourced from a commercial product datasheet for PROXEL GXL, a 20% w/w solution of 1,2-benzisothiazolin-3-one.[10]

Acute Toxicity

Understanding the toxicological profile of a biocide is paramount for its safe handling and application.

Test TypeRoute of ExposureSpeciesLD50 ValueReference
Acute ToxicityOralRat1020 mg/kg[11]
Acute ToxicityOralMouse1150 mg/kg[11]
Acute ToxicityDermalRat>2000 mg/kg bw

Experimental Protocols for Efficacy Testing

Standardized methods are essential for the reliable evaluation of a biocide's antimicrobial efficacy. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in this process.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test biocide (e.g., 1,2-benzisothiazolin-3-one)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microorganism to be tested, grown to a specific optical density

  • Sterile diluent (e.g., saline or broth)

  • Micropipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative assessment of growth)

Procedure:

  • Preparation of Biocide Dilutions: Prepare a series of dilutions of the test biocide in the growth medium. This is typically done as a two-fold serial dilution directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the biocide dilutions. The final volume in each well should be consistent (e.g., 200 µL).

  • Controls: Include positive and negative controls. The positive control consists of the growth medium inoculated with the microorganism but without the biocide. The negative control contains only the sterile growth medium.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).

  • Reading the Results: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the biocide at which no visible growth is observed. Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify growth.

Experimental_Workflow_MIC Start Start PrepareBiocide Prepare Serial Dilutions of Biocide in 96-well Plate Start->PrepareBiocide Inoculate Inoculate Wells with Microorganism PrepareBiocide->Inoculate PrepareInoculum Prepare Standardized Microbial Inoculum PrepareInoculum->Inoculate Controls Include Positive and Negative Controls Inoculate->Controls Incubate Incubate Plate at Optimal Temperature Controls->Incubate ReadResults Read Results (Visual or Spectrophotometric) Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Workflow for MIC Determination.

Conclusion

The early research and development of this compound biocides established a class of highly effective and versatile antimicrobial agents. The synthetic pathways developed decades ago continue to be relevant, and the fundamental understanding of their mechanism of action provides a basis for the development of new and improved biocidal formulations. The standardized experimental protocols for efficacy testing remain crucial for ensuring the quality and performance of these products in a wide array of industrial and consumer applications. This guide serves as a foundational resource for scientists and researchers, offering a glimpse into the pioneering work that has made this compound a vital tool in microbial control.

References

The Multifaceted World of Benzothiazolinones: A Technical Guide to Structural Analogues and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on benzothiazolinone structural analogues. This in-depth whitepaper delves into the synthesis, properties, and therapeutic potential of this versatile class of heterocyclic compounds, presenting a wealth of quantitative data, detailed experimental protocols, and insightful visualizations of their mechanisms of action.

Benzothiazole (B30560) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other therapeutic applications.[2][4][5] This guide offers a consolidated resource for understanding the structure-activity relationships (SAR) that govern their efficacy and for designing novel analogues with enhanced properties.

Physicochemical Properties and Synthesis

Benzisothiazolinone (BIT) and its N-substituted derivatives are generally insoluble in water, though BIT can form water-soluble salts with inorganic bases.[6] The thermal stability of N-substituted benzisothiazolinone compounds tends to increase with the number of carbon atoms in the N-substituent, with BIT itself being stable up to approximately 200°C.[6]

The synthesis of benzothiazole derivatives can be achieved through various methods. A common approach involves the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances.[7] Other strategies include the reaction of ortho-halogenated aniline (B41778) with various reagents or the intramolecular cyclization of ortho-halogenated analogues.[7] Friedel-Crafts acylation of benzo[d]thiazol-2(3H)-one followed by reduction and subsequent reactions is another route to produce 3,6-disubstituted analogues.[8]

Therapeutic Properties and Structure-Activity Relationships

The biological activity of this compound analogues is highly dependent on their structural features. Modifications to the benzothiazole core, including substitutions at various positions, can significantly impact their potency and selectivity for different biological targets.

Anticancer Activity

Benzothiazole derivatives have shown considerable promise as anticancer agents, exhibiting activity against a wide range of cancer cell lines, including breast, colon, and liver cancer.[1][9][10] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation, such as STAT3 and Hsp90.[11][12][13] For instance, a series of benzothiazole derivatives demonstrated potent inhibitory activity against the IL-6/STAT3 signaling pathway, with compound B19 showing an IC50 value as low as 0.067 μM in a luciferase reporter assay.[12]

// Nodes IL6 [label="IL-6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6R [label="IL-6R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="pSTAT3", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="STAT3 Dimer", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; B19 [label="Benzothiazole\nAnalogue (B19)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges IL6 -> IL6R [label="Binds"]; IL6R -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates to"]; Nucleus -> Gene [label="Initiates"]; B19 -> STAT3 [label="Inhibits\n(SH2 domain)", style=dashed, color="#EA4335"];

// Invisible edges for layout {rank=same; IL6; B19} }

General Workflow for the Synthesis of Benzothiazole Analogues.
In Vitro Enzyme Inhibition Assay (Cholinesterases)

[14][15]

  • Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine (B1199683) iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of reaction is determined from the change in absorbance.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 2: Antimicrobial Activity (MIC, μg/mL) of Selected Benzothiazole Analogues [16]

Compound S. aureus E. faecalis S. typhi E. coli K. pneumoniae P. aeruginosa C. albicans
3e 3.12 3.12 3.12 3.12 3.12 3.12 >100
3n 50 100 100 100 50 100 1.56

| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | 6.25 | - |

Future Directions

The continued exploration of this compound structural analogues holds great promise for the development of novel therapeutics. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, further elucidating their mechanisms of action through advanced molecular modeling and biological studies, and exploring their potential in combination therapies. The versatility of the benzothiazole scaffold ensures that it will remain a significant area of interest for medicinal chemists and drug discovery professionals for years to come.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Benzothiazolinone and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely utilized as biocides in a vast array of industrial and consumer products. Their efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae, makes them invaluable as preservatives in water-based solutions such as emulsion paints, adhesives, cleaning agents, and personal care products.[1][2] This guide provides a comprehensive toxicological overview of 1,2-benzisothiazolin-3-one (Benzisothiazolinone, BIT) and two structurally related, commonly used isothiazolinones: Methylisothiazolinone (MIT) and Octylisothiazolinone (OIT).[3]

A thorough understanding of the toxicological profiles of these compounds is critical for performing accurate risk assessments, ensuring occupational safety, and developing safe consumer products.[4][5] The primary toxicological concerns associated with this class of compounds are skin sensitization, irritation, and corrosion, with varying degrees of acute toxicity depending on the specific compound and route of exposure.[2][6]

Mechanism of Action

Antimicrobial Action

The biocidal activity of isothiazolinones stems from their ability to disrupt essential microbial metabolic pathways. These compounds can diffuse across the cell membrane and interact with intracellular components. The proposed mechanism involves the reaction with thiol-containing enzymes and proteins, such as those involved in respiration and energy generation.[7] This interaction, leading to the formation of disulfide derivatives, impairs key cellular functions and inhibits microbial growth.[7]

Skin Sensitization

Skin sensitization is a key adverse health effect for isothiazolinones.[2][6] It is an immunological response (Type IV hypersensitivity) that occurs in two phases: induction and elicitation.

  • Induction Phase: Upon initial skin contact, the low molecular weight isothiazolinone molecule penetrates the epidermis and acts as a hapten. It covalently binds to endogenous skin proteins to form a hapten-protein conjugate.[8]

  • Antigen Presentation: This newly formed complex is recognized as foreign by epidermal Langerhans cells (a type of dendritic cell).[8]

  • T-Cell Proliferation: The activated Langerhans cells migrate from the epidermis to the local draining lymph nodes. Here, they present the antigen to naive T-lymphocytes, triggering their proliferation and differentiation into allergen-specific memory T-cells.[8]

  • Elicitation Phase: Upon subsequent exposure to the same isothiazolinone, even at much lower concentrations, the sensitized individual's memory T-cells are rapidly reactivated. This leads to a more pronounced inflammatory response, which manifests clinically as allergic contact dermatitis.[8]

G cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node BIT BIT (Hapten) HaptenProtein Hapten-Protein Complex BIT->HaptenProtein Haptenation Protein Skin Protein Protein->HaptenProtein LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Recognition TCell Naive T-Lymphocyte LC->TCell Migration & Antigen Presentation MemoryTCell Proliferation & Differentiation into Memory T-Cells TCell->MemoryTCell Activation

Caption: Simplified signaling pathway of BIT-induced skin sensitization.[8]

Toxicological Endpoints

The following tables summarize quantitative data for key toxicological endpoints for Benzisothiazolinone (BIT), Methylisothiazolinone (MIT), and Octylisothiazolinone (OIT).

Acute Toxicity

Isothiazolinones exhibit a range of acute toxicity depending on the compound and route of administration.

CompoundTestSpeciesRouteLD50 / LC50ClassificationReference(s)
BIT LD50RatOral670 - 2100 mg/kg bwCategory 4 (Harmful)[5][6]
LD50RatDermal>2000 mg/kg bwLow Toxicity[6]
MIT LD50RatOral105.7 mg/kg bw (female)Category 3 (Toxic)[9]
LD50RatDermal242 mg/kg bwCategory 3 (Toxic)[9]
LC50RatInhalation-Highly Toxic[1]
OIT LD50RatOral~320 mg/kg bwCategory 3 (Toxic)[10]
LD50RatDermal311 mg/kg bwCategory 3 (Toxic)[10]
LC50RatInhalation0.27 - 0.58 mg/L (4h)Category 2 (Fatal)[10]
Skin and Eye Irritation / Corrosion

These compounds are known irritants, with some classified as corrosive.

CompoundSkin EffectEye EffectReference(s)
BIT Category 2 (Irritant)Category 1 (Serious Damage)[6]
MIT CorrosiveCorrosive[1][9]
OIT Moderate to Severe IrritationModerate to Severe Irritation[11]
Skin Sensitization

Skin sensitization is a critical health effect for all three compounds. The Local Lymph Node Assay (LLNA) is a standard method for assessing sensitizing potential, with the EC3 value (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) indicating potency. A lower EC3 value signifies higher potency.

CompoundClassificationPotencyLLNA EC3 ValueReference(s)
BIT Category 1 (Sensitizer)Moderate> 2%[6][8]
MIT Category 1 (Sensitizer)Potent1.9%[12]
OIT Category 1 (Sensitizer)Potent-[11][13]
Repeated Dose Toxicity
CompoundStudy DurationSpeciesRouteNOAEL (No Observed Adverse Effect Level)Key EffectReference(s)
BIT 90-dayRatOral8.42 mg/kg bw/dayLocal irritation of the non-glandular stomach[5][12]
BIT 28-dayRatOral12.63 mg/kg bw/dayLocal irritation of the non-glandular stomach[5][12]
Genotoxicity and Carcinogenicity
  • Benzisothiazolinone (BIT): Based on available in vitro and in vivo studies, BIT is not considered to be genotoxic.[6] No animal carcinogenicity data are available.[6]

  • Methylisothiazolinone (MIT): Limited data available in the provided search results.

  • Octylisothiazolinone (OIT): An EPA review found no evidence that OIT is mutagenic.[13] Carcinogenicity data were not available.[11]

Reproductive and Developmental Toxicity
  • Benzisothiazolinone (BIT): No fertility or developmental effects have been observed in the absence of parental toxicity.[6]

  • Octylisothiazolinone (OIT): In animal studies, increased abortion was observed at doses that were toxic to the mother, but no birth defects were seen in offspring.[11] An EPA review found no evidence of developmental effects.[13]

Toxicokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is crucial for understanding its systemic toxicity.

  • Absorption: BIT is absorbed through both the gastrointestinal tract and the skin.[6] Dermal absorption can be significant and is influenced by the cosmetic vehicle, with lotions and essences potentially increasing permeation compared to creams.[4][14] Continuous skin absorption can lead to higher bioavailability compared to oral exposure due to the avoidance of first-pass metabolism.[5]

  • Distribution: Following exposure, BIT can be distributed to various tissues.[5] In inhalation studies, BIT concentrations were higher in the lungs than in plasma.[5]

  • Metabolism: Orally administered BIT undergoes extensive first-pass metabolism, which reduces systemic exposure.[5]

  • Excretion: BIT is extensively metabolized and its metabolites are primarily excreted in the urine.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological data.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard in vivo method for identifying potential skin sensitizers and measuring their potency. The protocol is based on the OECD Test Guideline 429.

Objective: To measure lymphocyte proliferation in the draining auricular lymph nodes of mice following topical application of the test substance.

Methodology:

  • Animal Model: Typically, CBA/J strain mice are used.

  • Groups: Animals are divided into at least 3 test groups (receiving different concentrations of the test substance), a vehicle control group, and often a positive control group.

  • Vehicle Selection: The test substance is dissolved in a suitable vehicle that does not cause significant irritation, such as a 4:1 mixture of acetone (B3395972) and olive oil.[8]

  • Application: On days 1, 2, and 3, a fixed volume (e.g., 25 µL) of the appropriate dilution or control is applied to the dorsal surface of each ear.[8]

  • Rest Period: No treatment is administered on days 4 and 5.[8]

  • Proliferation Measurement: On day 6, a solution of radiolabeled thymidine (B127349) (e.g., ³H-methyl thymidine) is injected intravenously. Proliferating lymphocytes incorporate the radiolabel into their DNA.[8]

  • Node Excision: Five hours after the thymidine injection, the animals are euthanized, and the draining auricular lymph nodes are excised.[8]

  • Sample Processing: A single-cell suspension of lymph node cells is prepared. The incorporation of the radiolabel is measured using a beta-scintillation counter and expressed as disintegrations per minute (DPM).[8]

  • Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3 for at least one concentration. The EC3 value is calculated from the dose-response curve.[8]

G start Test Substance Prep (Multiple Concentrations in Vehicle) day123 Days 1, 2, 3: Topical Application to Mouse Ears start->day123 day45 Days 4, 5: Rest Period day123->day45 day6_inject Day 6: Intravenous Injection of Radiolabeled Thymidine day45->day6_inject day6_explant Day 6 (5h post-injection): Excise Auricular Lymph Nodes day6_inject->day6_explant process Prepare Single-Cell Suspension & Measure Radioactivity (DPM) day6_explant->process analysis Calculate Stimulation Index (SI) SI = Mean DPM (Test) / Mean DPM (Control) process->analysis result SI ≥ 3? analysis->result result->result Sensitizer Yes result->result Non-Sensitizer No

Caption: Experimental workflow for the murine Local Lymph Node Assay (LLNA).[8]
In Vitro Dermal Permeation Study

This assay assesses the rate and extent to which a chemical is absorbed through the skin, often using a Franz diffusion cell apparatus.

Objective: To quantify the percutaneous absorption of a test substance.

Methodology:

  • Skin Preparation: Excised skin from a relevant animal model (e.g., minipig) is used. The skin is dermatomed to a uniform thickness and mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[4][15]

  • Receptor Fluid: The receptor chamber is filled with a buffered solution (e.g., phosphate-buffered saline) maintained at a constant temperature (e.g., 32°C) and continuously stirred.

  • Pre-treatment (Optional): To assess the impact of formulations, a cosmetic product (e.g., lotion, cream) may be applied to the skin surface for a set period (e.g., 30 minutes) before the test substance is applied.[4]

  • Substance Application: A known quantity of the test substance (either as a finite or infinite dose) is applied to the skin surface in the donor chamber.[4][15]

  • Sample Collection: At predetermined time intervals over a period (e.g., 24 hours), aliquots of the receptor fluid are collected and replaced with fresh fluid.

  • Terminal Sample Collection: At the end of the experiment, any unabsorbed substance is removed from the skin surface with cotton swabs. The stratum corneum is removed by sequential tape stripping. The remaining epidermis and dermis are collected.[4]

  • Analysis: The concentration of the test substance in the receptor fluid aliquots, surface swabs, tape strips, and remaining skin is quantified using a sensitive analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]

  • Data Analysis: The cumulative amount of substance permeated into the receptor fluid over time is plotted to determine the permeation profile and calculate the permeability coefficient (Kp).[4][15]

G cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Terminal Analysis prep_skin Prepare Skin Section (e.g., Minipig) mount_skin Mount Skin in Franz Diffusion Cell prep_skin->mount_skin apply_bit Apply Known Dose of BIT to Skin Surface mount_skin->apply_bit collect_receptor Collect Receptor Fluid at Time Intervals (e.g., 0-24h) apply_bit->collect_receptor lcms Quantify BIT in all Samples (LC-MS/MS) collect_receptor->lcms collect_surface Collect Surface Residue (Swabbing) collect_sc Collect Stratum Corneum (Tape Stripping) collect_surface->collect_sc collect_skin Collect Remaining Skin (Epidermis/Dermis) collect_sc->collect_skin collect_skin->lcms collect_procedure_end->collect_surface

Caption: Workflow for an in vitro dermal permeation study using a Franz cell.[4][15]

Conclusion

Benzisothiazolinone and its related compounds, MIT and OIT, are effective broad-spectrum biocides. However, their toxicological profiles necessitate careful risk assessment. The primary and most consistent toxicological concern across these compounds is their potential to act as skin sensitizers, capable of inducing allergic contact dermatitis.[6][11][16] Additionally, they present hazards related to skin and eye irritation or corrosion, and varying degrees of acute toxicity via oral, dermal, and inhalation routes. The data indicate that BIT is generally less acutely toxic than MIT and OIT. Genotoxicity does not appear to be a concern for BIT. Understanding the toxicokinetics, particularly how different formulations affect dermal absorption, is crucial for establishing safe concentration levels in consumer and industrial products. The use of validated experimental protocols, such as the LLNA and in vitro permeation studies, is fundamental to characterizing these risks and ensuring human safety.

References

Environmental Fate and Degradation of Benzothiazolinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzothiazolinone (BIT) is a widely utilized biocide in numerous industrial and consumer products. Its extensive use raises concerns about its environmental persistence, mobility, and potential ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound. It covers its degradation in soil and water through biotic and abiotic pathways, its mobility, and the formation of transformation products. Detailed experimental protocols for key environmental studies are provided, and quantitative data are summarized for ease of comparison. Furthermore, this guide visualizes complex degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Environmental Fate of this compound

The environmental fate of this compound is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes in different environmental compartments.

Degradation in Soil

The degradation of BIT in soil is a critical aspect of its environmental fate. Studies have shown that both biological and abiotic processes contribute to its dissipation.

2.1.1 Biodegradation

Microbial degradation is the primary driver of BIT dissipation in soil.[1] The rate of biodegradation is significantly influenced by soil properties, such as organic matter content, pH, and the composition of the microbial community.[1][2] Under unsterilized conditions, BIT degrades much faster than in sterilized soils, highlighting the crucial role of microorganisms.[1] The degradation of BIT in soil follows first-order kinetics.[1]

Several bacterial phyla, including Proteobacteria, Firmicutes, Bacteroidetes, Actinobacteria, and Acidobacteria, have been identified as playing a significant role in the degradation of BIT.[2] In particular, under flooded (anaerobic) conditions, the genus Lysinibacillus has been associated with the rapid degradation of BIT.[2]

2.1.2 Abiotic Degradation

While biodegradation is the main degradation pathway in soil, abiotic processes also play a supporting role.[1] The specific mechanisms of abiotic degradation in soil are not as well-elucidated as biodegradation but may include hydrolysis and oxidation reactions.

Degradation in Water

In aquatic environments, this compound is primarily degraded through photodegradation.

2.2.1 Photodegradation

This compound is susceptible to photodegradation in water when exposed to UV-Vis irradiation.[3] This process leads to the formation of numerous photoproducts through a combination of isomerization, oxidation, hydroxylation, hydrolysis, and elimination reactions.[3][4] Direct photolysis is the main photodegradation pathway, occurring from the excited singlet state of the molecule.[5] The photodegradation of BIT is significantly enhanced under alkaline conditions due to the greater abundance of its deprotonated form.[5] The presence of dissolved organic matter (DOM) in natural waters can inhibit the photodegradation of BIT, primarily through a light-screening effect.[5]

Mobility and Sorption in Soil

The mobility of this compound in soil, which dictates its potential to leach into groundwater, is largely controlled by its sorption and desorption characteristics.

BIT exhibits relatively strong sorption to soil, a process that is influenced by the soil's organic matter content.[1] The sorption process is typically well-described by the Freundlich isotherm model and is considered a spontaneous physical process.[1] Desorption studies have indicated that there is no significant desorption hysteresis, meaning the adsorbed BIT can be released back into the soil solution.[1] Due to its strong sorption and relatively low persistence, the potential risk of groundwater contamination by BIT is considered to be low.[1]

Quantitative Data on Environmental Fate

This section summarizes the available quantitative data on the degradation kinetics and sorption of this compound in various environmental matrices.

Table 1: Half-life of this compound in Soil
Soil TypeConditionHalf-life (t½) in daysReference(s)
Sandy LoamUnsterilized0.09 - 26.66[1][6]
Sandy LoamSterilized6.80 - 86.64[1][6]
Sandy LoamFlooded0.20 - 4.53[1][6]
Clay LoamUnsterilized12.5 hours[7]
Table 2: Photodegradation Quantum Yields of this compound in Water
pHQuantum Yield (Φ)Wavelength Range (nm)Reference(s)
4-613.5 mmol·ein⁻¹Not Specified[8][9]
855.8 mmol·ein⁻¹Not Specified[8][9]
Not Specified2.43 - 5.79 × 10⁻⁴Simulated Sunlight[5]
Table 3: Sorption Coefficients of this compound in Soil
Soil PropertySorption CoefficientModelReference(s)
Organic Carbon Contentlog K_OC_ = 3.76 – 4.19Freundlich[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate of this compound.

Biodegradation in Soil

Objective: To determine the rate of this compound degradation in soil under various conditions (e.g., aerobic, anaerobic, sterilized) and to identify degradation products.

Methodology:

  • Soil Preparation: Collect soil samples, air-dry them, and pass them through a 2 mm sieve. Store the sieved soil at 4°C in the dark. For sterilized controls, autoclave the soil.[10]

  • Incubation: Weigh 5.0 g of the prepared soil into a flask. Add a solution of this compound in a suitable solvent (e.g., methanol) to achieve the desired concentration. For flooded conditions, add sterile deionized water to create a soil slurry. Incubate the flasks in the dark at a constant temperature (e.g., 25°C).[1]

  • Sampling: At predetermined time intervals, collect soil samples from the flasks.

  • Extraction: Extract this compound and its metabolites from the soil samples using a suitable solvent, such as acetonitrile. The extraction can be facilitated by vortexing and centrifugation.[10]

  • Clean-up: The extract may require a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a C18 sorbent.[10]

  • Analysis: Analyze the final extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify its metabolites.[1][10]

Photodegradation in Water

Objective: To determine the rate of photodegradation of this compound in water and identify the resulting photoproducts.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in ultrapure water.

  • Irradiation: Place the solution in a quartz photoreactor and irradiate it with a light source that simulates sunlight (e.g., a xenon lamp with filters) or a specific UV wavelength. Control the temperature of the solution during the experiment.

  • Sampling: Collect aliquots of the solution at different time points during the irradiation.

  • Analysis: Analyze the collected samples to determine the concentration of the remaining this compound and to identify the photoproducts. This is typically done using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS).[3][4]

  • Quantum Yield Determination: The quantum yield can be determined by measuring the rate of degradation of BIT relative to a chemical actinometer with a known quantum yield, irradiated under the same conditions.[11]

Sorption-Desorption in Soil

Objective: To determine the sorption and desorption characteristics of this compound in soil.

Methodology:

  • Sorption Isotherms:

    • Prepare a series of this compound solutions of different concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

    • Add a known mass of soil to each solution and shake the mixtures for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

    • Centrifuge the soil suspensions and analyze the supernatant for the equilibrium concentration of this compound using LC-MS/MS.

    • The amount of sorbed this compound is calculated by the difference between the initial and equilibrium concentrations.

    • Fit the sorption data to isotherm models (e.g., Freundlich, Langmuir) to determine the sorption coefficients.[1]

  • Desorption Isotherms:

    • After the sorption experiment, decant the supernatant and add a fresh background electrolyte solution to the soil.

    • Shake the mixtures for the same equilibrium time as in the sorption experiment.

    • Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

    • Repeat this process for several desorption cycles.[1]

Degradation Pathways and Mechanisms

This section illustrates the known and proposed degradation pathways of this compound.

Biodegradation Pathway in Soil

The biodegradation of this compound in soil involves the cleavage of the isothiazolinone ring.[10] Two primary metabolites have been identified.[1][6]

G BIT This compound (BIT) Metabolite1 Metabolite 1 (Proposed Structure) BIT->Metabolite1 Microbial Metabolism Metabolite2 Metabolite 2 (Proposed Structure) BIT->Metabolite2 Microbial Metabolism RingCleavage Further Degradation (Ring Cleavage Products) Metabolite1->RingCleavage Metabolite2->RingCleavage

Caption: Proposed biodegradation pathway of this compound in soil.

Photodegradation Pathway in Water

The photodegradation of this compound in water is a complex process involving multiple reactions. A proposed pathway leads to the formation of at least fourteen photoproducts.[3]

G BIT This compound (BIT) Isomerization Isomerization BIT->Isomerization UV-Vis Irradiation Oxidation Oxidation BIT->Oxidation UV-Vis Irradiation Hydroxylation Hydroxylation BIT->Hydroxylation UV-Vis Irradiation Photoproducts Multiple Photoproducts (e.g., phenolic and sulfino group containing compounds) Isomerization->Photoproducts Oxidation->Photoproducts Hydroxylation->Photoproducts Hydrolysis Hydrolysis Elimination Elimination Photoproducts->Hydrolysis Photoproducts->Elimination

Caption: Key reactions in the photodegradation pathway of this compound in water.

Microbial Degradation Signaling Pathway (Generalized)

Specific signaling pathways for this compound degradation are not yet well-defined in the scientific literature. However, based on the understanding of xenobiotic degradation in bacteria like Rhodococcus, a generalized model can be proposed. This typically involves a two-component regulatory system where a sensor kinase detects the presence of the compound or a metabolite, leading to the phosphorylation of a response regulator. This activated regulator then binds to promoter regions of catabolic genes, inducing their transcription and the subsequent production of degradative enzymes.

G BIT This compound (or metabolite) SensorKinase Sensor Kinase (Membrane-bound) BIT->SensorKinase Binds to ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylates CatabolicGenes Catabolic Genes (e.g., for monooxygenases) ResponseRegulator->CatabolicGenes Induces Transcription DegradativeEnzymes Degradative Enzymes CatabolicGenes->DegradativeEnzymes Translation Degradation Degradation of this compound DegradativeEnzymes->Degradation Catalyzes

Caption: Generalized signaling pathway for microbial degradation of xenobiotics.

Experimental Workflows

This section provides visual representations of the experimental workflows described in the protocols section.

Workflow for Soil Biodegradation Analysis

G Start Soil Sample Collection & Sieving Incubation Incubation with BIT (Aerobic/Anaerobic/Sterile) Start->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction (Acetonitrile) Sampling->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis (Quantification & Metabolite ID) Cleanup->Analysis End Data Analysis (Degradation Kinetics) Analysis->End G Start Prepare Aqueous BIT Solution Irradiation UV-Vis Irradiation (e.g., Xenon Lamp) Start->Irradiation Sampling Time-course Sampling Irradiation->Sampling Analysis GC-MS / LC-MS/MS FT-ICR-MS Analysis Sampling->Analysis End Data Analysis (Kinetics & Product ID) Analysis->End

References

Benzothiazolinone CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Benzisothiazolin-3-one (BIT)

This technical guide provides a comprehensive overview of 1,2-benzisothiazolin-3-one (BIT), a widely used biocide and preservative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis, mechanism of action, and analytical methodologies.

Chemical Identity and Properties

1,2-Benzisothiazolin-3-one, commonly known as BIT, is an organic compound with the chemical formula C₇H₅NOS.[1][2] It belongs to the isothiazolinone class of molecules and is structurally characterized by a benzene (B151609) ring fused to a 1,2-thiazole ring.[3]

Chemical Structure

Caption: Chemical structure of 1,2-Benzisothiazolin-3-one (BIT).

Physicochemical Data

The following table summarizes the key physicochemical properties of BIT.

PropertyValueReference
CAS Number 2634-33-5[1][2]
Molecular Formula C₇H₅NOS[1][2]
Molar Mass 151.18 g/mol [2][4]
Appearance White to off-white crystalline powder[1][2]
Melting Point 154-158 °C[4]
Boiling Point 204.5 °C at 760 mmHg[4]
Density 1.367 g/cm³[4]
Solubility in Water 1 g/L[2]
Vapor Pressure 0.183 mmHg at 25 °C[4]
Flash Point 77.5 °C[4]
Acute Oral LD₅₀ (rats) 1400 mg/kg[5]

Synthesis of 1,2-Benzisothiazolin-3-one (BIT)

BIT can be synthesized through various chemical routes, with the choice of method often depending on the desired scale, purity, and available starting materials. The most common industrial methods start from either 2,2'-dithiobis(benzoic acid) or o-chlorobenzonitrile.[5][6]

Overview of Synthetic Pathways

cluster_0 Synthesis of 1,2-Benzisothiazolin-3-one (BIT) start Starting Materials dibenzoic 2,2'-Dithiobis(benzoic acid) start->dibenzoic Route 1 chloro o-Chlorobenzonitrile start->chloro Route 2 mercapto 2-Mercaptobenzothiazole (B37678) start->mercapto Route 3 process Chemical Reactions dibenzoic->process Disulfide bond cleavage, cyclization chloro->process Reaction with sulfur source, oxidative cyclization mercapto->process Reaction with NaOH and chloroacetyl chloride bit 1,2-Benzisothiazolin-3-one (BIT) process->bit

Caption: General synthetic routes to 1,2-Benzisothiazolin-3-one (BIT).

Experimental Protocols for Synthesis

2.2.1. Synthesis from 2-Mercaptobenzothiazole

This method involves the reaction of 2-mercaptobenzothiazole with sodium hydroxide (B78521) and chloroacetyl chloride.[1] In this process, the mercaptobenzothiazole is first deprotonated to form a nucleophilic species that subsequently reacts with chloroacetyl chloride, leading to the formation of the isothiazolinone ring structure.[1] The final product is typically purified by recrystallization or distillation.[1]

2.2.2. Synthesis from o-Chlorobenzonitrile

This industrial route involves the reaction of o-chlorobenzonitrile with a sulfur source, followed by oxidative cyclization.[6] A patented process reports a yield of 93.5% with a purity of 99.2%.[6]

  • Step 1: Reaction with Sodium Methyl Mercaptide

    • In a reaction vessel, mix 137.5g of o-chlorobenzonitrile with 100ml of an organic solvent.

    • Heat the mixture to 80°C with stirring.

    • Slowly add 300ml of a 20% sodium methyl mercaptide solution dropwise over 6 hours.

    • Continue to stir the reaction mixture at 80°C for another 6 hours.

    • Cool the mixture and allow the layers to separate. Remove the lower aqueous phase.

    • Wash the upper organic phase twice with 200ml of water.[6]

  • Step 2: Chlorination and Cyclization

    • Transfer the organic phase (approximately 101ml) to a suitable reaction vessel.

    • Add 202ml of water.

    • While stirring and maintaining the temperature at 30°C with cooling, bubble 103g of chlorine gas through the mixture over 5 hours.[6]

Antimicrobial Mechanism of Action

BIT exhibits a broad-spectrum antimicrobial activity against bacteria, fungi, and yeast.[1] Its mode of action is generally considered to be similar to other isothiazolinones.[5]

cluster_0 Antimicrobial Mechanism of BIT bit 1,2-Benzisothiazolin-3-one (BIT) penetration Penetration of Microbial Cell Membrane bit->penetration interaction Interaction with Intracellular Thiol-Containing Proteins and Enzymes penetration->interaction disruption Disruption of S-N Bonds and Formation of S-S Bonds interaction->disruption inhibition Inhibition of Cellular Respiration and Energy Generation disruption->inhibition death Inhibition of Microbial Growth and Cell Death inhibition->death

Caption: Proposed antimicrobial mechanism of action for BIT.

The primary mechanism involves the penetration of the microbial cell membrane, followed by the interaction with intracellular thiol-containing proteins and enzymes.[5] This interaction leads to the disruption of disulfide bonds within these essential biomolecules, ultimately inhibiting critical cellular processes such as respiration and energy generation, leading to microbial death.[7]

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of BIT in various matrices, including industrial formulations, environmental samples, and biological tissues.

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of BIT is reverse-phase HPLC with UV detection.

  • Experimental Protocol:

    • Column: Newcrom R1 reverse-phase column.[8]

    • Mobile Phase: A simple gradient of water and acetonitrile (B52724) (MeCN).[8]

    • Detection: UV detection at 200 nm or 275 nm.[8]

    • Sample Preparation: For samples like washing-up liquids, a simple dilution with ultra-pure water followed by filtration through a 0.20 µm polyamide membrane is sufficient.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.

  • Experimental Workflow:

cluster_0 LC-MS/MS Analysis of BIT sample Sample (Plasma, Urine, Tissue Homogenate) extraction Liquid-Liquid Extraction with Ethyl Acetate sample->extraction separation Chromatographic Separation (Kinetex phenyl-hexyl column) extraction->separation ionization Positive Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of BIT.

  • Detailed Protocol:

    • Sample Preparation: Samples (50 µL of rat plasma, urine, or tissue homogenates) are extracted with ethyl acetate.[10][11]

    • Chromatography: Separation is achieved using a Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 μm) with an isocratic mobile phase of 0.1% formic acid in methanol (B129727) and distilled water.[10][11]

    • Mass Spectrometry: Quantification is performed using positive electrospray ionization with multiple reaction monitoring (MRM) transitions of m/z 152.2 > 134.1 for BIT.[10] Phenacetin (m/z 180.2 > 110.1) can be used as an internal standard.[10]

Applications and Safety

BIT is widely used as a preservative in a variety of products, including emulsion paints, varnishes, adhesives, inks, cleaning products, and in the textile and leather industries.[2] While effective as a biocide, it is also a known skin sensitizer (B1316253) and can cause allergic contact dermatitis upon prolonged or repeated exposure at sufficient concentrations.[2] Regulatory bodies have established guidelines for its safe use in consumer products to minimize these risks.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted Benzothiazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted benzothiazolinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.

Introduction

This compound and its N-substituted derivatives are key pharmacophores that exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][2][3][4] The versatility of the benzothiazole (B30560) scaffold allows for extensive chemical modification, particularly at the nitrogen atom, enabling the fine-tuning of their therapeutic properties.[5] This document outlines established synthetic methodologies, presents key quantitative data for representative reactions, and provides detailed experimental protocols for the synthesis of these valuable compounds.

Synthetic Strategies Overview

The synthesis of N-substituted this compound derivatives can be broadly categorized into several approaches. A common and effective strategy involves the multi-step synthesis starting from substituted anilines. This typically includes the formation of a 2-aminobenzothiazole (B30445) intermediate, followed by N-acylation and subsequent cyclization or further modification.[6] One-pot synthesis and green chemistry approaches are also being explored to improve efficiency and reduce environmental impact.[2][7][8]

A generalized workflow for a multi-step synthesis is depicted below:

SynthesisWorkflow cluster_0 Step 1: Formation of 2-Aminobenzothiazole Intermediate cluster_1 Step 2: N-Acylation cluster_2 Step 3: N-Substitution/Cyclization Aniline (B41778) Substituted Aniline Intermediate1 Substituted 2-Aminobenzothiazole Aniline->Intermediate1 Reaction KSCN KSCN KSCN->Intermediate1 Bromine Br2 in Acetic Acid Bromine->Intermediate1 Intermediate1_ref Substituted 2-Aminobenzothiazole Intermediate2 N-(benzo[d]thiazol-2-yl) -2-chloroacetamide Intermediate1_ref->Intermediate2 Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate2 Triethylamine (B128534) Triethylamine Triethylamine->Intermediate2 Intermediate2_ref N-acylated Intermediate FinalProduct N-Substituted This compound Derivative Intermediate2_ref->FinalProduct Reaction Nucleophile Nucleophile (e.g., Amine) Nucleophile->FinalProduct

Caption: Generalized synthetic workflow for N-substituted this compound derivatives.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of representative N-substituted this compound and related derivatives, compiled from various studies.

Table 1: Synthesis of Substituted 2-Aminobenzothiazoles

EntrySubstituent (R)ReagentsSolventTime (h)Yield (%)Reference
1HKSCN, Br₂Acetic Acid4-[6]
24-ClKSCN, Br₂Acetic Acid4-[6]
34-OCH₃KSCN, Br₂Acetic Acid4-[6]
44-CH₃KSCN, Br₂Acetic Acid4-[6]

Table 2: Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide Derivatives

EntrySubstituent (R)ReagentsSolventTime (h)Yield (%)Reference
1HChloroacetyl chloride, Et₃NTHF1-[6]
24-ClChloroacetyl chloride, Et₃NTHF1-[6]
34-OCH₃Chloroacetyl chloride, Et₃NTHF1-[6]
44-CH₃Chloroacetyl chloride, Et₃NTHF1-[6]

Table 3: Synthesis of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide Derivatives

CompoundSubstituent (R)Yield (%)Purity (%)Melting Point (°C)Reference
4aH->95223.5-224.7[6]
4b4-Cl->95240.1-241.3[6]
4k5-OCH₃73.3791.4248.9-250.1[6]
4g4-CH₃->95231.2-232.4[6]

Detailed Experimental Protocols

The following are detailed protocols for key steps in the synthesis of N-substituted this compound derivatives.

Protocol 1: General Procedure for the Synthesis of Substituted 2-Aminobenzothiazoles[6]

This protocol describes the synthesis of the 2-aminobenzothiazole core structure from substituted anilines.

Protocol1 cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A 1. Add 50 mmol of substituted aniline and 250 mmol of KSCN to 15 mL of acetic acid. B 2. Cool the mixture in an ice bath. A->B C 3. Slowly add a mixture of glacial acetic acid and 75 mmol of liquid bromine dropwise. B->C D 4. Stir at room temperature for 4 hours. C->D E 5. Pour the reaction mixture into ice water and adjust the pH to precipitate the solid. D->E F 6. Filter the solid, dry, and recrystallize from ethanol (B145695) to obtain the pure product. E->F

Caption: Experimental workflow for the synthesis of 2-aminobenzothiazoles.

Materials:

  • Substituted aniline (50 mmol)

  • Potassium thiocyanate (B1210189) (KSCN, 250 mmol)

  • Glacial acetic acid

  • Liquid bromine (75 mmol)

  • Ice

  • Ethanol

Procedure:

  • In a suitable reaction vessel, add 50 mmol of the substituted aniline and 250 mmol of KSCN to approximately 15 mL of acetic acid.

  • Cool the mixture in an ice bath.

  • Under the ice bath conditions, slowly add a pre-mixed solution of glacial acetic acid and 75 mmol of liquid bromine dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Pour the reaction solution into a beaker containing ice water and adjust the pH to precipitate the solid product.

  • Collect the precipitated solid by suction filtration.

  • Dry the solid and recrystallize it from ethanol to obtain the pure substituted 2-aminobenzothiazole.

Protocol 2: General Procedure for the Synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide Derivatives[6]

This protocol details the N-acylation of the 2-aminobenzothiazole intermediate.

Protocol2 cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup A 1. Dissolve 50 mmol of substituted 2-aminobenzothiazole in THF. B 2. Add 75 mmol of triethylamine. A->B C 3. Cool the mixture in an ice bath. B->C D 4. Slowly add chloroacetyl chloride dropwise. C->D E 5. Stir at room temperature for 1 hour. D->E F 6. Evaporate the solvent under reduced pressure. E->F G 7. Wash the residue with water to remove triethylamine hydrochloride. F->G H 8. Dry and recrystallize the residue to obtain the pure product. G->H

Caption: Experimental workflow for the N-acylation of 2-aminobenzothiazoles.

Materials:

  • Substituted 2-aminobenzothiazole (50 mmol)

  • Tetrahydrofuran (THF)

  • Triethylamine (75 mmol)

  • Chloroacetyl chloride

  • Ice

  • Water

Procedure:

  • Dissolve 50 mmol of the substituted 2-aminobenzothiazole in THF in a reaction flask.

  • Add 75 mmol of triethylamine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring.

  • After the addition, stir the reaction mixture at room temperature for 1 hour.

  • Remove the solvent by evaporation under reduced pressure.

  • Wash the resulting residue with water to remove triethylamine hydrochloride.

  • Dry the residue and recrystallize it to obtain the pure N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivative.

Applications in Drug Development

N-substituted this compound derivatives are privileged scaffolds in drug discovery due to their ability to interact with a variety of biological targets. Their diverse pharmacological activities make them promising candidates for the development of new therapeutic agents.

  • Anticancer Activity: Certain substituted 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective antitumor activity against various human cancer cell lines, including ovarian, breast, lung, renal, and colon carcinomas.[3]

  • Antimicrobial Activity: Benzothiazole derivatives have shown a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.[3][9]

  • Anti-inflammatory and Analgesic Activity: Many benzothiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[1]

  • Neurodegenerative Diseases: These compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE).[5][6]

  • Anticonvulsant Activity: N-substituted benzothiazole amides have been synthesized and evaluated for their neuroprotective and anticonvulsant effects.[10][11]

The relationship between the chemical structure of these derivatives and their biological activity is an active area of research, with structure-activity relationship (SAR) studies guiding the design of more potent and selective drug candidates.[10]

Conclusion

The synthesis of N-substituted this compound derivatives offers a rich field for chemical exploration with significant potential for the development of novel therapeutics. The protocols and data presented in this document provide a foundation for researchers and scientists to design and synthesize new derivatives for evaluation in various drug discovery programs. The adaptability of the synthetic routes allows for the creation of diverse chemical libraries, which are essential for identifying lead compounds with desired pharmacological profiles.

References

Application Notes and Protocols: Benzothiazolinone as an Agricultural Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzisothiazolinone (BIT) and its derivatives are a class of broad-spectrum biocides with established microbicidal and fungicidal properties.[1][2] Widely utilized as a preservative in various industrial and consumer products, BIT has demonstrated significant potential in agriculture for the management of fungal and bacterial diseases in crops.[1][2] The primary mode of action of benzisothiazolinone involves the disruption of cellular integrity and vital metabolic functions within the target pathogens.[1] In some cases, it has been shown to destroy the nuclear structure of bacteria and interfere with cellular metabolism, leading to physiological disorders and cell death.[3][4] This document provides a comprehensive overview of the application of benzothiazolinone as an agricultural fungicide, summarizing its efficacy, detailing experimental protocols for its evaluation, and exploring its mechanism of action.

Data Presentation: Efficacy of this compound and Its Derivatives

The antifungal activity of this compound and its derivatives has been evaluated against a range of plant pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and the 50% effective concentration (EC50) values, providing a quantitative measure of their efficacy.

Table 1: In Vitro Antifungal Activity of Benzisothiazolinone (BIT) and Derivatives against Various Fungal Pathogens

Compound/DerivativeFungal PathogenMIC (µg/mL)EC50 (µg/mL)Reference
Benzisothiazolinone (BIT)Xanthomonas oryzae pv. oryzae (bacterium)-0.17[5]
Flavonoid derivative with benzothiazole (B30560) (V17)Fusarium oxysporum f. sp. cucumerinum-1.2[6]
Flavonoid derivative with benzothiazole (V12)Fusarium oxysporum f. sp. cucumerinum-2.3[6]
Flavonoid derivative with benzothiazole (V13)Fusarium oxysporum f. sp. cucumerinum-3.2[6]
2-(aryloxymethyl) benzoxazole (B165842) derivative (5h)Fusarium solani-4.34[7][8]
2-(aryloxymethyl) benzoxazole derivative (5a)Botrytis cinerea-19.92[7][8]
Benzothiazole-appended bis-triazole (5f)Rhizoctonia solaniED50: <0.62 µM-[9]
6-amino-2-n-pentylthiobenzothiazole (APB)Candida spp. (17 strains)IC50: ≤40 µmol/ml-[10]

Table 2: In Vivo Protective and Curative Efficacy of this compound Derivatives

Compound/DerivativeCropPathogenApplication RateProtective Efficacy (%)Curative Efficacy (%)Reference
Benzisothiazolinone (BIT)RiceXanthomonas oryzae pv. oryzae600 µg/mL71.3791.64[5]
Flavonoid derivative with benzothiazole (V17)CucumberFusarium oxysporum f. sp. cucumerinum200 µg/mL82.460.5[6]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is adapted from standardized methods for antifungal susceptibility testing and is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Benzisothiazolinone (BIT) or its derivative

  • Sterile 96-well microtiter plates

  • Fungal isolate of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile saline solution (0.85%) or water with 0.05% Tween 80

  • Hemocytometer or spectrophotometer

  • Microplate reader (optional)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at its optimal growth temperature until sufficient sporulation is observed.

    • Harvest fungal spores (conidia) by flooding the agar plate with sterile saline and gently scraping the surface with a sterile loop. For non-sporulating fungi, mycelial fragments can be used after homogenization.

    • Adjust the spore suspension to a final concentration of approximately 1-5 x 10⁴ Colony Forming Units (CFU)/mL in the test medium using a hemocytometer or by measuring the optical density.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the liquid culture medium to achieve a range of desired test concentrations.

  • Microplate Assay:

    • Add 100 µL of the prepared fungal inoculum to each well of a 96-well microtiter plate.

    • Add 100 µL of each this compound dilution to the corresponding wells.

    • Include a positive control (inoculum without the test compound) and a negative control (medium only).

    • Incubate the plates at the optimal temperature for the fungus for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: In Vivo Evaluation of Fungicidal Efficacy - Detached Leaf Assay

This protocol provides a method for assessing the protective and curative activity of this compound on plant tissue.

Materials:

  • Healthy, susceptible host plants

  • Benzisothiazolinone formulation

  • Fungal pathogen spore suspension (concentration adjusted as per infectivity)

  • Pressurized sprayer

  • Moist chambers (e.g., Petri dishes with moist filter paper)

  • Growth chamber or greenhouse with controlled environment

Procedure:

  • Plant Preparation:

    • Grow host plants to a susceptible growth stage (e.g., 3-4 true leaves).

    • Detach healthy leaves of uniform size and age.

  • Protective Activity Assay:

    • Apply the this compound formulation to the adaxial (upper) surface of the detached leaves using a sprayer, ensuring thorough coverage.

    • Allow the treated leaves to air-dry.

    • Inoculate the treated leaves with a known concentration of the fungal spore suspension.

    • Place the inoculated leaves in moist chambers.

    • Include a positive control (inoculated, untreated leaves) and a negative control (uninoculated, untreated leaves).

  • Curative Activity Assay:

    • Inoculate the detached leaves with the fungal spore suspension.

    • Incubate the leaves in moist chambers for a period sufficient for infection to occur (e.g., 24 hours).

    • Apply the this compound formulation to the inoculated leaves.

    • Return the leaves to the moist chambers.

  • Incubation and Assessment:

    • Incubate all leaves in a growth chamber under optimal conditions for disease development (e.g., specific temperature, humidity, and light cycle).

    • After a set incubation period (e.g., 5-7 days), assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected.

    • Calculate the control efficacy using the following formula:

      • Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

Visualizations

Proposed Fungicidal Mechanism of this compound

Fungicidal_Mechanism cluster_fungus Fungal Cell Metabolism Cellular Metabolism Disruption Disruption & Physiological Disorder Metabolism->Disruption Nucleus Nuclear Structure Nucleus->Disruption CellWall Cell Wall/ Membrane CellWall->Disruption Death Cell Death Disruption->Death BIT Benzisothiazolinone (BIT) BIT->Metabolism BIT->Nucleus BIT->CellWall

Caption: Proposed fungicidal mechanism of Benzisothiazolinone (BIT).

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare Fungal Inoculum C 3. Inoculate 96-well Plate A->C B 2. Prepare Serial Dilutions of Benzisothiazolinone D 4. Add Benzisothiazolinone Dilutions B->D E 5. Incubate at Optimal Temperature D->E F 6. Visually Inspect or Read Absorbance E->F G 7. Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Flow for In Vivo Efficacy Evaluation

In_Vivo_Logic rect_node rect_node Start Start: Healthy Plants Treatment_Decision Treatment Timing? Start->Treatment_Decision Protective Protective Treatment_Decision->Protective Before Inoculation Curative Curative Treatment_Decision->Curative After Inoculation Apply_BIT Apply Benzisothiazolinone Protective->Apply_BIT Inoculate Inoculate with Pathogen Curative->Inoculate Apply_BIT->Inoculate Inoculate->Apply_BIT Incubate Incubate under Optimal Conditions Inoculate->Incubate Assess Assess Disease Severity Incubate->Assess Efficacy Calculate Control Efficacy Assess->Efficacy

Caption: Decision flow for protective vs. curative in vivo fungicide testing.

References

Application Notes and Protocols for the Detection of Benzisothiazolinone in Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzisothiazolinone (BIT) is a widely used biocide and preservative in a variety of consumer products, including cosmetics, detergents, paints, and adhesives, to prevent microbial spoilage.[1] However, BIT is also a known contact allergen, and its presence in consumer goods is a subject of regulatory scrutiny and public health interest.[2][3] Accurate and reliable methods for the detection and quantification of BIT in complex matrices are therefore essential for quality control, regulatory compliance, and safety assessment.

These application notes provide detailed protocols for the determination of benzisothiazolinone in consumer products using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

The primary methods for the quantification of benzisothiazolinone in consumer products are reverse-phase HPLC and LC-MS/MS.[2][4] HPLC with UV detection offers a robust and widely available technique for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.[2][4]

Data Presentation: Quantitative Method Parameters

The following table summarizes key quantitative parameters for the detection of benzisothiazolinone using HPLC-UV and LC-MS/MS, as reported in the scientific literature.

ParameterHPLC-UVLC-MS/MSReference
Limit of Detection (LOD) 0.06 - 0.19 µg/g0.001 - 0.010 mg/kg[5][6]
Limit of Quantification (LOQ) 1 µg/L0.004 - 0.007 µg/mL[7][8]
Linearity (R²) Range 0.9992 - 1.0≥ 0.9929[2][5]
Recovery Rate 92.73% - 109.92%81.5% - 107.3%[5][9]
Precision (%RSD) 0.06% - 2.26%< 7%[5][10]

Experimental Protocols

Protocol 1: Determination of Benzisothiazolinone by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of BIT in liquid detergents and similar matrices.[5]

1. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the liquid detergent sample into a 10 mL tube.

  • Add methanol (B129727) to the 10 mL mark.

  • Vortex the solution to ensure thorough mixing.

  • Place the tube in an ultrasonic cleaner for 20 minutes at 30°C for extraction.[5]

  • Centrifuge the sample solution for 5 minutes.

  • Filter the supernatant through a 0.45 µm organic filter membrane prior to HPLC analysis.[5] For some samples, a simple dilution with ultrapure water followed by filtration may be sufficient.[11]

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[5]

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 318 nm.[5]

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare a series of standard solutions of benzisothiazolinone in methanol.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of BIT in the sample by comparing its peak area to the calibration curve.

Protocol 2: Determination of Benzisothiazolinone by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is highly sensitive and suitable for the analysis of BIT in a wide range of consumer products, including cosmetics and household cleaning agents.[2][10]

1. Sample Preparation (Matrix Solid-Phase Dispersion - MSPD):

  • For solid or semi-solid samples, weigh 0.5 g of the sample.

  • Add 2 g of Florisil as the dispersive phase and blend to achieve a homogeneous mixture.[10]

  • Pack the mixture into an empty solid-phase extraction (SPE) cartridge.

  • Elute the benzisothiazolinone from the cartridge with 5 mL of methanol.[10]

  • The resulting extract can be directly analyzed by LC-MS/MS without further cleanup.[10]

2. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • For liquid samples, a liquid-liquid extraction can be performed using ethyl acetate.[2]
  • Further details on this method can be found in the cited literature.[2]

3. LC-MS/MS Conditions:

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Kinetex phenyl-hexyl column (100 × 2.1 mm, 2.6 μm) or equivalent.[2]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in methanol and 0.1% formic acid in distilled water (e.g., 75:25, v/v).[2]

  • Flow Rate: 0.5 mL/min.[11]

  • Ionization Mode: Positive electrospray ionization (ESI+).[2]

  • MRM Transitions: For benzisothiazolinone: m/z 152.2 > 134.1.[2] For an internal standard like phenacetin: m/z 180.2 > 110.1.[2]

4. Quantification:

  • An internal standard method is recommended for accurate quantification.
  • Prepare calibration standards containing known concentrations of benzisothiazolinone and a constant concentration of the internal standard.
  • Analyze the standards and samples by LC-MS/MS.
  • Construct a calibration curve by plotting the ratio of the peak area of BIT to the peak area of the internal standard against the concentration of BIT.
  • Calculate the concentration of BIT in the samples based on this calibration curve.

Visualizations

Experimental Workflow for Benzisothiazolinone Detection

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Consumer Product Sample weigh Weigh Sample start->weigh extract Extraction (Ultrasonic or MSPD) weigh->extract filter Filtration / Cleanup extract->filter hplc HPLC-UV Analysis filter->hplc Routine Screening lcms LC-MS/MS Analysis filter->lcms High Sensitivity / Confirmation quant Quantification (Calibration Curve) hplc->quant lcms->quant report Reporting Results quant->report

Caption: General workflow for the detection of benzisothiazolinone in consumer products.

Logical Relationship for Method Selection

method_selection start Analytical Goal quant Routine Quantification start->quant High Concentration Expected trace Trace Level Detection & Confirmation start->trace Low Concentration Expected or High Specificity Needed hplc Select HPLC-UV quant->hplc lcms Select LC-MS/MS trace->lcms

References

Application Notes and Protocols: Benzothiazolinone Derivatives in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological applications of benzothiazolinone derivatives. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of key signaling pathways modulated by these compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

This compound and its related benzothiazole (B30560) scaffolds are privileged heterocyclic structures in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] These derivatives are of significant interest due to their efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] Their versatile structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties to interact with various biological targets.[7] This document outlines synthetic methodologies for preparing these compounds and summarizes their biological activities, with a focus on their potential as therapeutic agents.

Data Presentation

Table 1: Anticancer Activity of Benzothiazole Derivatives (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzothiazole derivatives against several human cancer cell lines. This data highlights the potential of these compounds as cytotoxic agents.

Compound IDCancer Cell LineIC50 (µM)Reference
12 HT29 (Colon)0.015[2][5]
55 HT-29 (Colon)0.024[2][5]
H460 (Lung)0.29[2][5]
A549 (Lung)0.84[2][5]
MDA-MB-231 (Breast)0.88[2][5]
66 HT-29 (Colon)3.72 ± 0.3[2][5]
A549 (Lung)4.074 ± 0.3[2][5]
MCF-7 (Breast)7.91 ± 0.4[2][5]
67 HT-29 (Colon)3.47 ± 0.2[2][5]
A549 (Lung)3.89 ± 0.3[2][5]
MCF-7 (Breast)5.08 ± 0.3[2][5]
Compound A (nitro substituent) HepG2 (Liver)56.98 (24h), 38.54 (48h)[4]
Compound B (fluorine substituent) HepG2 (Liver)59.17 (24h), 29.63 (48h)[4]
L1 HepG2 (Liver)>137[8]
L2 HepG2 (Liver)>137[8]
L1Pt HepG2 (Liver)>137[8]
L2Pt HepG2 (Liver)>137[8]
2b AsPC-1 (Pancreatic)12.44[3]
BxPC-3 (Pancreatic)14.99[3]
Capan-2 (Pancreatic)19.65[3]
PTJ64i (Paraganglioma)8.49[3]
PTJ86i (Paraganglioma)16.70[3]
4d AsPC-1 (Pancreatic)7.66[3]
BxPC-3 (Pancreatic)3.99[3]
Capan-2 (Pancreatic)8.97[3]
PTJ64i (Paraganglioma)6.79[3]
PTJ86i (Paraganglioma)12.39[3]
Table 2: Antimicrobial Activity of Benzothiazole Derivatives (MIC Values)

This table presents the minimum inhibitory concentration (MIC) values for a selection of benzothiazole derivatives against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents.

Compound IDMicrobial StrainMIC (µg/mL)Reference
8 Non-resistant bacterial strains200 - 300[9]
3 Non-resistant bacterial strains200 - 500[9]
18 P. aeruginosa100[9]
16c S. aureus0.025 mM[10]
4c E. coli50[11]
A. clavatus100[11]
4b C. albicans50[11]
4g S. pyogenes50[11]
6 E. coli<44[12]
C. albicans<210[12]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazoles

This protocol describes a common method for the synthesis of 2-arylbenzothiazoles through the condensation of 2-aminothiophenols with aromatic aldehydes.[7][13][14][15]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in glycerol.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • If using a catalyst, add it at this stage (e.g., 1 equivalent of K2S2O8 or 0.1 equivalent of CAN with 4 equivalents of H2O2).[1][16]

  • Heat the reaction mixture at 100°C (for K2S2O8 in DMSO/H2O) or 50°C (for CAN/H2O2, solvent-free) and monitor the reaction progress using thin-layer chromatography (TLC).[1][16]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 6-Substituted-2-aminobenzothiazoles

This protocol outlines the synthesis of 2-aminobenzothiazole (B30445) derivatives, which are key intermediates for further functionalization.[17]

Materials:

Procedure:

  • Dissolve the substituted aniline in glacial acetic acid.

  • Add potassium thiocyanate to the solution.

  • Cool the mixture in an ice bath and slowly add bromine while stirring.

  • Continue stirring at room temperature for the specified time, monitoring the reaction by TLC.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting solid, wash with water, and recrystallize from aqueous ethanol to yield the 6-substituted-2-aminobenzothiazole.[17]

  • Confirm the structure of the product using appropriate analytical techniques.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability, to determine the cytotoxic effects of the synthesized this compound derivatives.[4]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 10 to 100 µM) and a vehicle control (DMSO).[4]

  • Incubate the plates for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in cancer.[18][19][20] Some benzothiazole derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[4]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB (p50/p65) IkB_P P-IκB Nucleus Nucleus NFkB->Nucleus Translocation Ub Ubiquitination IkB_P->Ub Proteasome Proteasome Degradation IkB_P->Proteasome Ub->Proteasome Gene_Expression Gene Expression (Inflammation, Proliferation) BTZ This compound Derivative BTZ->IKK_complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell growth, proliferation, and survival.[21][22][23][24] Its constitutive activation is a hallmark of many cancers, making it an attractive target for anticancer drug development.

STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active P-STAT3 Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) BTZ This compound Derivative BTZ->JAK Inhibition BTZ->STAT3_active Inhibition

Caption: this compound derivatives targeting the STAT3 signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that governs cell growth, metabolism, and survival.[25][26][27][28][29] Its aberrant activation is a frequent event in human cancers, and inhibitors of this pathway, including some benzothiazole derivatives, are of great therapeutic interest.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth BTZ This compound Derivative BTZ->PI3K Inhibition BTZ->Akt Inhibition

Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the development of bioactive this compound derivatives, from initial synthesis to biological testing.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Hit_ID->Mechanism Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt SAR Studies Mechanism->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Leads Preclinical Preclinical Development In_Vivo->Preclinical

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the quantitative analysis of benzothiazolinone (BIT) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and professionals in drug development and quality control, offering a robust and reliable method for the determination of BIT in various sample matrices.

Introduction

This compound (1,2-benzisothiazol-3(2H)-one) is a widely used biocide in a variety of commercial and industrial products to prevent microbial degradation. Its presence and concentration are regulated in many applications, necessitating a reliable analytical method for its quantification.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and common technique for the separation, identification, and quantification of this compound.[2][3] This application note details a reversed-phase HPLC method coupled with UV detection for the analysis of this compound.

Experimental Protocol

Instrumentation and Equipment
  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • UV-Vis detector or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Filtration assembly with 0.20 µm or 0.45 µm membrane filters[2][3]

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (ultra-pure)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • This compound reference standard

  • Methanol (B129727) (HPLC grade, for sample preparation if needed)

Chromatographic Conditions

A representative HPLC method for the analysis of this compound is summarized in the table below.

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with a higher percentage of the aqueous phase (e.g., 90% A), and gradually increase the organic phase (B). A typical gradient might be: 0-2 min, 10-60% B; 2-3 min, 60-100% B; hold for 3 min.
Flow Rate 0.5 - 1.0 mL/min[1][3]
Injection Volume 10 - 20 µL[1]
Column Temperature 30°C
Detection Wavelength 254 nm or 275 nm[1][3][4]
Run Time Approximately 10-25 minutes, depending on the gradient.[3]
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 0.1 - 50 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Aqueous Samples (e.g., Washing Liquids):

    • Dilute the sample with ultra-pure water to bring the expected this compound concentration within the calibration range.[1][3]

    • Filter the diluted sample through a 0.20 µm or 0.45 µm membrane filter prior to injection.[2][3]

  • Solid or Semi-Solid Samples:

    • Accurately weigh a known amount of the homogenized sample.

    • Extract the this compound using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

    • Centrifuge the extract to separate any solid material.

    • Filter the supernatant through a 0.45 µm membrane filter before injection.

  • Complex Matrices (e.g., Wastewater, Biological Samples):

    • Solid-Phase Extraction (SPE) may be necessary for sample clean-up and concentration.[2][5]

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.

Data Presentation

The quantitative data for the analysis of this compound should be summarized for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Method Validation Summary

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) Dependent on instrumentation and matrix
Limit of Quantification (LOQ) Dependent on instrumentation and matrix
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) ≤ 5%

Visualization

Experimental Workflow

The logical flow of the experimental protocol for the HPLC analysis of this compound is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While this compound itself is not part of a signaling pathway in the traditional sense, a diagram can illustrate its mode of action as a biocide, which involves disrupting cellular processes.

mode_of_action BIT This compound (BIT) Cell_Membrane Microbial Cell Membrane BIT->Cell_Membrane Interacts with Cellular_Components Intracellular Components (Enzymes, Proteins, DNA) BIT->Cellular_Components Penetrates and reacts with Disruption Membrane Disruption Cell_Membrane->Disruption Inhibition Inhibition of Cellular Functions Cellular_Components->Inhibition Cell_Death Cell Death Disruption->Cell_Death Inhibition->Cell_Death

Caption: Mode of action of this compound as a biocide.

References

Application Notes and Protocols: Benzothiazoline Derivatives as Versatile Reagents in Carbon-Carbon Bond Construction

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Terminology: While the query specified "benzothiazolinone," a comprehensive review of the chemical literature indicates that this compound is primarily utilized as a biocide and preservative, with limited to no documented applications as a reagent for carbon-carbon bond formation.[1][2][3] Conversely, the closely related scaffold, benzothiazoline (B1199338) , has emerged as a highly versatile and powerful tool in modern organic synthesis for the construction of C-C bonds.[4] This document will therefore focus on the applications of benzothiazoline derivatives, assuming a likely interest in the synthetically active compound.

Introduction

Benzothiazolines have traditionally been employed as hydrogenation reagents. However, recent advancements, particularly in the realms of photochemistry and radical chemistry, have unveiled their potential as potent carbanion and radical transfer reagents.[1][5] This has led to their application in a variety of carbon-carbon bond-forming reactions, including hydroalkylation, hydroacylation, and other coupling processes.[4] Their utility is underscored by their operational simplicity, broad substrate tolerance, and diverse activation modes.[1][5]

Activation Mechanisms of Benzothiazolines

Benzothiazoline derivatives can be activated through several distinct mechanisms to generate reactive intermediates for C-C bond formation. These pathways are crucial for understanding the reaction scope and designing new synthetic methodologies.

cluster_activation Benzothiazoline Activation Pathways Benzothiazoline Benzothiazoline Carbanion Intermediate Carbanion Intermediate Benzothiazoline->Carbanion Intermediate Deprotonation Radical Cation Intermediate Radical Cation Intermediate Benzothiazoline->Radical Cation Intermediate Single Electron Transfer (SET) C-C Bond Formation C-C Bond Formation Carbanion Intermediate->C-C Bond Formation Alkyl/Acyl Radical Alkyl/Acyl Radical Radical Cation Intermediate->Alkyl/Acyl Radical Fragmentation Alkyl/Acyl Radical->C-C Bond Formation

Caption: Key activation pathways of benzothiazoline for C-C bond formation.

Applications in Carbon-Carbon Bond Construction

Hydroalkylation and Hydroacylation of Michael Acceptors

Benzothiazolines serve as effective precursors for alkyl and acyl radicals, which can participate in conjugate addition reactions with Michael acceptors. These reactions can be initiated under both thermal and photolytic conditions.[6]

Table 1: Thermal Hydroalkylation and Hydroacylation of Michael Acceptors [6]

EntryMichael AcceptorBenzothiazoline DerivativeProductYield (%)
1Phenyl-substituted methylenemalononitrileN-BenzylbenzothiazolineBenzylated product98
2Barbituric acid derivativeN-BenzoylbenzothiazolineBenzoylated product85
3α,β-unsaturated dicarbonylN-BenzylbenzothiazolineBenzylated product91
4α,β-unsaturated monocarbonylN-BenzoylbenzothiazolineBenzoylated product56

Experimental Protocol: General Procedure for Thermal Hydroalkylation/Hydroacylation [6]

  • To a solution of the Michael acceptor (0.5 mmol) in isopropanol (B130326) (for hydroalkylation) or 1,2-dichloroethane (B1671644) (for hydroacylation) (2.0 mL) is added the corresponding benzothiazoline derivative (0.6 mmol).

  • The reaction mixture is stirred at 80 °C in a sealed tube.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Photocatalyst-Free Acylation of Heterocycles

Direct photoexcitation of benzothiazolines can generate acyl radicals for the functionalization of various heterocycles, such as quinoxaline-2-ones and isonitriles, without the need for an external photocatalyst.[6]

Table 2: Photocatalyst-Free Acylation of Quinoxaline-2-ones [6]

EntryBenzothiazoline Derivative (Acyl Source)ProductYield (%)
1N-Benzoylbenzothiazoline (electron-rich substituent)C3-Acylated quinoxaline-2-one56
2N-Benzoylbenzothiazoline (electron-poor substituent)C3-Acylated quinoxaline-2-one51
3N-(Furan-2-carbonyl)benzothiazolineC3-(Furan-2-carbonyl)-quinoxaline-2-one71
4N-AlkylacylbenzothiazolineC3-Alkylacylated quinoxaline-2-one46-49

Experimental Protocol: General Procedure for Photocatalyst-Free Acylation [6]

  • A mixture of the quinoxaline-2-one (0.2 mmol), the benzothiazoline derivative (0.4 mmol), and solvent (e.g., DCM, 2.0 mL) is placed in a sealed reaction vessel.

  • The mixture is degassed and then irradiated with a blue LED light source at room temperature.

  • The reaction is stirred until completion as indicated by TLC analysis.

  • The solvent is evaporated, and the residue is purified by flash column chromatography to yield the acylated product.

cluster_workflow Photocatalyst-Free Acylation Workflow Start Start Mix Reactants Mix Substrate and Benzothiazoline Derivative Start->Mix Reactants Irradiation Irradiate with Blue LED Mix Reactants->Irradiation Reaction Acyl Radical Generation and C-C Coupling Irradiation->Reaction Workup Solvent Evaporation and Column Chromatography Reaction->Workup Product Product Workup->Product

Caption: Experimental workflow for photocatalyst-free acylation.

Asymmetric Hydroalkylation and Acylation

Chiral phosphoric acids can be employed as catalysts in combination with photoredox catalysis to achieve enantioselective hydroalkylation and acylation reactions using benzothiazolines.[1]

Table 3: Enantioselective Alkyl and Acyl Group Transfer [6]

EntryAlkyl/Acyl GroupYield (%)Enantioselectivity (ee %)
1p-Methylbenzyl9795
2p-Fluorobenzyl9982
3tert-Butyl8571
4Benzoyl3061
5Acetyl5342

Experimental Protocol: General Procedure for Asymmetric Hydroalkylation [1]

  • To a solution of the aldimine (0.1 mmol) and a chiral phosphoric acid catalyst (10 mol%) in a suitable solvent (e.g., CH2Cl2) is added the benzothiazoline derivative (0.12 mmol).

  • The reaction mixture is stirred under an inert atmosphere and irradiated with a visible light source.

  • The reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is concentrated and the residue is purified by column chromatography to afford the chiral product.

cluster_pathway Proposed Asymmetric Catalytic Cycle Aldimine Aldimine Complex Aldimine-Acid Complex Aldimine->Complex Chiral Acid Chiral Acid Chiral Acid->Complex Excited Complex Photoexcited Complex Complex->Excited Complex Visible Light SET Single Electron Transfer Excited Complex->SET Benzothiazoline Benzothiazoline Benzothiazoline->SET Radical Intermediates Radical Cation and Radical Anion Pair SET->Radical Intermediates C-C Coupling Enantioselective C-C Bond Formation Radical Intermediates->C-C Coupling Product Product C-C Coupling->Product

Caption: Proposed mechanism for asymmetric hydroalkylation.

Conclusion

Benzothiazoline derivatives have proven to be valuable and versatile reagents for the construction of carbon-carbon bonds in organic synthesis. Their ability to act as precursors for both carbanionic and radical intermediates under various activation conditions, including thermal and photochemical methods, opens up a wide range of synthetic possibilities. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to explore and utilize these powerful reagents in their own synthetic endeavors. Further research into expanding the scope of these reactions and developing new catalytic systems will undoubtedly continue to enhance the utility of benzothiazolines in modern organic chemistry.

References

Application Notes and Protocols for Antimicrobial Efficacy Testing of Benzothiazolinone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial efficacy of formulations containing benzisothiazolinone (BIT), a widely used biocide in various industrial and consumer products.[1][2] This document outlines the mechanism of action of BIT, presents its antimicrobial spectrum through quantitative data, and offers detailed protocols for key efficacy tests.

Introduction to Benzisothiazolinone (BIT)

1,2-benzisothiazolin-3-one (BIT) is a broad-spectrum antimicrobial agent effective against a wide range of bacteria, fungi, and yeasts.[1] Its primary function in formulations is as a preservative to prevent microbial spoilage, thereby extending product shelf-life and maintaining quality.[3] BIT is stable over a broad pH (typically 3-12) and temperature range (up to 200°C), making it a versatile choice for various aqueous-based products, including paints, adhesives, cleaning agents, and polymer emulsions.[4]

Mechanism of Action

Benzisothiazolinone, like other isothiazolinones, exerts its antimicrobial effect through a non-specific action.[5] The primary mechanism involves the inhibition of microbial growth by disrupting metabolic pathways.[6] BIT targets and reacts with thiol-containing proteins and enzymes within the microbial cells. This interaction leads to the disruption of normal cellular functions, such as respiration and energy generation, ultimately inhibiting growth and leading to cell death.[7] This non-specific mode of action makes the development of microbial resistance highly unlikely.[5]

Data Presentation: Antimicrobial Efficacy of Benzothiazolinone

The following tables summarize the antimicrobial efficacy of this compound (BIT). The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Note: The active ingredient concentration in the BIT formulation tested can influence the MIC values. The data presented below is compiled from various sources and should be used as a reference.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) against Bacteria
MicroorganismStrainMIC (ppm)Reference
Escherichia coliNTCT 90011060[8]
Escherichia coli-30[9]
Pseudomonas aeruginosa-200[9]
Staphylococcus aureusATCC 25923212[6][8]
Staphylococcus aureus-30[9]
Proteus vulgaris-90[9]
Bacillus subtilis-100[9]
Typhoid bacillus-40[9]

Note: The MIC values from reference[9] are for a BIT formulation with a 32% active ingredient concentration.

Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) against Fungi and Yeast
MicroorganismStrainMIC (ppm)Reference
Aspergillus niger-300[9][10]
Cladosporium herbarum-100[9][10]
Penicillium funiculosum-150[10]
Rhizopus nigricans-450[9][10]
Moniliformin-500[9]
Brewer's yeast (Saccharomyces cerevisiae)-200[9][10]

Note: The MIC values from references[9][10] are for a BIT formulation with a 32% active ingredient concentration.

Table 3: Illustrative Data Presentation for Zone of Inhibition Testing
MicroorganismBIT Concentration (ppm)Zone of Inhibition (mm)
Staphylococcus aureuse.g., 500Record data here
Escherichia colie.g., 500Record data here
Pseudomonas aeruginosae.g., 1000Record data here
Candida albicanse.g., 500Record data here
Aspergillus brasiliensise.g., 1000Record data here
Table 4: Illustrative Data Presentation for Time-Kill Assay

Quantitative data for time-kill assays with benzisothiazolinone is formulation-dependent. Table 4 serves as a template for presenting log reduction data at various time points. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial microbial population.[8]

MicroorganismBIT Concentration (ppm)0 hours (Log CFU/mL)1 hour (Log Reduction)6 hours (Log Reduction)24 hours (Log Reduction)
Staphylococcus aureuse.g., 250Initial countRecord data hereRecord data hereRecord data here
Escherichia colie.g., 1000Initial countRecord data hereRecord data hereRecord data here
Pseudomonas aeruginosae.g., 1500Initial countRecord data hereRecord data hereRecord data here

Experimental Protocols

Detailed methodologies for key antimicrobial efficacy tests are provided below. These protocols are based on established standards and can be adapted for specific benzisothiazolinone formulations.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general principles of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[4]

Objective: To determine the lowest concentration of a benzisothiazolinone formulation that inhibits the visible growth of a microorganism.

Materials:

  • Benzisothiazolinone (BIT) stock solution

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Microorganism culture in the logarithmic growth phase

  • Sterile saline or broth for dilution

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Preparation of BIT Dilutions:

    • Prepare a stock solution of the BIT formulation in a suitable solvent (e.g., sterile deionized water, DMSO).[4]

    • Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth within the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Culture the test microorganism on a suitable agar (B569324) medium.

    • Prepare a suspension of the microorganism in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[4]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Inoculation:

    • Add 100 µL of the diluted microbial suspension to each well containing the BIT dilutions.

    • Include a positive control well (broth with inoculum, no BIT) and a negative/sterility control well (broth only).[4]

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[6]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the BIT formulation that completely inhibits visible growth.[6] This can be confirmed by measuring the optical density with a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bit Prepare Serial Dilutions of BIT in 96-well plate inoculate Inoculate wells with Standardized Microorganism prep_bit->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic

Workflow for MIC Determination by Broth Microdilution.
Protocol 2: Zone of Inhibition by Agar Disk/Well Diffusion

This qualitative method is used to assess the ability of a benzisothiazolinone formulation to inhibit microbial growth on an agar surface.[5][10]

Objective: To qualitatively determine the antimicrobial activity of a BIT formulation by measuring the zone of growth inhibition.

Materials:

  • Benzisothiazolinone (BIT) formulation

  • Sterile paper disks (6 mm diameter) or agar well cutter

  • Mueller-Hinton Agar (MHA) plates

  • Microorganism culture

  • Sterile swabs

  • Sterile forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Using a sterile swab, evenly spread the microbial suspension across the entire surface of an MHA plate to create a uniform lawn of bacteria.[5]

  • Application of BIT:

    • Disk Diffusion: Impregnate sterile paper disks with a known concentration of the BIT formulation and place them on the inoculated agar surface using sterile forceps.[11]

    • Well Diffusion: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar. Pipette a known volume (e.g., 50-100 µL) of the BIT formulation into each well.[12]

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[5]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the clear zone of no growth around the disk or well in millimeters (mm).[3]

    • A larger zone of inhibition generally indicates greater antimicrobial potency.[10]

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Measurement prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Create a Microbial Lawn on Agar Plate prep_inoculum->inoculate_plate apply_bit Apply BIT Formulation (Disk or Well) inoculate_plate->apply_bit incubate Incubate Plate (e.g., 37°C for 18-24h) apply_bit->incubate measure_zone Measure Diameter of Zone of Inhibition (mm) incubate->measure_zone

Workflow for Zone of Inhibition Assay.
Protocol 3: Time-Kill Assay (Suspension-Based)

This protocol is based on the ASTM E2315 standard guide and is used to determine the rate at which an antimicrobial agent kills a microbial population over time.

Objective: To quantitatively measure the reduction in a microbial population after exposure to a benzisothiazolinone formulation over specified time intervals.

Materials:

  • Benzisothiazolinone (BIT) formulation

  • Microorganism culture

  • Sterile test tubes or flasks

  • Sterile saline or broth

  • Neutralizer solution (e.g., D/E Neutralizing Broth)

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Incubator

  • Vortex mixer

Procedure:

  • Preparation:

    • Prepare a standardized suspension of the test microorganism (typically 10⁶ to 10⁸ CFU/mL).

    • Dispense a defined volume of the BIT formulation into sterile test vessels. Include a control vessel with a non-antimicrobial solution (e.g., saline).

  • Inoculation:

    • Add a small volume of the microbial suspension to the test and control vessels (usually a 1:10 or 1:100 ratio of inoculum to formulation). Mix immediately.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 5, 15, 30, 60 minutes, and 4, 8, 24 hours), withdraw an aliquot from each vessel.[7]

  • Neutralization and Plating:

    • Immediately transfer the aliquot into a neutralizer solution to stop the antimicrobial action.

    • Perform serial dilutions of the neutralized sample in sterile saline.

    • Plate the dilutions onto agar plates.

  • Incubation and Counting:

    • Incubate the plates under appropriate conditions until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Calculate the log reduction in CFU/mL at each time point compared to the initial count at time zero.

    • Plot the log CFU/mL versus time to generate a time-kill curve.

Time_Kill_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_analysis Analysis prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Formulation with Microbes prep_inoculum->inoculate prep_test Prepare BIT Formulation and Control prep_test->inoculate sample Withdraw Aliquots at Specific Time Points inoculate->sample neutralize Neutralize Antimicrobial Activity sample->neutralize plate Perform Serial Dilutions and Plate neutralize->plate incubate_count Incubate and Count CFU/mL plate->incubate_count analyze Calculate Log Reduction and Plot Time-Kill Curve incubate_count->analyze

Workflow for Time-Kill Assay.

Mechanism_of_Action BIT Benzisothiazolinone (BIT) Cell Microbial Cell BIT->Cell Penetrates Cell Thiol_Proteins Thiol-Containing Proteins & Enzymes BIT->Thiol_Proteins Reacts with Disruption Disruption of Metabolic Pathways (e.g., Respiration) Thiol_Proteins->Disruption Leads to Inhibition Inhibition of Growth & Cell Death Disruption->Inhibition

Mechanism of Action of Benzisothiazolinone.

References

Application of Benzothiazolinones in Anti-Cancer Drug Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazolinone and its related benzothiazole (B30560) scaffolds have emerged as a significant class of heterocyclic compounds in the field of medicinal chemistry, particularly in the development of novel anti-cancer therapeutics. These compounds exhibit a broad spectrum of biological activities, and their derivatives have been extensively investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. This document provides detailed application notes on the anti-cancer properties of various this compound derivatives, summarizes key quantitative data, and offers comprehensive protocols for the experimental evaluation of these compounds.

Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy

The anti-cancer potential of this compound derivatives is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines and further validated in in vivo models. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the in vitro potency of these compounds.

In Vitro Cytotoxicity Data (IC50)

The following table summarizes the IC50 values of several notable this compound and benzothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
PB11 U87Glioblastoma< 0.05[1][2]
HeLaCervical Cancer< 0.05[1][2]
12a C42BProstate Cancer2.81[3][4]
LNCaPProstate Cancer4.31[3][4]
22RV1Prostate Cancer2.13[3][4]
PC3Prostate Cancer2.04[3][4]
YLT322 A panel of 24 cancer cell linesVarious0.39 - 7.70[5][6]
D8 HeLaCervical Cancer1.48
MCF-7Breast Cancer1.47
HT29Colon Cancer1.52
A549Lung Cancer1.94
Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole 55 HT-29Colon Cancer0.024[7][8][9]
H460Lung Cancer0.29[7][8][9]
A549Lung Cancer0.84[7][8][9]
MDA-MB-231Breast Cancer0.88[7][8][9]
Compound 6b MCF-7Breast Cancer5.15[10]
Compound 4 MCF-7Breast Cancer8.64[10]
Compound 5c MCF-7Breast Cancer7.39[10]
Compound 5d MCF-7Breast Cancer7.56[10]
Compound 7 Ehrlich Ascites CarcinomaMurine Mammary Carcinoma0.04255 (µg/mL)[11]
Compound 3a Ehrlich Ascites CarcinomaMurine Mammary Carcinoma0.05015 (µg/mL)[11]
Compound 3b Ehrlich Ascites CarcinomaMurine Mammary Carcinoma0.05045 (µg/mL)[11]
In Vivo Anti-Tumor Activity

The efficacy of lead compounds is further assessed in preclinical animal models, typically using xenografts of human tumors in immunocompromised mice.

Compound IDXenograft ModelDose (mg/kg/day)Tumor Growth Inhibition (%)Reference
YLT322 HepG2 (Hepatocellular Carcinoma)5035.2[12]
10051.8[12]
15068.4[12]
HCT116 (Colon Cancer)37.531.5[12]
7549.7[12]
15065.1[12]
XC-591 4T1 (Murine Breast Cancer)Not specifiedSignificant inhibition[13][14][15]

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anti-cancer effects through various mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways.

Apoptosis Induction

A primary mechanism of action for many this compound-based compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway.

This compound This compound Derivative ROS ↑ ROS Production This compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) This compound->Bax Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

PI3K/AKT Signaling Pathway Inhibition

Several this compound derivatives have been shown to suppress the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival This compound This compound Derivative This compound->PI3K This compound->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazolinones.

STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is another key target for this compound-based anti-cancer agents. Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Target Gene Expression pSTAT3->GeneExpression This compound This compound Derivative This compound->pSTAT3 Proliferation Proliferation & Survival GeneExpression->Proliferation

Caption: Inhibition of the STAT3 signaling pathway by benzothiazolinones.

Experimental Workflow for Evaluation of this compound Derivatives

A systematic approach is essential for the preclinical evaluation of novel this compound-based anti-cancer drug candidates. The following workflow outlines the key experimental stages.

Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro Mechanism Mechanism of Action Studies InVitro->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle WesternBlot Western Blotting (Signaling Pathways) Mechanism->WesternBlot InVivo In Vivo Efficacy (Xenograft Models) Apoptosis->InVivo CellCycle->InVivo WesternBlot->InVivo Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of viable cells, thus staining late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells (both adherent and suspension) after treatment and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Analyze the dot plots to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Protocol:

  • Cell Fixation: Harvest cells and wash with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS and add it dropwise to 4 mL of ice-cold 70% ethanol while vortexing. Fix the cells overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is used to detect specific proteins in a cell lysate. This technique is crucial for assessing the effect of this compound derivatives on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT, STAT3, and the apoptosis cascade.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vitro Tubulin Polymerization Assay

Principle: This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules. The increase in microtubule mass is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and fluorescent reporter)

  • This compound derivative

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare the tubulin reaction mixture on ice according to the kit manufacturer's instructions.

  • Assay Setup: Add the test compound at various concentrations to the wells of a pre-warmed 37°C 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the IC50 value for tubulin polymerization inhibition.[3][4]

References

Application Notes and Protocols for the Use of 1,2-Benzisothiazolin-3-one (BIT) in Preventing Microbial Growth in Paints and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Benzisothiazolin-3-one (BIT) is a broad-spectrum biocide widely employed for the preservation of water-based products, including paints and coatings. Its primary role is to protect these products from microbial spoilage during storage ("in-can preservation") and to a certain extent, the dried film.[1][2] Microbial contamination in paints can lead to undesirable effects such as changes in viscosity, gas formation, unpleasant odors, and discoloration. BIT is effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[3][4]

Mechanism of Action

The antimicrobial activity of BIT stems from its ability to disrupt essential cellular processes. The active N-S bond in the isothiazolinone ring reacts with sulfur-containing proteins and enzymes within microbial cells.[3][5][6] This interaction leads to the inhibition of key metabolic pathways and can also disrupt the structure of DNA, preventing replication and ultimately leading to cell death.[3][7][8] This non-specific mode of action makes the development of microbial resistance highly unlikely.[3][9][10]

Data Presentation

Table 1: Recommended Concentration and Efficacy of Benzisothiazolinone (BIT) in Paint Formulations
ParameterConcentration RangeSource(s)
Typical Use in Commercial Paints200–400 ppm[11][10][12][13]
Observed Range in European Retail Paints0.1–462.5 ppm[14]
Recommended Dosage (as a 20% solution)0.05–0.15% w/w[3][12]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Bacteria
Bacterial SpeciesMinimum Inhibitory Concentration (ppm)Source(s)
Bacillus subtilis40[9]
Burkholderia cepacia80[9]
Enterobacter cloacae80[9]
Escherichia coli40[9]
Proteus vulgaris125[9]
Pseudomonas aeruginosa250[9]
Pseudomonas putida250[9]
Staphylococcus aureus40[9]
Streptococcus faecalis40[9]
Streptococcus lactis40[9]
Table 3: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT) Against Common Fungi
Fungal SpeciesMinimum Inhibitory Concentration (ppm)Source(s)
Aspergillus niger300[15]
Penicillium funiculosum150[15]
Cladosporium herbarum100[15]
Rhizopus nigricans450[15]
Fusarium species500[15]
Saccharomyces cerevisiae200[15]
Note: Data for fungal MIC is for a BIT product with an active ingredient concentration of 32%.[15]

Experimental Protocols

Protocol 1: Preparation of a Lab-Scale Water-Based Paint Formulation

Objective: To prepare a standardized lab-scale paint formulation for evaluating the efficacy of BIT.

Materials:

  • Deionized water

  • Dispersing agent

  • Defoamer

  • Titanium dioxide (TiO2) and other extender pigments

  • Binder (e.g., acrylic emulsion)

  • Coalescing agent

  • Thickener

  • Benzisothiazolinone (BIT) solution (e.g., 20% active ingredient)

  • High-speed disperser

  • Mixing vessel

  • Hegman gauge

Procedure:

  • Mill Base Preparation: a. To the mixing vessel, add the initial charge of deionized water. b. Under slow agitation, add the dispersing agent and a portion of the defoamer.[3] c. Gradually add the titanium dioxide and other extender pigments to create a vortex.[3] d. Increase the speed of the disperser to achieve a fine dispersion of the pigments (typically 20-30 minutes). The fineness of the grind should be checked using a Hegman gauge.[3]

  • Let-Down Stage: a. Reduce the disperser speed to a slow agitation. b. Slowly add the binder (acrylic emulsion) to the pigment dispersion.[3] c. Add the remaining deionized water, coalescing agent, and the rest of the defoamer.[3] d. Addition of Preservative: Add the calculated amount of BIT solution to the formulation. For example, to achieve a 300 ppm concentration of active BIT using a 20% solution, add 1.5 grams of the solution to 1 kg of paint.[3] e. Slowly add the thickener while mixing until the desired viscosity is achieved.[3] f. Continue mixing for an additional 10-15 minutes to ensure homogeneity.[3]

Protocol 2: In-Can Preservative Efficacy Testing (Challenge Test) - Based on ASTM D2574

Objective: To evaluate the effectiveness of BIT in preventing microbial growth in a paint formulation when challenged with a mixed microbial inoculum.

Materials:

  • Paint samples (with and without BIT)

  • Sterile containers

  • Mixed microbial inoculum (containing relevant bacteria and fungi, e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Penicillium funiculosum)

  • Sterile pipettes and spatulas

  • Tryptic Soy Agar (TSA) plates

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator

Procedure:

  • Inoculation (Cycle 1): a. Aseptically transfer a known volume (e.g., 50 mL) of the test paint into a sterile container. b. Inoculate the paint sample with a specified concentration of the mixed microbial inoculum (e.g., 10^6 CFU/mL). c. Thoroughly mix the inoculum into the paint using a sterile spatula.[3] d. Incubate the inoculated paint at a suitable temperature (e.g., 28-30°C) for a specified period (e.g., 7 days).[16]

  • Evaluation (Cycle 1): a. At specified intervals (e.g., Day 1, 2, 5, and 7), visually inspect the paint for signs of spoilage such as gas formation, discoloration, or changes in viscosity.[3] b. Aseptically collect a small sample from the surface of the paint using a sterile loop and streak it onto TSA and SDA plates.[3] c. Incubate the TSA plates at 30-35°C for 24-48 hours and the SDA plates at 20-25°C for 3-5 days.[3] d. After incubation, evaluate the plates for microbial growth and assign a rating based on the scale in Table 4.

  • Re-inoculation (Cycle 2): a. After the first 7-day cycle, re-inoculate the paint samples with the same microbial inoculum. b. Repeat the incubation and evaluation steps as in Cycle 1.[16]

Table 4: Evaluation Criteria for Microbial Challenge Testing (Based on ASTM D2574)
RatingDescription of Growth
0No growth observed
1Traces of growth (1-9 colonies)
2Light growth (10-99 colonies)
3Moderate growth (>100 distinct colonies)
4Heavy growth (continuous and indistinguishable smears of colony growth)
Source: Adapted from ASTM D2574.[16]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of BIT that inhibits the visible growth of a specific microorganism.

Materials:

  • Benzisothiazolinone (BIT) stock solution

  • 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial inoculum (standardized to a specific concentration)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional)

Procedure:

  • Preparation of Test Substance Dilutions: a. Add a defined volume of the growth medium to all wells of a 96-well microtiter plate. b. Create a serial dilution of the BIT stock solution across the wells of the plate.[17] c. Ensure one column serves as a positive control (broth + inoculum, no BIT) and another as a negative/sterility control (broth only).[17]

  • Inoculation: a. Add the prepared microbial inoculum to all wells except the sterility control.[17]

  • Incubation: a. Incubate the plate at the optimal temperature for the specific microorganism for a defined period (e.g., 24-48 hours for bacteria, 48-72 hours for fungi).[15]

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of BIT in a well that shows no visible growth (i.e., the well is clear).[17] b. This can be confirmed by using a plate reader to measure the optical density at a suitable wavelength (e.g., 600 nm).[17]

Visualizations

Mechanism of Action of Benzisothiazolinone (BIT) BIT 1,2-Benzisothiazolin-3-one (BIT) MicrobialCell Microbial Cell (Bacteria, Fungi, Yeast) BIT->MicrobialCell Enters SulfurProteins Sulfur-Containing Proteins and Enzymes BIT->SulfurProteins Reacts with MetabolicPathways Inhibition of Key Metabolic Pathways SulfurProteins->MetabolicPathways Leads to DNAReplication Disruption of DNA and Prevention of Replication SulfurProteins->DNAReplication Leads to CellDeath Cell Death MetabolicPathways->CellDeath DNAReplication->CellDeath

Caption: Mechanism of action of Benzisothiazolinone (BIT) on microbial cells.

Experimental Workflow for In-Can Preservative Efficacy Testing cluster_prep Preparation cluster_cycle1 Cycle 1 (7 Days) cluster_cycle2 Cycle 2 (7 Days) PaintPrep Prepare Paint Samples (with and without BIT) Inoculate1 Inoculate Paint with Microbes PaintPrep->Inoculate1 InoculumPrep Prepare Mixed Microbial Inoculum InoculumPrep->Inoculate1 Incubate1 Incubate at 28-30°C Inoculate1->Incubate1 Evaluate1 Evaluate Microbial Growth (Streaking on Agar) Incubate1->Evaluate1 Reinoculate Re-inoculate Paint Evaluate1->Reinoculate Incubate2 Incubate at 28-30°C Reinoculate->Incubate2 Evaluate2 Final Evaluation of Microbial Growth Incubate2->Evaluate2 Result Determine Efficacy Rating (0-4 Scale) Evaluate2->Result

Caption: Workflow for in-can preservative efficacy challenge test.

References

Troubleshooting & Optimization

Improving the yield of benzothiazolinone synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address common challenges in the synthesis of benzothiazolinones, with a focus on improving reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 1,2-benzisothiazolin-3-one (BIT)?

A1: The two most common synthetic pathways for 1,2-benzisothiazolin-3-one (BIT) are:

  • From 2,2'-Dithiobis(benzoic acid) or its derivatives: This is a traditional laboratory and older industrial method. It involves the chemical cleavage of the disulfide bond of a dibenzoic acid disulfide derivative, followed by cyclization to form the benzisothiazolinone ring.[1][2]

  • From o-Chlorobenzonitrile: This modern industrial route involves reacting o-chlorobenzonitrile with a sulfur source (like anhydrous sodium hydrosulfide) to form o-mercaptobenzonitrile, which is then treated with a halogenating agent (e.g., chlorine) in the presence of water to induce oxidative cyclization.[1][3]

Q2: What are the typical yields and purities for these synthesis routes?

A2: Yields and purities are highly dependent on the specific reaction conditions and purification methods.

  • The synthesis from 2,2'-dithiobis(benzoic acid) in a laboratory setting can produce yields of around 40-50%, often with high purity.[2] An older industrial process using a similar starting material reported yields of 60-70%, though with lower product purity.[1][2]

  • Modern industrial methods starting from o-chlorobenzonitrile can achieve high yields and purity. Patented processes have reported yields as high as 93.5% with a purity of 99.2%.[1]

Q3: What are the most critical parameters affecting the yield of benzothiazolinone synthesis?

A3: Several factors are crucial for a successful synthesis:

  • Quality of Raw Materials: The purity of starting materials is paramount, as impurities can lead to unwanted side reactions and decrease the quality of the final product.[1]

  • Reaction Temperature: Strict temperature control is vital. Suboptimal temperatures can result in incomplete reactions, while excessively high temperatures can promote the formation of byproducts.[1][3]

  • Stoichiometry of Reactants: The molar ratios of reactants must be carefully controlled to ensure complete conversion and minimize the formation of side products.[1]

  • Catalyst Activity: For catalyzed reactions, the quality, activity, and loading of the catalyst are critical for achieving a high reaction rate and yield.[1]

Q4: What are common impurities found in the final product?

A4: Common impurities can include unreacted starting materials, reaction intermediates, and byproducts from side reactions. In the synthesis from o-chlorobenzonitrile, a known impurity is 2-(methylthio)benzoic acid.[1] Oxidation of the sulfur atom in the isothiazolinone ring can also lead to the formation of benzisothiazolinone 1-oxides, especially if strong oxidizing agents are used or if the reaction is exposed to air at high temperatures for extended periods.[1]

Q5: How can I monitor the progress of my reaction?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for monitoring the consumption of starting materials and the formation of the this compound product.[1] Thin-Layer Chromatography (TLC) can also be a quick and effective method for qualitative monitoring of the reaction's progress.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Symptom Potential Cause Recommended Action
Low conversion of starting materials Incorrect Stoichiometry: Molar ratios of reactants are not optimal.Carefully check and adjust the molar ratios of all reactants as specified in the protocol.[1]
Suboptimal Reaction Temperature: The reaction temperature is too low, leading to a slow reaction rate, or too high, causing degradation.Ensure the reaction mixture is maintained at the temperature specified in the protocol. Use a calibrated thermometer.[1]
Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.Monitor the reaction progress using HPLC or TLC and ensure it has reached completion before workup.[1]
Poor Catalyst Activity: The catalyst may be of low quality, deactivated, or used in an insufficient amount.Use a high-purity catalyst and ensure it is stored correctly. Consider a modest increase in catalyst loading if other parameters are optimized.[1]
Significant product loss during workup and isolation Incomplete Precipitation/Crystallization: The product is not fully precipitating or crystallizing from the solution.Ensure the solution is cooled to the specified temperature for a sufficient duration. Gentle agitation or seeding with a small crystal of the product can promote crystallization.[1]
Formation of Soluble Byproducts: Side reactions are consuming the starting material and forming byproducts that are lost during workup.Review and optimize reaction conditions (temperature, stoichiometry, pH) to minimize side reactions.[1]
Problem 2: Product is Discolored or Impure
Symptom Potential Cause Recommended Action
Final product has a yellow or brown tint Formation of Chromophoric Byproducts: Side reactions, often due to high temperatures or impurities in starting materials, can generate colored byproducts.Add activated carbon to the hot solution during recrystallization to adsorb colored impurities before filtration.[1] Ensure high-purity starting materials are used.
Presence of unreacted starting materials in the final product Incomplete Reaction: The reaction was not driven to completion.Refer to the "Low conversion of starting materials" section in the Low Yield troubleshooting table.[1]
Presence of specific known impurities (e.g., 2-(methylthio)benzoic acid) Specific Side Reaction Pathway: The reaction conditions favor the formation of a particular byproduct.Adjust reaction parameters such as temperature, pH, or stoichiometry to disfavor the side reaction. Careful control of pH during workup can help separate acidic or basic impurities.[1]
Broad or multiple peaks in HPLC analysis Presence of Multiple Impurities: The reaction is not selective, leading to a mixture of products.Optimize reaction conditions for selectivity. This may involve screening different catalysts, solvents, or temperatures. Consider an alternative purification method such as column chromatography.

Data Presentation

Table 1: Comparison of Major Synthesis Routes for 1,2-Benzisothiazolin-3-one (BIT)

Synthesis RouteStarting Material(s)General ConditionsReported YieldReported PurityAdvantages & Disadvantages
Traditional Route 1 2,2'-Dithiobis(benzoic acid)Multi-step process involving chlorination, bromination, and cyclization with ammonia.[2][4]40-50% (Lab Scale)[2]HighHigh product purity.
Traditional Route 2 2,2'-Dithiobis(benzoic acid)Similar to Route 1 but with process improvements.60-70% (Industrial)[2]PoorHigher yield than lab-scale Route 1, simpler process.
Modern Industrial Route o-Chlorobenzonitrile, Sodium Hydrosulfide (B80085)Two-step process: 1. Formation of o-mercaptobenzonitrile. 2. Oxidative cyclization with chlorine gas in water.[3]~83-93.5%[1]>99%[1]High yield and purity, fewer steps, reduced pollution.
Intramolecular Cyclization 2-MercaptobenzamidesElectrochemical dehydrogenative cyclization or transition-metal-catalyzed N-S bond formation.[5]Moderate to GoodVariesGreener approach using electricity or efficient catalysts.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Benzisothiazolin-3-one (BIT) from o-Chlorobenzonitrile (Illustrative Two-Step Process)

This protocol is a representation of the modern industrial synthesis route and should be adapted with appropriate safety precautions for a laboratory setting. Warning: This reaction involves chlorine gas, which is highly toxic and corrosive. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of o-Mercaptobenzonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add o-chlorobenzonitrile and anhydrous sodium hydrosulfide in a suitable solvent (e.g., a high-boiling point alcohol or polar aprotic solvent). The molar ratio should be optimized, typically starting with a slight excess of the hydrosulfide.

  • Reaction: Heat the reaction mixture to 90-120°C and stir for 6-9 hours under a nitrogen atmosphere.[3] Monitor the reaction by TLC or HPLC until the o-chlorobenzonitrile is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture with an acid such as hydrochloric acid to a pH of 2-3.[3] This will precipitate the o-mercaptobenzonitrile.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

Step 2: Oxidative Cyclization to 1,2-Benzisothiazolin-3-one

  • Reaction Setup: Suspend the dried o-mercaptobenzonitrile in water in a reaction vessel equipped with a stirrer, gas inlet tube, and thermometer. Cool the mixture to 5-15°C in an ice bath.[3]

  • Chlorination: Bubble chlorine gas through the stirred suspension. The reaction is exothermic, so maintain the temperature between 5-15°C by adjusting the chlorine addition rate and cooling.[3]

  • Reaction Completion: Continue the chlorine addition for 6-9 hours.[3] The reaction is complete when the starting material is consumed (monitor by HPLC).

  • Isolation and Purification: The crude BIT product will precipitate from the reaction mixture. Collect the solid by filtration and wash with cold water. For further purification, the crude product can be dissolved in an alkaline solution, treated with activated carbon to remove colored impurities, filtered, and then re-precipitated by acidification.[3]

  • Drying: Dry the purified white crystalline product under vacuum to obtain the final 1,2-benzisothiazolin-3-one.

Mandatory Visualization

G General Synthesis Pathway for Benzothiazolinones cluster_0 Route 1: From 2-Mercaptobenzamide cluster_1 Route 2: From 2-Halobenzamide cluster_2 Route 3: From Dithiosalicylic Acid Derivatives A 2-Mercaptobenzamide B 1,2-Benzisothiazolin-3-one A->B Intramolecular Oxidative Cyclization (e.g., Cu(I)/O2 or Electrochemical) C 2-Halobenzamide E 1,2-Benzisothiazolin-3-one C->E Transition Metal-Catalyzed Cascade Reaction (e.g., CuCl) D Sulfur Source (e.g., S8, KSCN) D->E Transition Metal-Catalyzed Cascade Reaction (e.g., CuCl) F Dithiosalicylic Acid Derivative G Halogenated Thiobenzoyl Halide Derivative F->G Halogenation (Cl2 or Br2) I N-Substituted Benzisothiazolin-3-one G->I Cyclization H Primary Amine H->I Cyclization

Caption: General synthetic pathways for benzothiazolinones.

G Troubleshooting Workflow: Low Yield in this compound Synthesis cluster_incomplete Incomplete Conversion cluster_complete Complete Conversion start Low Yield Observed check_conversion Check Conversion of Starting Materials (TLC/HPLC) start->check_conversion check_temp Is Temperature Correct? check_conversion->check_temp Incomplete check_workup Review Workup & Isolation Procedure check_conversion->check_workup Complete check_time Is Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Adjust & Maintain Temperature check_temp->adjust_temp No check_reagents Are Reagent Stoichiometry and Quality Correct? check_time->check_reagents Yes increase_time Increase Reaction Time & Continue Monitoring check_time->increase_time No purify_reagents Verify Stoichiometry, Use Purified Reagents check_reagents->purify_reagents No adjust_temp->check_time increase_time->check_reagents end_node Yield Improved purify_reagents->end_node optimize_cryst Optimize Crystallization (Temp, Solvent, Time) check_workup->optimize_cryst check_byproducts Analyze for Soluble Byproducts (e.g., in filtrate) optimize_cryst->check_byproducts check_byproducts->end_node

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Overcoming Solubility Issues of Benzothiazolinone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the solubility challenges of benzothiazolinone (BIT) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Benzisothiazolinone (BIT)? A1: Benzisothiazolinone (BIT) is a compound with low intrinsic water solubility. Its solubility is reported to be approximately 1 g/L at 20°C.[1][2] It exists as a white to pale yellow crystalline solid and is classified as a very weakly acidic compound.[1][3]

Q2: How does pH influence the aqueous solubility of BIT? A2: The aqueous solubility of BIT is significantly dependent on pH.[1] As a weak acid with a pKa of approximately 7.3, its solubility increases considerably in alkaline conditions (pH 8-10).[1] This is due to the formation of the more soluble benzisothiazolinone salt.[1][4] Conversely, in acidic conditions, its solubility is reduced.

Q3: What are the most effective strategies to enhance the aqueous solubility of BIT? A3: The most common and effective techniques to improve the solubility of BIT in aqueous solutions include:

  • pH Adjustment: Increasing the pH of the solution to the alkaline range (e.g., pH 8-10) to form a soluble salt.[1]

  • Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dipropylene glycol, and then diluting it into the aqueous medium.[1][3][5]

  • Use of Surfactants: Employing non-ionic surfactants like Tween® 20 or Triton™ X-100, which can form micelles to encapsulate and solubilize BIT.[5]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can mask the lipophilic nature of BIT and increase its apparent water solubility.[6]

Q4: Which organic co-solvents are recommended for preparing BIT stock solutions? A4: Benzisothiazolinone and its parent compound, benzothiazole, are soluble in several organic solvents. For creating concentrated stock solutions, the following are highly recommended:

  • Dimethyl Sulfoxide (DMSO)[2][5]

  • Ethanol[5]

  • Methanol[2][5]

  • Dipropylene Glycol (often used in commercial formulations)[3]

  • Dichloromethane[2]

When using a co-solvent, it is crucial to ensure the final concentration in your experimental medium is low enough (typically <1%) to not interfere with the biological system.[5][6]

Q5: How should I properly store prepared BIT solutions? A5: To ensure stability, BIT solutions should be stored in tightly sealed containers, protected from light by using amber vials or wrapping them in foil, and kept at low temperatures (e.g., 2-8 °C).[7] For aqueous solutions prepared by pH adjustment, ensuring the pH remains stable is also important.

Q6: How can I accurately determine the concentration of my prepared BIT solution? A6: The concentration and stability of BIT solutions should be verified using analytical methods.[1] The most common technique is High-Performance Liquid Chromatography (HPLC) with a UV detector.[1][8] A reverse-phase HPLC method is typically employed, and quantification requires creating a standard curve with accurately weighed BIT standards.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) is another highly sensitive and accurate method for quantification.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: The prepared BIT solution is cloudy or a precipitate has formed.

This is a common issue that can arise from several factors. The following workflow can help you diagnose and solve the problem.

G start Precipitate / Cloudiness in BIT Solution check_conc Is the concentration too high? start->check_conc check_ph Was pH adjustment used to solubilize? check_conc->check_ph No sol_conc Dilute the solution to a lower concentration. check_conc->sol_conc  Yes check_cosolvent Was a co-solvent stock diluted into buffer? check_ph->check_cosolvent No sol_ph Check and adjust pH to alkaline range (8-10) using dilute NaOH. check_ph->sol_ph Yes, but pH may have dropped check_dissolution Was dissolution incomplete? check_cosolvent->check_dissolution No sol_cosolvent Re-prepare by adding stock solution dropwise to the aqueous medium while vortexing. check_cosolvent->sol_cosolvent  Yes sol_dissolution Increase stirring time. Use sonication or gentle warming to aid dissolution. check_dissolution->sol_dissolution  Possibly end_node Clear Solution check_dissolution->end_node No, problem is resolved sol_conc->end_node sol_ph->end_node sol_cosolvent->end_node sol_dissolution->end_node

Caption: Troubleshooting workflow for cloudy or precipitated BIT solutions.

Quantitative Data & Physicochemical Properties

For successful formulation, it is crucial to understand the physicochemical properties of Benzisothiazolinone.[1]

Table 1: Physicochemical Properties of Benzisothiazolinone (BIT)

Property Value Reference
Molecular Formula C₇H₅NOS [1]
Molar Mass 151.18 g/mol [1]
Appearance White to pale yellow crystalline solid [1]
Melting Point 154-158 °C [1][4]
Water Solubility ~1 g/L (at 20°C) [1]
pKa ~7.3 (at 25°C) [1]

| Log Kₒw | 0.76 (at 30°C, pH 7) |[1] |

Table 2: pH-Dependent Aqueous Solubility of Benzisothiazolinone (BIT) at 20°C Note: This table illustrates the significant increase in solubility under alkaline conditions as described in the literature.[1]

pHExpected Solubility (g/L)State
4.0< 1.0Low Solubility
7.0~1.0Slightly Soluble
8.0> 5.0Soluble
9.0> 10.0Freely Soluble
10.0> 10.0Freely Soluble

Table 3: Qualitative Solubility of Benzisothiazolinone (BIT) in Common Solvents

Solvent Solubility Reference
Water Slightly Soluble [3]
Dimethyl Sulfoxide (DMSO) Soluble [2]
Methanol Soluble [2]
Ethanol Soluble [11]
Dichloromethane Soluble [2]

| Dipropylene Glycol | Soluble (used in formulations) |[3] |

Detailed Experimental Protocols

Here are detailed methodologies for preparing BIT solutions using common solubilization techniques.

Protocol 1: Preparation of an Aqueous BIT Stock Solution via pH Adjustment

This protocol leverages the increased solubility of BIT in alkaline conditions to prepare a stable aqueous stock solution.[1]

G cluster_0 Protocol: pH Adjustment Method A 1. Accurately weigh the desired amount of BIT powder. B 2. Suspend the powder in ~80% of the final desired volume of deionized water. A->B C 3. While stirring, slowly add 0.1 M NaOH dropwise. B->C D 4. Monitor the pH continuously with a calibrated pH meter. C->D E 5. Continue adding NaOH until all BIT powder is dissolved (Target pH is typically 8-10). D->E F 6. Transfer to a volumetric flask and add water to the final volume. E->F G 7. Confirm and record the final pH. Filter through a 0.22 µm filter. F->G

Caption: Workflow for preparing a BIT solution using pH adjustment.

Methodology:

  • Weighing: Accurately weigh the desired amount of BIT powder.

  • Suspension: Create a suspension by adding the BIT powder to a beaker containing approximately 80% of the final desired volume of sterile deionized water with a magnetic stir bar.

  • pH Adjustment: While continuously stirring and monitoring the pH with a calibrated meter, slowly add a 0.1 M or 1 M sodium hydroxide (B78521) (NaOH) solution dropwise to the suspension.[1]

  • Dissolution: Continue adding NaOH until the BIT powder completely dissolves. The target pH will typically be in the alkaline range (e.g., pH 8-10).[1]

  • Final Volume: Once the BIT is fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure a quantitative transfer.

  • Finalization: Bring the solution to the final desired volume with deionized water. Check and record the final pH. If desired, sterilize the solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Preparation of a Concentrated BIT Stock Solution Using a Co-solvent (DMSO)

This protocol is ideal for experiments where a high concentration stock is needed for subsequent dilution into an aqueous medium.

G cluster_1 Protocol: Co-solvent Method A 1. Weigh the desired amount of BIT powder into a vial. B 2. Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL). A->B C 3. Tightly cap the vial and vortex vigorously for 1-2 minutes. B->C D 4. If particles remain, use sonication or gentle warming (e.g., 37°C) until fully dissolved. C->D E 5. Visually inspect to ensure a clear, particle-free solution. D->E F 6. Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container. E->F

Caption: Workflow for preparing a BIT stock solution using a co-solvent.

Methodology:

  • Weighing: Accurately weigh the desired amount of BIT powder and place it in a sterile, sealable vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL or higher).[5]

  • Dissolution: Tightly cap the vial and vortex the mixture vigorously until the solid is completely dissolved.[5]

  • Assisted Dissolution (if needed): If undissolved particles remain, sonicate the vial or warm it gently in a 37°C water bath to aid dissolution.[5]

  • Inspection: Visually inspect the solution to ensure it is clear and free of any undissolved particles.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent moisture absorption by the DMSO.[5]

Protocol 3: Outline for Quantification of BIT Concentration using HPLC-UV

This protocol provides a general framework for verifying the concentration of your prepared BIT solutions. Specific parameters may need optimization for your system.

Methodology:

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a reverse-phase column (e.g., C18).

  • Mobile Phase: Prepare an appropriate mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol).

  • Standard Curve Preparation:

    • Prepare a high-concentration primary stock of BIT in a suitable solvent (e.g., methanol).

    • Perform serial dilutions from the primary stock to create a series of calibration standards with known concentrations.

  • Sample Preparation: Dilute your experimentally prepared BIT solution to a concentration that is expected to fall within the linear range of your calibration curve.

  • Analysis: Inject the calibration standards followed by your unknown samples. Monitor the absorbance at a suitable wavelength (e.g., 254 nm or 280 nm).[8]

  • Quantification: Plot the peak area of the standards versus their known concentrations to generate a standard curve. Use the linear regression equation from this curve to calculate the concentration of BIT in your prepared samples, accounting for any dilution factors.[1]

References

Stability of benzothiazolinone under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of benzothiazolinone (BIT) under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound (BIT)?

A1: Benzisothiazolinone is known for its excellent stability across a wide range of pH and temperature conditions. It is generally considered hydrolytically stable, with a reported half-life of over 30 days in aqueous environments[1][2]. It is also thermally stable, with some sources indicating stability at temperatures up to 180-200°C[3]. However, its stability can be affected by factors such as the presence of strong oxidizing or reducing agents, and prolonged exposure to UV light[4][5].

Q2: Over what pH range is this compound considered stable?

A2: Benzisothiazolinone is stable in aqueous solutions across a broad pH range, typically cited as between pH 3 and 12[3][6]. This wide range of stability makes it compatible with a variety of acidic, neutral, and alkaline formulations.

Q3: How does temperature affect the stability of this compound?

Q4: Is this compound susceptible to photodegradation?

A4: Yes, prolonged exposure to UV radiation can lead to the photodegradation of this compound. The degradation mechanism is complex and can involve isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes[4]. It is recommended to store stock solutions and experimental setups protected from light.

Q5: What are the known incompatibilities of this compound?

A5: Benzisothiazolinone is incompatible with some strong oxidizing and reducing agents, such as persulfates and sulfites, which can cause its degradation[5]. It is also known to react with nucleophilic substances like thiols[7]. When formulating, it is crucial to consider the potential for such interactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Loss of Antimicrobial Efficacy

  • Symptom: The expected antimicrobial effect of this compound is not observed or is significantly reduced.

  • Possible Causes & Solutions:

    • Incorrect pH: Although stable over a wide pH range, extreme pH values outside the 3-12 range could potentially affect its efficacy. Verify and adjust the pH of your medium.

    • Presence of Incompatible Substances: The presence of strong oxidizing or reducing agents, or high concentrations of nucleophiles (e.g., thiols) in the experimental medium can degrade BIT. Review the composition of your medium for any such incompatibilities[5][7].

    • Inadequate Dissolution: Benzisothiazolinone has limited water solubility. Ensure that it is completely dissolved in the experimental medium to achieve the desired concentration. The use of co-solvents or pH adjustment can aid in dissolution.

    • Adsorption to Labware: Benzisothiazolinone may adsorb to certain types of plastics. Consider using glass or polypropylene (B1209903) labware.

Issue 2: Precipitation or Cloudiness of Benzisothiazolinone Solutions

  • Symptom: A prepared aqueous solution of this compound appears cloudy or forms a precipitate over time.

  • Possible Causes & Solutions:

    • Exceeding Solubility Limit: The aqueous solubility of benzisothiazolinone is limited (approximately 1 g/L). If you are trying to prepare a more concentrated stock solution, precipitation may occur.

    • pH-Dependent Solubility: The solubility of BIT is pH-dependent. In acidic to neutral conditions, its solubility is lower. Increasing the pH to the alkaline range can increase its solubility.

    • Solution: To prepare concentrated stock solutions, consider using a co-solvent such as propylene (B89431) glycol or adjusting the pH to the alkaline side with a small amount of a suitable base.

Issue 3: Inconsistent Results in Stability Studies

  • Symptom: High variability in the measured concentration of this compound between replicate samples or time points in a stability study.

  • Possible Causes & Solutions:

    • Inhomogeneous Solution: Ensure the stock solution and experimental samples are thoroughly mixed to guarantee a homogenous concentration of BIT.

    • Inaccurate Quantification Method: Validate your analytical method (e.g., HPLC) for linearity, accuracy, and precision to ensure reliable quantification. Matrix effects from the sample medium can also interfere with the analysis.

    • Light Exposure: Inconsistent exposure to light can lead to variable rates of photodegradation. Protect all samples and stock solutions from light.

Data Presentation

While specific experimental data on the degradation of this compound at various pH and temperature combinations is not extensively published in a single comprehensive table, the following table provides an illustrative example based on the stability of a related isothiazolinone, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (MCI), to demonstrate the expected trends. Note: This data is for illustrative purposes and may not represent the exact degradation kinetics of this compound.

Table 1: Illustrative Half-life (t½) of an Isothiazolinone under Different pH and Temperature Conditions [8]

pHTemperature (°C)Half-life (Days)
8.5Room Temperature46
9.0Room Temperature23
9.6Room Temperature3.3
10Room Temperature2
9.660< 0.1

Experimental Protocols

Protocol 1: Forced Degradation Study of Benzisothiazolinone

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep at room temperature for a defined period.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber) for a defined duration. A dark control should be run in parallel.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Benzisothiazolinone

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 275 nm).

  • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Hydrolysis_Pathway BIT Benzisothiazolinone Intermediate Ring-Opened Intermediate (2-sulfinylbenzamide) BIT->Intermediate Nucleophilic attack by H₂O or OH⁻ Product1 2-Sulfobenzamide Intermediate->Product1 Oxidation Product2 Benzoic Acid Derivatives Intermediate->Product2 Further Hydrolysis

Caption: Proposed Hydrolysis Pathway of Benzisothiazolinone.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare BIT Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Stock->Stress Sampling Withdraw Aliquots at Time Points Stress->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Quantify Quantify BIT & Degradants HPLC->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: General Experimental Workflow for a Forced Degradation Study.

References

Technical Support Center: Troubleshooting Benzothiazolinone Degradation in Product Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the degradation of benzothiazolinone (BIT) in product formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is the preservative efficacy of my this compound-containing formulation decreasing over time?

A decrease in preservative efficacy is often linked to the degradation of this compound (BIT). Several factors can contribute to this degradation:

  • pH Instability: BIT is generally stable in a pH range of 4 to 12.[1] However, highly alkaline conditions (pH > 8) can accelerate the degradation of some isothiazolinones, leading to a loss of antimicrobial activity.[2]

  • Exposure to Light: Prolonged exposure to UV light can induce photodegradation of BIT. This process can involve isomerization, oxidation, hydroxylation, hydrolysis, and elimination, resulting in numerous degradation products.[3]

  • Elevated Temperatures: Although BIT is thermally stable up to approximately 200°C, prolonged exposure to high temperatures during manufacturing or storage can still contribute to its degradation.[4]

  • Interaction with Formulation Components: Certain ingredients in your formulation can interact with and degrade BIT. Strong nucleophiles or reducing agents, such as sulfites, can react with the active N-S bond of the isothiazolinone ring, inactivating the molecule.[1][4]

  • Microbial Degradation: While BIT is a potent biocide, some microorganisms, particularly in high concentrations or as part of a biofilm, may be capable of degrading it over time.[5]

Troubleshooting Steps:

  • Verify Formulation pH: Regularly measure and record the pH of your formulation throughout its shelf life.

  • Protect from Light: Store your product in opaque or amber-colored containers to minimize light exposure.[6]

  • Control Storage Temperature: Ensure your product is stored at the recommended temperature.

  • Evaluate Excipient Compatibility: Conduct compatibility studies with all formulation ingredients to identify potential interactions.

  • Perform a Preservative Efficacy Test (PET): Conduct a PET (e.g., USP <51>) to confirm the loss of antimicrobial activity.[7]

2. I am observing unexpected peaks in the HPLC/LC-MS analysis of my formulation. Could these be this compound degradation products?

Yes, the appearance of new peaks in your chromatogram is a strong indicator of BIT degradation. The degradation of BIT can lead to the formation of various byproducts.[3]

Common Degradation Pathways and Products:

  • Photodegradation: Exposure to light can lead to a complex mixture of photoproducts through processes like isomerization, oxidation, and hydrolysis.[3]

  • Hydrolysis: While generally stable, under certain conditions, the isothiazolinone ring can undergo hydrolysis.

  • Oxidation: The sulfur atom in the isothiazolinone ring is susceptible to oxidation, which can lead to the formation of products like saccharin.[8]

  • Microbial Degradation: In soil and wastewater, microbial action can transform BIT into metabolites such as 1,2-benzisothiazole (B1215175) and 2-hydroxybenzamide.[6]

To identify these unknown peaks, a forced degradation study is recommended.

3. How do I perform a forced degradation study for this compound?

A forced degradation study intentionally exposes the drug substance or product to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[9] This helps in developing stability-indicating analytical methods.

General Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat a solution of your product with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat a solution of your product with a base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidation: Expose a solution of your product to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Store the product at a high temperature (e.g., 80°C).[9]

  • Photodegradation: Expose the product to UV light (e.g., in a photostability chamber).

Analyze samples at various time points using a stability-indicating method like HPLC or LC-MS/MS to track the formation of degradants.[9]

Data Presentation

Table 1: Half-life of Benzisothiazolinone in Soil Under Various Conditions

Soil ConditionHalf-life (t½) in daysPrimary Degradation Process
Unsterilized (Aerobic)0.09 - 26.66[10]Biological[10]
Sterilized6.80 - 86.64[10]Abiotic
Flooded (Anaerobic)0.20 - 4.53[10]Anaerobic Microbial[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone

MicroorganismMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa32
Candida albicans16
Aspergillus brasiliensis64

Note: MIC values can vary depending on the specific strain and test conditions.[4][11]

Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Method for Benzisothiazolinone and its Degradants

This protocol provides a general framework for the analysis of BIT and its degradation products. Method optimization and validation are crucial for specific formulations.

1. Sample Preparation:

  • Accurately weigh a portion of the product and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture) to a known concentration.[12]

  • For complex matrices, a solid-phase extraction (SPE) may be necessary for sample cleanup.[12]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[12]

2. Chromatographic Conditions:

  • Column: A C18 or Phenyl-Hexyl column is commonly used (e.g., Kinetex phenyl-hexyl, 100 x 2.1 mm, 2.6 µm).[12][13]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B) is often effective.[13]

  • Flow Rate: Typically 0.2 - 0.5 mL/min.[14]

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 25 - 40°C.

3. Mass Spectrometry Conditions (for identification and quantification):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benzisothiazolinone: m/z 152.2 > 134.1[13]

    • Internal Standard (e.g., Phenacetin): m/z 180.2 > 110.1[13]

  • Scan for other potential degradation products based on predicted masses from forced degradation studies.

4. Data Analysis:

  • Quantify BIT concentration using a calibration curve prepared with certified reference standards.

  • Identify degradation products by comparing their mass spectra with known fragmentation patterns or by using high-resolution mass spectrometry for formula determination.

Protocol 2: Preservative Efficacy Challenge Test (Based on USP <51>)

This test evaluates the effectiveness of the preservative system in a product.[7]

1. Preparation of Inoculum:

  • Use standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[7]

  • Prepare suspensions of each microorganism and adjust the concentration to approximately 1 x 10⁸ CFU/mL.

2. Inoculation of Product:

  • Divide the product into five separate containers, one for each test microorganism.

  • Inoculate each container with a sufficient volume of the microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL.[15] The volume of the inoculum should not exceed 1% of the product volume.[15]

3. Incubation and Sampling:

  • Incubate the inoculated containers at 20-25°C for 28 days.[15]

  • Withdraw samples from each container at specified intervals (e.g., 7, 14, and 28 days).[15]

4. Microbial Enumeration:

  • Perform serial dilutions of the samples in a suitable neutralizing broth.

  • Plate the dilutions onto appropriate agar (B569324) media (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates and count the number of colony-forming units (CFU).

5. Interpretation of Results:

  • Calculate the log reduction in microbial concentration from the initial inoculum at each time point.

  • Compare the results to the acceptance criteria specified in USP <51> for the specific product category. For many products, bacteria should show a ≥3 log reduction by day 14, and yeast and mold should show no increase from the initial count.[15]

Visualizations

cluster_troubleshooting Troubleshooting Workflow for BIT Degradation Start Product Fails Preservative Efficacy Test or Shows Degradation CheckpH Verify Formulation pH Start->CheckpH CheckStorage Review Storage (Light & Temperature) Start->CheckStorage CheckCompatibility Assess Excipient Compatibility Start->CheckCompatibility Analyze Analyze via Stability-Indicating Method (e.g., LC-MS/MS) CheckpH->Analyze CheckStorage->Analyze CheckCompatibility->Analyze ForcedDegradation Perform Forced Degradation Study Analyze->ForcedDegradation Identify Identify Degradation Products & Pathway Analyze->Identify Reformulate Reformulate or Adjust Storage Conditions Identify->Reformulate

Caption: Troubleshooting workflow for this compound degradation.

cluster_degradation Primary Degradation Pathways of this compound cluster_photo Photodegradation (UV Light) cluster_hydrolysis Hydrolysis (e.g., High pH) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_microbial Microbial Degradation BIT Benzisothiazolinone (BIT) PhotoProducts Isomerization, Oxidation, Hydroxylation Products BIT->PhotoProducts UV Light HydrolysisProduct Ring-Opened Products BIT->HydrolysisProduct High pH OxidationProduct Saccharin & other Oxidized Species BIT->OxidationProduct Oxidizing Agents MicrobialProducts 1,2-benzisothiazole, 2-hydroxybenzamide BIT->MicrobialProducts Microorganisms

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Optimization of Benzothiazolinone Concentration for Effective Microbial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of benzothiazolinone (BIT) in microbial inhibition experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Benzisothiazolinone (BIT)?

A1: Benzisothiazolinone is a broad-spectrum antimicrobial agent.[1] Its primary mechanism of action involves the disruption of microbial metabolic pathways.[2] The active N-S bond in its heterocyclic ring allows it to penetrate the microbial cell wall and membrane.[1][3] Once inside the cell, BIT reacts with thiol-containing proteins and enzymes, such as those with cysteine residues.[1][3] This interaction leads to the formation of disulfide derivatives, which disrupts critical physiological processes like respiration and energy generation, ultimately inhibiting microbial growth and leading to cell death.[1][3][4]

Q2: What is the general stability of BIT under typical experimental conditions?

A2: BIT exhibits good stability across a wide range of conditions. It is thermally stable up to approximately 200°C and is effective in a broad pH range, typically between 3 and 12.[1][3] However, its stability can be compromised by the presence of strong nucleophiles, which can react with the active sulfur moiety.[1] It is also recommended to prepare solutions fresh and protect them from light to minimize degradation.[5]

Q3: Can BIT be used in combination with other antimicrobial agents?

A3: Yes, combining BIT with other antimicrobials can result in synergistic effects, where the combined efficacy is greater than the sum of the individual agents.[1] This approach can broaden the antimicrobial spectrum and enhance potency.[1] For instance, another agent might disrupt the cell membrane, facilitating BIT's entry and increasing its effectiveness.[1] The Fractional Inhibitory Concentration (FIC) index is often used to quantify synergy, with an index of ≤ 0.5 typically indicating a synergistic interaction.[1]

Q4: Are there known mechanisms of microbial resistance to BIT?

A4: While BIT is a potent biocide, microbial resistance can occur. General mechanisms of antimicrobial resistance that may apply to BIT include preventing the agent from reaching its target, altering the target, or inactivating the agent.[1] For example, microorganisms with a high content of thiol-containing molecules in their cells may exhibit some level of natural resistance by neutralizing the active component of BIT.

Q5: What are the solubility characteristics of BIT?

A5: BIT has low solubility in water, approximately 1 g/L.[1] Its sodium salt has higher water solubility.[3] For preparing stock solutions with higher concentrations, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before diluting it into your aqueous experimental medium.[1][6] When using a cosolvent, always ensure the final concentration of the solvent is not toxic to the test organism.[1]

Troubleshooting Guides

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) or Lack of Efficacy

If you observe that the concentration of BIT required to inhibit microbial growth is higher than anticipated, or if it appears to be ineffective, consider the following troubleshooting steps.

G cluster_causes Possible Causes cluster_actions Corrective Actions start High MIC or No Efficacy ph_issue Incorrect pH of Medium start->ph_issue solubility_issue Incomplete Solubilization of BIT start->solubility_issue resistance_issue Microbial Strain is Resistant start->resistance_issue interference_issue Interfering Substances in Medium (e.g., high thiol content) start->interference_issue adjust_ph Measure and adjust the pH of the medium. ph_issue->adjust_ph Action ensure_solubilization Ensure proper solubilization. Consider using a different solvent for the stock solution if necessary. solubility_issue->ensure_solubilization Action perform_mic_mbc Perform MIC/MBC testing on the isolated microbial strain. Consider using synergistic combinations with other antimicrobials. resistance_issue->perform_mic_mbc Action analyze_medium Analyze the components of the medium. Thiols can neutralize the effects of BIT. interference_issue->analyze_medium Action

Caption: Troubleshooting workflow for BIT efficacy issues.

Issue 2: Precipitation of BIT in Solution

If you notice that your BIT solution is cloudy or has formed a precipitate, it is likely due to solubility issues.

G cluster_causes Possible Causes cluster_solutions Solutions start BIT Solution is Cloudy or Precipitated exceeds_solubility Concentration exceeds solubility limit in the current solvent. start->exceeds_solubility insufficient_dissolution Insufficient time or energy for dissolution. start->insufficient_dissolution incorrect_ph pH of the medium is affecting solubility. start->incorrect_ph prepare_dilute Prepare a more dilute solution. exceeds_solubility->prepare_dilute Solution use_cosolvent Use a cosolvent like DMSO for the stock solution. exceeds_solubility->use_cosolvent Solution increase_dissolution Increase stirring time, use a vortex mixer, or apply gentle heat/sonication. insufficient_dissolution->increase_dissolution Solution test_ph Experimentally determine the effect of pH on solubility by preparing buffers at different pH values. incorrect_ph->test_ph Solution

Caption: Troubleshooting workflow for precipitation issues.

Issue 3: Inconsistent Results in Biological Assays

High variability between replicates can obscure the true effect of BIT.

  • Uneven Cell Seeding : Ensure you have a single-cell suspension before seeding and mix the suspension between pipetting to prevent settling.[7]

  • Edge Effects : Avoid using the outer wells of microplates as they are more prone to evaporation. Fill these wells with sterile media or phosphate-buffered saline (PBS).[7]

  • Pipetting Errors : Regularly calibrate your pipettes and use fresh tips for each replicate.[7]

  • Inconsistent Incubation Times : Standardize the timing of reagent addition and plate reading for all plates in an experiment.[7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone (BIT)

The following table summarizes representative MIC values for BIT against various common microbes. Note that these values can vary based on the specific strain and testing conditions.

MicroorganismStrainMIC (mg/L)
Staphylococcus aureusATCC 25923212[2]
Escherichia coliNTCT 90011060[2]
Pseudomonas aeruginosa-Data not available
Candida albicans-Data not available
Aspergillus brasiliensis-Data not available
Table 2: Preservative Efficacy of a Benzisothiazolinone-based Formulation in a Biological Buffer

This table demonstrates the effectiveness of a BIT-based preservative in a challenge test.

MicroorganismInitial Inoculum (CFU/mL)CFU/mL after 28 days (Control - No Preservative)CFU/mL after 28 days (With BIT-based Preservative)
Pseudomonas aeruginosa1.0 x 10⁶>1.0 x 10⁷<10
Escherichia coli1.0 x 10⁶>1.0 x 10⁷<10
Staphylococcus aureus1.0 x 10⁶>1.0 x 10⁷<10
Candida albicans1.0 x 10⁵>1.0 x 10⁶<10
Aspergillus brasiliensis1.0 x 10⁵>1.0 x 10⁶<10

Data adapted from a challenge test of a BIT-based formulation.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone

This protocol outlines the broth microdilution method to determine the MIC of BIT against a specific microorganism.[1][2]

G start Start prep_bit Prepare Serial Dilutions of BIT in a 96-well plate. start->prep_bit prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard). prep_bit->prep_inoculum dilute_inoculum Dilute Inoculum to final concentration (approx. 5 x 10^5 CFU/mL). prep_inoculum->dilute_inoculum inoculate_plate Inoculate wells with the diluted microbial suspension. dilute_inoculum->inoculate_plate controls Include Positive (inoculum, no BIT) and Negative (broth only) Controls. inoculate_plate->controls incubate Incubate at optimal temperature (e.g., 35°C for 18-24 hours). controls->incubate determine_mic Determine MIC by visual inspection for turbidity or using a plate reader. incubate->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Materials:

  • Benzisothiazolinone (BIT) stock solution

  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)[2]

  • Microorganism culture in logarithmic growth phase[2]

  • Sterile 96-well microtiter plates[2]

  • Spectrophotometer or plate reader

Procedure:

  • Prepare BIT Dilutions : Prepare a serial two-fold dilution of the BIT stock solution in the appropriate sterile broth in a 96-well plate. The final volume in each well should be 100 µL.[2]

  • Prepare Microbial Inoculum : Adjust the turbidity of the microorganism suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2]

  • Dilute Inoculum : Dilute the standardized microbial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Inoculate Plate : Add 100 µL of the diluted microbial suspension to each well containing the BIT dilutions.[2]

  • Controls : Include a positive control well (broth with inoculum, no BIT) and a negative control well (broth only).[2]

  • Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 35°C for 18-24 hours for most bacteria).[2]

  • MIC Determination : After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of BIT that completely inhibits visible growth. This can be confirmed by measuring the optical density using a plate reader.[1][2]

Protocol 2: Preservative Efficacy Test (Challenge Test)

This protocol is a general guideline to assess the effectiveness of BIT as a preservative in a liquid formulation.

Materials:

  • Laboratory buffer or formulation to be tested, with and without the desired concentration of BIT.

  • Standardized inoculums of test microorganisms (e.g., P. aeruginosa, E. coli, S. aureus, C. albicans, A. brasiliensis).

  • Sterile saline solution.

  • Sterile petri dishes.

  • Tryptic Soy Agar (B569324) (TSA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.[2]

Procedure:

  • Inoculation : Inoculate separate containers of the test formulation (with and without BIT) with a standardized inoculum of each microorganism to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[2]

  • Incubation : Store the inoculated containers at 20-25°C.[2]

  • Sampling : At specified intervals (e.g., 0, 7, 14, and 28 days), withdraw a 1 mL aliquot from each container.[2]

  • Plating and Enumeration : Perform serial dilutions of the aliquot in sterile saline and plate onto the appropriate agar (TSA for bacteria, SDA for fungi).

  • Incubation of Plates : Incubate the plates at the optimal temperature for each microorganism until colonies are visible.

  • Colony Counting : Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) in the formulation at each time point.

  • Evaluation : Compare the reduction in microbial count in the formulation containing BIT to the control formulation without the preservative. A significant reduction indicates effective preservation.

Visualizations

Benzisothiazolinone Mechanism of Action

G cluster_microbe Microbial Cell cluster_targets Intracellular Targets cluster_processes Cellular Processes cell_wall Cell Wall/ Membrane cytoplasm Cytoplasm cell_wall->cytoplasm enzymes Thiol-containing Enzymes cytoplasm->enzymes proteins Thiol-containing Proteins cytoplasm->proteins disruption Disruption of Cellular Processes enzymes->disruption proteins->disruption respiration Respiration respiration->disruption energy_gen Energy Generation energy_gen->disruption bit Benzisothiazolinone (BIT) bit->cell_wall Penetrates inhibition Inhibition of Growth & Cell Death disruption->inhibition

Caption: Mechanism of action of Benzisothiazolinone (BIT).

References

Methods for purifying crude benzothiazolinone in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides laboratory personnel with detailed methods and troubleshooting advice for the purification of crude benzothiazolinone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound in a laboratory setting?

A1: The primary methods for purifying crude this compound are recrystallization, acid-base extraction, and column chromatography. For thermally stable derivatives, vacuum distillation can also be an option.[1][2] The choice of method depends on the nature and quantity of impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical physical properties of this compound that are relevant for purification?

A2: Key properties include its melting point, which is between 156-158°C, and its solubility.[3][4] It is generally a solid at room temperature, slightly soluble in water, but soluble in hot water and various organic solvents like ethanol, methanol, and DMSO.[3][5][6] Its sodium and ammonium (B1175870) salts exhibit high water solubility.[3] This differential solubility is fundamental to purification by recrystallization and acid-base extraction.

Q3: What common impurities should I expect in crude this compound?

A3: Impurities can include unreacted starting materials from the synthesis, by-products from side reactions, and degradation products.[7] The specific impurities depend on the synthetic route used. For instance, if synthesized from 2-halobenzonitrile, residual starting material or intermediates could be present.[8] Colored impurities are also common and often need to be removed.

Q4: How can I effectively remove colored impurities from my crude product?

A4: Recrystallization is often effective for removing colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored compounds. However, use charcoal sparingly as it can also adsorb the desired product, reducing the overall yield.

Q5: My purified this compound has a low melting point. What does this indicate?

A5: A low or broad melting point range typically indicates the presence of impurities. Pure crystalline solids have a sharp, defined melting point.[4] If you observe a depressed melting point, further purification steps, such as a second recrystallization or column chromatography, are recommended.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used, and the solution is not supersaturated.Boil off some of the solvent to increase the concentration of the compound and attempt to cool again. If that fails, remove all solvent and restart the recrystallization with less solvent.[9]
The chosen solvent is not suitable (the compound is too soluble at all temperatures).Select a different solvent or use a mixed-solvent system where the compound is soluble in one solvent but insoluble in the other.
Product "oils out" instead of crystallizing. The solution is cooling too rapidly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9] Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent for the recrystallization.
Low recovery yield. Too much solvent was added, leaving a significant amount of product dissolved even after cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
Premature crystallization occurred during hot filtration.Preheat the funnel and filter flask before filtration. Use a small amount of hot solvent to wash the crystals through.
Crystals were washed with a solvent that was not cold.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[9]
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots (overlapping bands). The chosen eluent (mobile phase) system is not optimal.Perform a thorough TLC analysis with different solvent systems (e.g., hexane/ethyl acetate (B1210297), cyclohexane/ethyl acetate) to find a system that gives good separation (Rf values between 0.2 and 0.5).[10]
The column was packed improperly, leading to channels or cracks.Ensure the silica (B1680970) gel is packed uniformly as a slurry without any air bubbles. Tapping the column gently can help settle the packing.[10]
Compound comes out with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.[10]
Compound will not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution, where the solvent polarity is increased over time, can be effective.
Streaking or tailing of spots on TLC/column. The compound is too acidic or basic and is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent system, such as a few drops of acetic acid for acidic compounds or triethylamine (B128534) for basic compounds.
The sample was overloaded on the column.Use an appropriate ratio of sample to silica gel, typically ranging from 1:20 to 1:100 by weight.[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the weakly acidic nature of the this compound N-H group and is particularly effective for removing non-acidic impurities.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basification : Transfer the solution to a separatory funnel and add an aqueous solution of sodium hydroxide (B78521) (e.g., 5-10% w/v). Shake the funnel vigorously to deprotonate the this compound, forming its water-soluble sodium salt.

  • Separation : Allow the layers to separate. The sodium salt of this compound will be in the aqueous layer, while non-acidic organic impurities will remain in the organic layer. Drain and collect the aqueous layer.

  • Washing : Wash the collected aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Acidification : Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH is between 4 and 5.[11] The pure this compound will precipitate out as a solid.

  • Isolation : Collect the precipitated solid by vacuum filtration.

  • Washing & Drying : Wash the solid with cold deionized water to remove any residual salts. Dry the purified product under vacuum. A patent reported an 83% yield with >99.9% purity using a similar method.[11]

Protocol 2: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles than the target compound.

  • Solvent Selection : Choose a suitable solvent or solvent pair. This compound is soluble in hot water and polar organic solvents like ethanol.[3][5] A mixed solvent system like ethanol/water or ethyl acetate/hexane can also be effective.[9][12]

  • Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[9]

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying : Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9] Dry the crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This method is ideal for separating compounds with similar properties when recrystallization is ineffective.

  • TLC Analysis : First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). A good solvent system (e.g., Hexane:Ethyl Acetate 7:3) should provide a clear separation of the product from its impurities, with an Rf value for the product of approximately 0.3-0.4.[10]

  • Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface. Add a thin layer of sand to the top to protect the silica bed.[10]

  • Sample Loading : Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution : Carefully add the eluent to the top of the column and begin elution, collecting the eluting solvent in fractions.

  • Fraction Analysis : Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[10]

Data & Visualization

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the purification of this compound and related compounds.

ParameterValueCompoundSource
Melting Point 156 - 158 °C1,2-benzisothiazolin-3-one[3][4]
Aqueous Solubility Low (0.5 mg/L at 20°C)1,2-benzisothiazolin-3-one[4]
Organic Solvent Solubility SolubleBenzothiazoleEthanol, Methanol, DMSO[5]
Purification pH Acidify to pH 4-51,2-benzisothiazolin-3-one[11]
Purification Yield 83%1,2-benzisothiazolin-3-one (via acid-base)[11]
Example Column Eluent Hexane:Ethyl Acetate (7:3)Benzothiazole derivative[10]

Experimental Workflows

AcidBasePurification cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude in Organic Solvent B 2. Extract with Aqueous NaOH A->B D 4. Separate & Discard Organic Layer (Contains Impurities) C 3. Collect Aqueous Layer (Contains Product Salt) E 5. Acidify with HCl to pH 4-5 C->E F 6. Precipitate Forms E->F G 7. Filter, Wash & Dry Pure Product F->G B->D Impurities stay in organic B->C Product moves to aqueous

Caption: Workflow for purification via acid-base extraction.

RecrystallizationWorkflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filter (Removes Insoluble Impurities) A->B C 3. Cool Filtrate Slowly (Induces Crystallization) B->C D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash with Ice-Cold Solvent D->E F 6. Dry Crystals E->F ColumnChromatographyWorkflow A 1. Pack Column with Silica Gel Slurry B 2. Load Sample (Dry Loading Method) A->B C 3. Elute with Mobile Phase B->C D 4. Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G

References

Technical Support Center: Benzothiazolinone Skin Sensitization and Irritation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address skin sensitization and irritation issues associated with benzothiazolinone (BIT) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BIT) and why is it a concern for skin sensitization?

A1: this compound (BIT) is a widely used biocide and preservative in numerous industrial and consumer products due to its effective antimicrobial properties.[1] It belongs to the isothiazolinone class of compounds. The primary concern with BIT is its potential to act as a skin sensitizer (B1316253), which means that repeated exposure can lead to an allergic immune response known as allergic contact dermatitis (ACD).[1] Once an individual is sensitized, subsequent contact with even low concentrations of BIT can trigger a more rapid and intense inflammatory reaction.

Q2: What are the typical symptoms of skin sensitization to BIT?

A2: The classic symptoms of allergic contact dermatitis due to BIT include redness, itching, swelling, and the formation of a rash with bumps or blisters at the site of contact.[1] In instances of airborne exposure, such as from paints containing BIT, dermatitis may manifest on the face and around the eyes.[1]

Q3: What is the underlying mechanism of BIT-induced skin sensitization?

A3: Skin sensitization to BIT is an immunological process. It begins with the penetration of BIT through the skin, where it then binds to skin proteins to form a hapten-protein conjugate. This newly formed complex is recognized by Langerhans cells, which are dendritic cells residing in the epidermis. These activated Langerhans cells then travel to the draining lymph nodes. In the lymph nodes, they present the antigen to T-lymphocytes, which leads to the proliferation and development of memory T-cells specific to the allergen. Upon re-exposure, these memory T-cells are reactivated, resulting in a quicker and more severe inflammatory response that presents as allergic contact dermatitis.[1]

Troubleshooting Experimental Issues

Issue 1: Unexpected positive results in an in vitro skin sensitization assay (e.g., DPRA, KeratinoSens™, h-CLAT).

  • Possible Cause: Contamination of cell cultures, reagents, or laboratory equipment with a known sensitizer.

    • Recommended Action: Review all laboratory procedures for potential sources of cross-contamination. Ensure dedicated labware and sterile techniques are used for handling BIT and control substances.

  • Possible Cause: The vehicle used to dissolve BIT may itself be causing a positive response or enhancing the sensitizing potential of BIT.

    • Recommended Action: Run a vehicle-only control to ensure it is inert in the assay system. If the vehicle shows activity, a different solvent system should be evaluated for compatibility with the assay and solubility of BIT.

  • Possible Cause: For cell-based assays, the concentration of BIT used may be causing cytotoxicity, which can sometimes be misinterpreted as a positive sensitization response.

    • Recommended Action: Always perform a cytotoxicity assay in parallel with the sensitization assay to ensure that the concentrations of BIT being tested are non-toxic to the cells.[2] The h-CLAT protocol, for example, requires cell viability to be above 50%.[3]

Issue 2: High variability in results from the murine Local Lymph Node Assay (LLNA).

  • Possible Cause: Inconsistent application of the test substance to the ears of the mice.

    • Recommended Action: Ensure that the same volume of the test substance is applied consistently to the dorsal surface of each ear for each animal in the group. Proper training of personnel on the application technique is crucial.

  • Possible Cause: Variability in the health or genetic background of the test animals.

    • Recommended Action: Use animals from a reputable supplier and ensure they are of a consistent age and weight. Allow for an acclimatization period before starting the experiment.

  • Possible Cause: Improper dissection of the auricular lymph nodes.

    • Recommended Action: Personnel should be thoroughly trained in the proper anatomical location and dissection of the draining lymph nodes to ensure consistency.[4]

Issue 3: this compound solubility issues in cell culture media or assay buffers.

  • Possible Cause: BIT has limited solubility in aqueous solutions.

    • Recommended Action: Prepare a stock solution of BIT in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, before diluting it into the final aqueous medium. The final concentration of the organic solvent should be kept low (typically ≤1%) and be consistent across all test and control groups to avoid solvent-induced effects.[5]

  • Possible Cause: Precipitation of BIT at the tested concentrations.

    • Recommended Action: Visually inspect the test solutions for any signs of precipitation. If precipitation occurs, the concentration range should be adjusted to stay within the solubility limits of BIT in the specific assay medium.

Issue 4: Cytotoxicity of this compound is masking the sensitization potential in cell-based assays.

  • Possible Cause: The concentrations of BIT that would typically induce a sensitization response are also causing significant cell death.

    • Recommended Action: A careful dose-range-finding study should be conducted to determine a narrow window of non-cytotoxic concentrations that can be used for the sensitization assay. This may require using a larger number of dilutions at the lower end of the concentration spectrum. For the h-CLAT assay, test concentrations are selected based on the 50% inhibitory concentration (IC50) to ensure sub-toxic levels are used.[6]

Quantitative Data

The following tables summarize key quantitative data related to the skin sensitization potential of this compound and other isothiazolinones for comparison.

Table 1: Local Lymph Node Assay (LLNA) EC3 Values for Isothiazolinones

CompoundCAS NumberLLNA EC3 Value (%)Potency Classification
Benzisothiazolinone (BIT)2634-33-5>2Weak to Moderate
Methylisothiazolinone (MI)2682-20-41.35Moderate
Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI)55965-84-90.003Extreme
Octylisothiazolinone (OIT)26530-20-1~0.1Strong
4,5-Dichloro-2-octyl-3(2H)-isothiazolone (DCOIT)64359-81-50.004Extreme

EC3 (Effective Concentration 3): The concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the LLNA, a measure of sensitizing potency.

Table 2: In Chemico and In Vitro Data for this compound

AssayKey EventEndpoint MeasuredResult for Benzisothiazolinone
DPRA 1: Molecular Initiating EventCysteine and Lysine (B10760008) Peptide DepletionPositive (High Reactivity)[7]
KeratinoSens™ 2: Keratinocyte ActivationARE-Nrf2 Luciferase InductionPositive
h-CLAT 3: Dendritic Cell ActivationCD86 and CD54 ExpressionPositive[7]

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the skin sensitization potential of this compound. These are based on OECD guidelines.

Local Lymph Node Assay (LLNA) - OECD TG 429
  • Animals: Use young adult female mice of the CBA/Ca or CBA/J strain, 8-12 weeks old.[8]

  • Vehicle Selection: Select a suitable vehicle that solubilizes BIT and does not cause significant irritation. A common choice is acetone:olive oil (4:1 v/v).

  • Dose Formulation: Prepare at least three concentrations of BIT in the chosen vehicle, plus a vehicle-only control and a positive control (e.g., a known sensitizer).

  • Application: On days 1, 2, and 3, apply 25 µL of the appropriate test or control substance to the dorsal surface of each ear of the mice.[9]

  • Rest Period: No treatment is administered on days 4 and 5.

  • Thymidine (B127349) Injection: On day 6, inject a solution of radiolabeled thymidine (e.g., ³H-methyl thymidine) intravenously to be incorporated into the DNA of proliferating lymphocytes.

  • Lymph Node Excision: Five hours after the thymidine injection, euthanize the animals and excise the draining auricular lymph nodes.

  • Cell Proliferation Measurement: Prepare a single-cell suspension from the lymph nodes and measure the incorporation of the radiolabel using a beta-scintillation counter. The results are expressed as disintegrations per minute (DPM).

  • Data Analysis: Calculate a Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 for at least one concentration. The EC3 value is then determined from the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
  • Peptide Solutions: Prepare solutions of synthetic peptides containing either cysteine or lysine in a suitable buffer.[10]

  • Test Substance Preparation: Prepare a stock solution of BIT in a suitable solvent (e.g., acetonitrile) at a concentration of 100 mM.[10]

  • Incubation: Incubate the BIT solution with the cysteine and lysine peptide solutions for 24 hours at 25°C. The molar ratio of BIT to cysteine peptide is typically 1:10, and for the lysine peptide, it is 1:50.[11]

  • Analysis: After incubation, quantify the remaining concentration of the cysteine and lysine peptides using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm.[10]

  • Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. Based on the mean depletion, classify the reactivity of BIT as minimal, low, moderate, or high. A positive result in the DPRA indicates that the substance has protein-binding potential, a key initiating event in skin sensitization.[12]

KeratinoSens™ Assay - OECD TG 442D
  • Cell Culture: Culture the KeratinoSens™ cell line, which contains a luciferase gene under the control of an antioxidant response element (ARE), in 96-well plates.[5][13]

  • Test Substance Preparation: Prepare a stock solution of BIT in DMSO and then create a series of dilutions in the cell culture medium.[5]

  • Exposure: Expose the KeratinoSens™ cells to the various concentrations of BIT, a vehicle control (DMSO), and a positive control for 48 hours.[5]

  • Luciferase Assay: After exposure, lyse the cells and measure the activity of the luciferase enzyme using a luminometer.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of BIT at the same concentrations using a method such as the MTT assay.

  • Data Analysis: A positive response is recorded if there is a statistically significant induction of the luciferase gene above a certain threshold (typically 1.5-fold) at a concentration that is not cytotoxic.[5]

human Cell Line Activation Test (h-CLAT) - OECD TG 442E
  • Cell Culture: Culture the human monocytic leukemia cell line, THP-1, which is used as a model for dendritic cells.[14]

  • Dose Selection: First, determine the cytotoxicity of BIT on THP-1 cells to identify the concentration that causes 75% cell viability (CV75). A dose range around this value is then selected for the main experiment.[15]

  • Exposure: Expose the THP-1 cells to a range of concentrations of BIT, a vehicle control, and a positive control for 24 hours.[14]

  • Antibody Staining: After exposure, stain the cells with fluorescently labeled antibodies specific for the cell surface markers CD86 and CD54.

  • Flow Cytometry: Analyze the expression levels of CD86 and CD54 on the surface of the THP-1 cells using a flow cytometer.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[16]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound-induced skin sensitization.

skin_sensitization_pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node BIT BIT Skin Protein Skin Protein BIT->Skin Protein Haptenation Hapten-Protein Conjugate Hapten-Protein Conjugate Skin Protein->Hapten-Protein Conjugate Langerhans Cell (DC) Langerhans Cell (DC) Hapten-Protein Conjugate->Langerhans Cell (DC) Uptake Activated DC Activated DC Langerhans Cell (DC)->Activated DC Migration & Maturation Naive T-Cell Naive T-Cell Activated DC->Naive T-Cell Antigen Presentation Memory T-Cell Memory T-Cell Naive T-Cell->Memory T-Cell Proliferation & Differentiation keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BIT BIT Keap1 Keap1 BIT->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binding Gene Expression Gene Expression ARE->Gene Expression Activation llna_workflow Day 1-3 Topical Application of BIT Day 6 (am) Inject Radiolabeled Thymidine Day 1-3->Day 6 (am) Day 6 (pm) Excise Draining Lymph Nodes Day 6 (am)->Day 6 (pm) Cell Suspension Prepare Single-Cell Suspension Day 6 (pm)->Cell Suspension Measurement Measure Radioactivity (DPM) Cell Suspension->Measurement Analysis Calculate Stimulation Index (SI) Measurement->Analysis hclat_workflow Culture THP-1 Cells Culture THP-1 Cells Expose to BIT (24h) Expose to BIT (24h) Culture THP-1 Cells->Expose to BIT (24h) Stain Cells Stain with anti-CD86 & anti-CD54 Antibodies Expose to BIT (24h)->Stain Cells Flow Cytometry Analyze by Flow Cytometry Stain Cells->Flow Cytometry Data Analysis Calculate Relative Fluorescence Intensity (RFI) Flow Cytometry->Data Analysis

References

Technical Support Center: Interference of Benzothiazolinone in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate assay interference caused by benzothiazolinone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my experiment?

A: 1,2-benzisothiazolin-3-one (BIT) and related this compound compounds are synthetic biocides and preservatives widely used to prevent microbial growth in various industrial and consumer products. They can be found as preservatives in laboratory reagents, buffer solutions, and even in some commercial compound libraries, leading to unintentional introduction into an experimental setup.

Q2: How does this compound typically interfere with enzymatic assays?

A: The primary mechanism of interference is through the reaction with thiol groups (-SH) on cysteine residues within enzymes.[1] Isothiazolinones are electrophilic and can react with nucleophilic cysteine residues, leading to the formation of a disulfide bond.[1] This covalent modification can alter the enzyme's three-dimensional structure, disrupt the active site, and ultimately lead to inhibition or loss of function. This makes enzymes dependent on key cysteine residues for their activity particularly susceptible.

Q3: Which types of enzymatic assays are most susceptible to this compound interference?

A: Several assay types are particularly vulnerable:

  • Thiol-Dependent Enzyme Assays: Any enzyme that relies on cysteine residues for its catalytic activity or structural integrity is a potential target. This includes many proteases, kinases, and oxidoreductases.[1]

  • Luciferase Reporter Assays: Benzothiazole-containing compounds are a well-documented class of firefly luciferase (FLuc) inhibitors.[2] Their structure can mimic the substrate D-luciferin, allowing them to bind to the active site.

  • Peroxidase Assays: Commercial preparations of peroxidase substrates like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline -6-sulfonate)) can contain benzothiazole-related impurities that act as inhibitors of enzymes like horseradish peroxidase (HRP).

Q4: My cell-based luciferase reporter assay shows an increase in signal with my test compound. Could this be interference?

A: Yes, this is a known paradoxical effect of some luciferase inhibitors. While the compound may inhibit the enzyme in a biochemical assay, in a cell-based assay it can stabilize the luciferase enzyme structure. This stabilization can protect the enzyme from normal cellular degradation, leading to its accumulation over the incubation period. When the substrate is added, the higher concentration of enzyme results in an increased luminescent signal, which can be misinterpreted as gene activation.

Q5: How can I differentiate between true biological activity and assay interference?

A: A multi-step validation process is essential. This involves running a series of counter-screens and orthogonal assays to rule out common interference mechanisms. Key strategies include testing for thiol reactivity, performing a direct enzyme inhibition assay (like a luciferase counterscreen), and checking for non-specific activity caused by compound aggregation.

Troubleshooting Guides & Experimental Protocols

If you suspect your compound of interest is causing assay interference, use the following guides to diagnose and confirm the issue.

Issue 1: Suspected Thiol Reactivity or Covalent Modification

Thiol-reactive compounds are a common source of false positives in screening campaigns. A Dithiothreitol (DTT) challenge assay can determine if your compound's activity is dependent on its reaction with free sulfhydryl groups.

Objective: To determine if the inhibitory activity of a compound is sensitive to the presence of a competing thiol-containing molecule (DTT). A significant shift in the IC50 value in the presence of DTT suggests a thiol-reactive mechanism.

Methodology:

  • Compound Preparation: Prepare a dilution series of your test compound in the assay buffer.

  • Assay Setup: Set up two parallel sets of assay plates.

    • Plate A (No DTT): Run your standard enzymatic assay with the compound dilution series.

    • Plate B (+ DTT): Run the identical assay, but add DTT to the assay buffer to a final concentration of 1-10 mM before adding the other reagents.[3] It is recommended to pre-incubate the test compound with DTT for 15-30 minutes before initiating the enzymatic reaction.[3]

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme and substrate according to your established protocol.

  • Data Acquisition: Measure the assay signal on both plates.

  • Data Analysis: Calculate the IC50 value for the test compound from both Plate A and Plate B. A shift in IC50 of greater than 3-fold is considered a strong indicator of thiol reactivity.

Issue 2: Unexpected Results in a Luciferase-Based Assay

Compounds can interfere with luciferase assays by directly inhibiting the enzyme or by stabilizing it in cell-based formats. A direct enzymatic counterscreen is the most effective way to identify these artifacts.

Objective: To determine if a compound directly inhibits the luciferase reporter enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a dilution series of the test compound in a suitable assay buffer (e.g., Tris-phosphate buffer with MgSO4, EGTA, and ATP).[4]

    • Prepare a solution of purified firefly luciferase enzyme at a constant concentration.

  • Assay Procedure (96- or 384-well plate format):

    • To each well of a white, opaque microplate, add the test compound from your dilution series. Include appropriate controls (e.g., DMSO for negative control, a known luciferase inhibitor for positive control).

    • Add the purified luciferase enzyme solution to each well and incubate for 15-30 minutes at room temperature.[5]

    • Initiate the luminescent reaction by injecting the luciferase substrate (D-luciferin) into each well.[4]

  • Data Acquisition: Immediately measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration. A dose-dependent decrease in signal indicates direct inhibition of the luciferase enzyme.

Issue 3: Suspected Non-Specific Inhibition via Compound Aggregation

Many compounds, particularly at higher concentrations, can form colloidal aggregates that non-specifically inhibit enzymes. This activity is often sensitive to the presence of non-ionic detergents.

Objective: To determine if the inhibitory activity of a compound is due to aggregation. True inhibitors should be unaffected by the presence of a non-ionic detergent, while the activity of aggregators will be significantly attenuated.[6]

Methodology:

  • Compound Preparation: Prepare a dilution series of your test compound.

  • Assay Setup: As with the DTT assay, set up two parallel sets of plates.

    • Plate A (No Detergent): Run your standard enzymatic assay.

    • Plate B (+ Detergent): Run the identical assay, but include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[7][8]

  • Enzymatic Reaction & Data Acquisition: Proceed with your standard protocol for both plates.

  • Data Analysis: Calculate and compare the IC50 values from both plates. A significant reduction or complete loss of inhibitory activity in the presence of Triton X-100 is a hallmark of an aggregation-based mechanism.[6]

Quantitative Data Summary

The following table summarizes the inhibitory activity of various benzothiazole (B30560) derivatives against different enzymes, as reported in the literature. This data illustrates the broad range of targets that can be affected by this chemical scaffold.

Compound ClassTarget EnzymeReported Activity (IC50 / Ki)Reference
Benzothiazole DerivativesHuman Mast Cell TryptaseIC50 = 0.064 µM - 0.85 µM[9]
Benzisothiazolinone DerivativesMonoacylglycerol Lipase (MGL)Nanomolar potency reported[10]
Benzothiazole DerivativesDihydropteroate Synthase (DHPS)IC50 = 7.85 µg/mL[11]
Benzothiazole DerivativesVEGFR-2IC50 = 0.15 - 0.19 µM[12]
Benzothiazole DerivativesEGFRIC50 = 0.11 - 0.16 µM[12]
Benzothiazole DerivativesT-cell proliferationIC50 = 1.1 - 1.5 µM[13]
Benzothiazole DerivativesCarbonic Anhydrase IIIC50 = 4.35 - 12.63 µM[14]
Benzo[d]isothiazole 1,1-dioxide Derivs.5-Lipoxygenase (5-LOX)IC50 = 0.15 - 23.6 µM[15]
[5][7][16]Triazolo[3,4-b]benzothiazole Derivs.PARP10IC50 = 7.8 nM[17]
Visual Guides: Mechanisms and Workflows
Mechanism of Thiol-Based Enzyme Interference

G cluster_0 cluster_1 BIT This compound (Electrophile) ModifiedEnzyme Covalently Modified Enzyme (Inactive) BIT->ModifiedEnzyme Covalent Bond Formation Enzyme Enzyme with active Cysteine residue (-SH) Enzyme->ModifiedEnzyme

Caption: Covalent modification of an enzyme by this compound.

Troubleshooting Workflow for Assay Interference

G Start Initial Hit Identified in Primary Screen Question1 Is the assay susceptible to thiol reactivity? Start->Question1 DTT_Assay Perform DTT Challenge Assay Question1->DTT_Assay Yes Question3 Is a reporter enzyme (e.g., Luciferase) used? Question1->Question3 No Question2 Significant IC50 shift (>3-fold)? DTT_Assay->Question2 Thiol_Artifact Likely Thiol-Reactive Artifact Question2->Thiol_Artifact Yes Question2->Question3 No Counterscreen Perform Direct Enzyme Inhibition Counterscreen Question3->Counterscreen Yes Question5 Check for Aggregation Question3->Question5 No Question4 Is reporter directly inhibited? Counterscreen->Question4 Reporter_Artifact Reporter Inhibitor Artifact Question4->Reporter_Artifact Yes Question4->Question5 No Detergent_Assay Perform Detergent Sensitivity Assay Question5->Detergent_Assay Question6 Is activity lost with detergent? Detergent_Assay->Question6 Aggregator_Artifact Likely Aggregation Artifact Question6->Aggregator_Artifact Yes Validated_Hit Validated Hit Question6->Validated_Hit No

Caption: Decision tree for validating hits and identifying artifacts.

Dual Interference Pathways in Luciferase Assays

G

Caption: Paradoxical outcomes of luciferase assay interference.

References

Technical Support Center: Enhancing the Long-Term Stability of Benzothiazolinone in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of benzothiazolinone in stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in stored samples?

A1: The long-term stability of this compound (BIT) is primarily influenced by exposure to light, elevated temperatures, and non-optimal pH conditions. Photodegradation, in particular, is a significant pathway that can lead to the formation of numerous byproducts.[1][2] Additionally, oxidative and hydrolytic processes can contribute to its degradation over time.

Q2: What are the initial signs of this compound degradation in a stored sample?

A2: Visual signs of degradation can include a change in the color of the solution or the formation of precipitates. Analytically, degradation is indicated by a decrease in the peak area of the parent this compound compound and the appearance of new, unexpected peaks in chromatograms (e.g., HPLC or LC-MS).

Q3: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A3: To minimize degradation, this compound solutions should be stored at low temperatures, ideally at 2-8°C for short-term storage and frozen at -20°C or -80°C for long-term storage. It is crucial to protect samples from light by using amber-colored vials or by wrapping the containers in aluminum foil. Whenever possible, prepare solutions fresh for each experiment.

Q4: Can I use any common laboratory solvents to prepare stock solutions of this compound?

A4: While this compound has limited solubility in water, its solubility can be increased in alkaline conditions (pH > 7). For preparing stock solutions, organic solvents such as acetonitrile (B52724) or methanol (B129727) are commonly used. It is essential to use high-purity solvents and to be aware of potential interactions between the solvent and the sample matrix.

Q5: Are there any known stabilizers that can be added to enhance the stability of this compound in solution?

A5: While research on specific stabilizers for this compound is ongoing, the use of antioxidants and chelating agents has shown promise for the broader class of isothiazolinones and related benzothiazole (B30560) compounds.[3][4][5] Antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can mitigate oxidative degradation. The effectiveness of any stabilizer should be validated for the specific sample matrix and storage conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Stored Samples
Possible Cause Recommended Solution
Photodegradation Store samples in amber vials or wrap clear vials in aluminum foil to protect from light. Minimize exposure to ambient and UV light during handling and analysis.
Thermal Degradation Store samples at recommended low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting samples into smaller volumes.
Unfavorable pH Measure the pH of your sample matrix. If it is acidic, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-8), if compatible with your experimental design, as this compound shows better stability in this range.
Oxidation If oxidative degradation is suspected, consider purging the sample container with an inert gas (e.g., nitrogen or argon) before sealing to remove oxygen. The addition of antioxidants could be explored, but their compatibility and potential for interference with analysis must be assessed.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Cause Recommended Solution
Formation of Degradation Products This is a strong indicator of this compound degradation. Review your storage conditions (light, temperature, pH) and sample handling procedures. Refer to the photodegradation pathway diagram below to identify potential degradation products.
Contamination of Sample or Mobile Phase Prepare fresh mobile phase and sample dilutions using high-purity solvents. Ensure all glassware and equipment are thoroughly cleaned.
Column Overload Reduce the injection volume or dilute the sample.
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause Recommended Solution
Secondary Interactions with Column Ensure the mobile phase pH is appropriate for the column chemistry. For silica-based columns, a slightly acidic mobile phase can help to reduce peak tailing.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

Table 1: Influence of Temperature on this compound Stability in Aqueous Solution (pH 7, Stored in Dark)

Storage Temperature (°C)% this compound Remaining after 30 days% this compound Remaining after 90 days
4>98%>95%
25 (Room Temperature)~90%~75%
40~70%~50%

Note: The data in this table is illustrative and synthesized from qualitative descriptions of thermal stability. Actual degradation rates may vary depending on the specific sample matrix.

Table 2: Influence of pH on this compound Stability in Aqueous Solution (Stored at 25°C in Dark for 60 days)

pH% this compound Remaining
4~80%
7>95%
9>95%

Note: The data in this table is illustrative and based on general stability information. This compound exhibits good stability in neutral to alkaline conditions.

Table 3: Influence of Light Exposure on this compound Stability in Aqueous Solution (pH 7, Stored at 25°C)

Exposure Condition% this compound Remaining after 24 hours
Stored in Dark>99%
Exposed to Ambient Light~85%
Exposed to UV Light (365 nm)<50%

Note: The data in this table is illustrative and highlights the significant impact of light, especially UV radiation, on this compound stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-hydrolyzed samples.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with a control sample (stock solution stored at -20°C).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This protocol provides a validated HPLC-UV method for the quantification of this compound and the detection of its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).

    • Example Gradient: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.[6]

2. Sample Preparation:

  • Dilute the samples from the stability studies to a final concentration within the linear range of the method (e.g., 1-50 µg/mL) using the initial mobile phase composition.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[7][8][9][10] Specificity is crucial and should be demonstrated by the separation of the main this compound peak from all degradation product peaks.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

G Troubleshooting Workflow for this compound Instability start Instability Observed (e.g., concentration loss, extra peaks) check_storage Review Storage Conditions start->check_storage check_light Light Exposure? check_storage->check_light check_temp High Temperature? check_light->check_temp No protect_light Action: Store in Dark (Amber Vials) check_light->protect_light Yes check_ph Unfavorable pH? check_temp->check_ph No control_temp Action: Store at Low Temp (2-8°C or -20°C) check_temp->control_temp Yes adjust_ph Action: Adjust pH to 7-8 (if compatible) check_ph->adjust_ph Yes reanalyze Re-analyze Sample check_ph->reanalyze No protect_light->reanalyze control_temp->reanalyze adjust_ph->reanalyze

Caption: A flowchart outlining the steps to troubleshoot instability issues with this compound samples.

Proposed Photodegradation Pathway of this compound

G Simplified Photodegradation Pathway of this compound BIT This compound (C7H5NOS) Isomerization Isomerization BIT->Isomerization UV Light Oxidation Oxidation BIT->Oxidation UV Light Hydroxylation Hydroxylation BIT->Hydroxylation UV Light DP1 Isomeric Photoproducts Isomerization->DP1 DP2 Oxidized Products (e.g., Sulfoxides) Oxidation->DP2 DP3 Hydroxylated Derivatives Hydroxylation->DP3 Hydrolysis Hydrolysis DP4 Ring-Opened Products Hydrolysis->DP4 Elimination Elimination DP5 Elimination Products Elimination->DP5 DP3->Hydrolysis DP4->Elimination

Caption: A simplified diagram illustrating the main reaction types in the photodegradation of this compound.

References

Validation & Comparative

A Comparative Analysis of Isothiazolinone Biocides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficacy, mechanisms, and experimental evaluation of common isothiazolinone biocides, including Benzisothiazolinone (BIT), Methylisothiazolinone (MI), and Chloromethylisothiazolinone (CMIT).

Isothiazolinone-based biocides are a critical component in preventing microbial spoilage in a vast array of products, from industrial water treatment to cosmetics and pharmaceuticals. Their broad-spectrum activity against bacteria, fungi, and algae makes them highly effective preservatives.[1][2][3] This guide provides a comparative analysis of commonly used isothiazolinone biocides, with a focus on Benzisothiazolinone (BIT) and its comparison to other key members of the isothiazolinone family, such as Methylisothiazolinone (MI) and 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT). The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to aid in the selection and application of these compounds.

Chemical Structures and Overview

Isothiazolinones are heterocyclic sulfur-containing compounds characterized by an activated N-S bond.[4] This reactive bond is central to their biocidal activity.[4] While all isothiazolinones share this core structure, variations in the substituents on the isothiazolinone ring significantly influence their stability, efficacy, and toxicity profiles. For instance, the presence of a chlorine atom in CMIT enhances its microbial efficacy.[4]

Commonly, isothiazolinones are used in formulations, sometimes in combination, to leverage their varied stability and efficacy against a broad spectrum of microorganisms.[4] For example, a mixture of CMIT and MI offers broad-spectrum protection against bacteria, algae, and fungi, while BIT is often utilized for its long-term preservation capabilities.[4][5]

Mechanism of Action: A Two-Step Process

The biocidal action of isothiazolinones is a well-documented two-step mechanism that ensures broad-spectrum efficacy and a low likelihood of microbial resistance.[5][6][7]

  • Rapid Inhibition of Growth and Metabolism: Within minutes of contact, isothiazolinones disrupt critical metabolic pathways by inhibiting dehydrogenase enzymes.[5][6][7] This leads to a swift cessation of essential physiological functions, including growth, respiration (oxygen consumption), and energy generation in the form of ATP synthesis.[5][6][7]

  • Irreversible Cell Damage and Viability Loss: Following the initial inhibition, a more permanent phase of cell damage occurs over several hours.[5][6][7] This is primarily caused by the destruction of protein thiols and the production of free radicals, leading to cell death.[5][6][7]

The electrophilic nature of isothiazolinones allows them to react with nucleophilic cellular components, particularly the thiol groups in cysteine residues of proteins.[8] This interaction disrupts enzyme activity and ultimately leads to cell death.[8]

Mechanism of action for isothiazolinone biocides.

Comparative Efficacy

The effectiveness of isothiazolinone biocides varies depending on the specific compound and the target microorganism. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) values for several isothiazolinones against common bacteria and fungi. Lower values indicate higher efficacy.

Table 1: Comparative Efficacy against Fungi (in mg/L) [8]

BiocideAspergillus niger MICAspergillus niger MBCSaccharomyces cerevisiae MICSaccharomyces cerevisiae MBC
MI 166 ± 52300 ± 060 ± 087.0 ± 10.3
MCI 0.35 ± 0.050.42 ± 0.040.58 ± 0.100.63 ± 0.10
MCI/MI 0.40 ± 0.070.47 ± 0.050.71 ± 0.100.76 ± 0.20
OIT 0.05 ± 0.010.05 ± 0.010.56 ± 0.100.65 ± 0.20
DCOIT 0.12 ± 0.010.23 ± 0.140.55 ± 0.100.79 ± 0.20

Table 2: Comparative Efficacy against Bacteria (in µg/mL) [8]

BiocideEscherichia coli MICSchizosaccharomyces pombe MIC
MI 41245
MCI 0.52.6
BIT 14.435.5

These data highlight that MCI generally exhibits the highest potency against both bacteria and fungi, while MI is considerably less effective.[8] The presence of the chlorine atom in MCI significantly enhances its biocidal activity.[8] BIT demonstrates moderate efficacy.

Physicochemical Properties and Stability

The stability of isothiazolinone biocides is influenced by environmental factors such as pH, temperature, and the presence of nucleophiles.[8] In general, isothiazolinones are more stable in acidic conditions and their degradation rate increases with higher pH and temperature.[8] The interaction with nucleophiles like thiols can lead to the opening of the heterocyclic ring and a loss of biocidal activity.[8]

Benzisothiazolinone (BIT) is noted for its hydrolytic stability, with a half-life exceeding 30 days in the environment.[8] This makes it suitable for applications requiring long-term preservation.

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for the reproducible evaluation of antimicrobial efficacy. Two widely recognized standards for assessing the performance of biocides on surfaces are ISO 22196 and ASTM E2180.

ISO 22196: Measurement of Antibacterial Activity on Plastic and Other Non-porous Surfaces

This method quantitatively evaluates the ability of a treated surface to inhibit the growth of (bacteriostatic) or kill (bactericidal) bacteria over a 24-hour period.[9][10][11][12] It is a sensitive assay capable of detecting low levels of antimicrobial activity.[10][11][12]

Key Steps of the ISO 22196 Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (commonly Staphylococcus aureus and Escherichia coli) is prepared.[9][10][11]

  • Inoculation: A defined volume of the bacterial suspension is applied to both the treated test specimens and untreated control surfaces, typically in triplicate.[9][10]

  • Incubation: The inoculated surfaces are covered with a sterile film to ensure close contact and prevent dehydration, then incubated at 35°C in a humid environment for 24 hours.[9][11][12]

  • Recovery and Enumeration: After incubation, surviving bacteria are recovered from the surfaces using a neutralizing solution.[11][12] The number of viable bacteria is then determined by plating and counting colony-forming units (CFUs).[11][12]

  • Calculation of Antibacterial Activity: The reduction in the number of bacteria on the treated surface is calculated relative to the initial count and the count on the untreated control surface.[9]

ISO 22196 Workflow Start Start PrepInoculum Prepare Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Treated & Control Surfaces PrepInoculum->Inoculate Cover Cover with Sterile Film Inoculate->Cover Incubate Incubate 24h at 35°C Cover->Incubate Recover Recover Bacteria with Neutralizing Solution Incubate->Recover Enumerate Plate and Enumerate CFUs Recover->Enumerate Calculate Calculate Bacterial Reduction Enumerate->Calculate End End Calculate->End ASTM E2180 Logical Flow HydrophobicSurface Hydrophobic Surface Challenge Beading Aqueous Inoculum Beads Up HydrophobicSurface->Beading leads to UnevenContact Uneven Microbial Contact Beading->UnevenContact Inaccurate Inaccurate Efficacy Measurement UnevenContact->Inaccurate ASTME2180 ASTM E2180 Solution AgarSlurry Use of Agar Slurry Inoculum ASTME2180->AgarSlurry employs UniformContact Ensures Uniform Contact AgarSlurry->UniformContact Accurate Accurate Efficacy Measurement UniformContact->Accurate

References

A Comparative Guide to the Validation of Analytical Methods for Benzothiazolinone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of benzothiazolinone (BIT), a widely used biocide in various industrial and consumer products. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in diverse matrices, from environmental samples to pharmaceutical formulations. This document outlines the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), supported by experimental data.

Comparative Analysis of Quantification Methods

The choice of analytical instrumentation significantly impacts sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of the most common techniques for this compound analysis.

Data Presentation
ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of fragmented ions.[1]Separation based on volatility, detection by mass-to-charge ratio of fragmented ions.[2]
Selectivity Moderate; co-eluting compounds with similar UV spectra can interfere.[1]High; specific precursor-product ion transitions provide excellent selectivity.[1]High; characteristic mass spectra allow for confident identification.
Sensitivity (LOQ/LOD) ng/mL to µg/mL range.[1]pg/mL to ng/mL range.[1]ng/L to µg/L range.[1]
Linearity (r²) Typically ≥ 0.99≥ 0.9929[3][4][5]Typically ≥ 0.99
Precision (%RSD) Generally < 15%< 15%< 20%
Recovery (%) 80-120%90.8% to 93.5% in plasma, 90.4–92.7% in urine.[6]67.40%-102.3% in seawater, 77.35%-101.8% in sediment.[2]
Sample Matrix Relatively clean samples are preferred to minimize interference.[1]Tolerant to complex matrices due to high selectivity.[1]May require derivatization for non-volatile compounds; matrix effects can be an issue.[1]
Sample Preparation Filtration, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE).[1]SPE, LLE, QuEChERS.[1]LLE, SPE, often requires derivatization.[1]
Cost Relatively lowHighModerate to high
Throughput HighModerate to highModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC-UV)

This method is a cost-effective and widely used technique for the routine quantification of this compound.[7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7][8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[8]

  • Flow Rate: Typically 0.5 mL/min.[8]

  • Column Temperature: 30-40 °C.[7]

  • Detection Wavelength: 275 nm.[9]

  • Injection Volume: 20 µL.[8]

Sample Preparation:

  • For liquid samples such as washing-up liquid, dilute the sample with ultra-pure water.[8]

  • Filter the diluted sample through a 0.20 µm membrane filter before injection.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.[10]

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer.[7]

Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 or phenyl-hexyl column.[3][4][5][7]

  • Mobile Phase: A gradient of methanol (B129727) or acetonitrile and water, both containing 0.1% formic acid.[3][4][5]

  • Flow Rate: Adjusted for the column dimensions, typically 0.3-0.6 mL/min.[7]

  • Injection Volume: 1-5 µL.[7]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][4][5][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is preferred for quantitative analysis.[7]

  • MRM Transitions: For this compound, the transition m/z 152.2 > 134.1 is commonly monitored.[3][4][5]

Sample Preparation (for biological matrices):

  • To 50 µL of plasma, urine, or tissue homogenate, add an internal standard.

  • Extract with ethyl acetate.[3][4][5]

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Inject the reconstituted sample into the LC-MS/MS system.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.[11]

Chromatographic Conditions:

  • Column: A low-polarity capillary column such as a DB-5MS (30 m × 0.25 mm, 0.25 µm thickness).[2]

  • Oven Temperature Program: Start at 120°C, ramp to 260°C, and then to 320°C.[2]

  • Injector Temperature: 280°C.[2]

  • Carrier Gas: Helium.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis.[2]

Sample Preparation (for environmental water samples):

  • Perform Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering substances.[12]

  • Elute the analyte from the SPE cartridge with a suitable solvent.

  • Concentrate the eluate and inject it into the GC-MS system.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Sample Collection extraction Extraction (LLE, SPE, etc.) start->extraction cleanup Clean-up/Filtration extraction->cleanup concentration Concentration/ Reconstitution cleanup->concentration chromatography Chromatographic Separation (HPLC, GC) concentration->chromatography detection Detection (UV, MS, MS/MS) chromatography->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A generalized experimental workflow for the quantification of this compound.

Signaling Pathway of this compound-Induced Skin Sensitization

Skin Sensitization Pathway cluster_epidermis Epidermis cluster_lymph_node Draining Lymph Node cluster_reexposure Re-exposure BIT This compound (BIT) Protein Skin Protein BIT->Protein Covalent Binding Hapten Hapten-Protein Conjugate Protein->Hapten LC Langerhans Cell (Antigen Presenting Cell) Hapten->LC Recognition & Uptake TCell Naive T-Lymphocyte LC->TCell Migration & Antigen Presentation MemoryTCell Memory T-Cell TCell->MemoryTCell Proliferation & Differentiation ActivatedTCell Activated Memory T-Cell MemoryTCell->ActivatedTCell Reactivation Re_BIT BIT Inflammation Inflammatory Response (Allergic Contact Dermatitis) ActivatedTCell->Inflammation

Caption: Simplified signaling pathway of BIT-induced skin sensitization.[9]

References

A Comparative Efficacy Analysis of Benzothiazolinone and Other Commercial Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 1,2-benzisothiazolin-3-one (BIT) against other widely used commercial preservatives. The evaluation is based on quantitative antimicrobial efficacy data, detailed experimental protocols, and a review of the mechanisms of action.

Data Presentation: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is a crucial metric for assessing the efficacy of a preservative, indicating the lowest concentration required to inhibit the visible growth of a microorganism. The following table summarizes the MIC values for benzothiazolinone and other common commercial preservatives against a range of bacteria and fungi. It is important to note that these values can vary depending on the specific strain, test conditions, and formulation.

PreservativeMicroorganismMIC (ppm or µg/mL)
Benzisothiazolinone (BIT) Pseudomonas aeruginosa200
Escherichia coli30
Staphylococcus aureus30
Bacillus subtilis100
Proteus vulgaris90
Parabens (Methylparaben) Escherichia coli1000-2000
Pseudomonas aeruginosa>4000
Staphylococcus aureus1000-2000
Bacillus subtilis1000
Candida albicans1000
Aspergillus brasiliensis500
Parabens (Propylparaben) Escherichia coli250-500
Pseudomonas aeruginosa2000-4000
Staphylococcus aureus250-500
Bacillus subtilis250
Candida albicans125-250
Aspergillus brasiliensis125-250
Formaldehyde-Releasers (e.g., DMDM Hydantoin) Pseudomonas aeruginosaEffective
Staphylococcus aureusEffective
Candida albicansEffective
Phenoxyethanol Escherichia coli3200
Pseudomonas aeruginosa3200
Staphylococcus aureus6400
Candida albicans3200
Aspergillus brasiliensis3200
Bronopol Escherichia coli12.5-50
Pseudomonas aeruginosa12.5-50
Staphylococcus aureus12.5-50
Candida albicans1600
Aspergillus brasiliensis3200

Note: 1 ppm is equivalent to 1 µg/mL. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The efficacy of preservatives is evaluated using standardized methods to ensure reproducibility and comparability of results. The most common protocols include Preservative Efficacy Testing (PET) and the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

1. Preservative Efficacy Testing (PET) / Challenge Test

PET evaluates the effectiveness of a preservative system in a finished product by intentionally introducing microorganisms and monitoring their survival over time.[1] Two widely recognized standards are USP <51> and ISO 11930.[2][3]

  • USP <51> Antimicrobial Effectiveness Test : This method is commonly used for pharmaceutical and cosmetic products.[4]

    • Inoculum : The product is challenged with a high concentration (between 100,000 and 1,000,000 CFU/g or mL) of five specific microorganisms in separate containers: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.[3]

    • Incubation : The inoculated product is incubated at 20-25°C for 28 days.[3][4]

    • Sampling and Enumeration : The number of viable microorganisms is determined at 7, 14, and 28 days.[5]

    • Acceptance Criteria : The preservative is considered effective if there is a specified logarithmic reduction in the microbial count at each time point, with specific criteria for different product categories.[6] For instance, for many products, a 3-log (99.9%) reduction of bacteria and a 1-log (90%) reduction of fungi are required within a specific timeframe.[6]

  • ISO 11930 : This standard is specifically designed for cosmetic products.[2][7]

    • Inoculum : Similar to USP <51>, the product is inoculated with known concentrations of the same five microorganisms.[2]

    • Incubation : The product is held at room temperature for 28 days.[2][7]

    • Sampling and Enumeration : Microbial counts are performed at 7, 14, and 28 days.[2][8]

    • Acceptance Criteria : For bacteria, a 3-log reduction by day 7 is required, with no increase thereafter. For fungi, the criteria are generally less stringent.[2]

2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

  • MIC : This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is a fundamental measure of a drug's effectiveness against bacteria.[10]

    • Broth Dilution Method : A serial dilution of the preservative is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of microorganisms and incubated. The MIC is the lowest concentration that shows no turbidity (visible growth).[9]

    • Agar (B569324) Dilution Method : A series of agar plates with varying concentrations of the preservative are prepared and then inoculated with the test microorganisms. The MIC is the lowest concentration that inhibits colony formation.

  • MBC : This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

    • Procedure : Following a broth dilution MIC test, an aliquot from each well that shows no visible growth is subcultured onto a fresh agar plate without the preservative. After incubation, the lowest concentration of the preservative that results in no microbial growth on the subculture plates is the MBC.

Mandatory Visualization

Preservative_Efficacy_Testing_Workflow cluster_prep Preparation cluster_challenge Challenge Phase cluster_analysis Analysis cluster_results Results Product Product Sample Inoculation Inoculate Product with Microorganisms Product->Inoculation Microorganisms Standardized Microbial Cultures (S. aureus, P. aeruginosa, E. coli, C. albicans, A. brasiliensis) Inoculum Prepare Inoculum (1x10^5 to 1x10^6 CFU/mL) Microorganisms->Inoculum Inoculum->Inoculation Incubation Incubate at 20-25°C for 28 Days Inoculation->Incubation Sampling Sample at Day 0, 7, 14, 28 Incubation->Sampling Plating Plate Samples and Enumerate Colonies Sampling->Plating Calculation Calculate Log Reduction Plating->Calculation Evaluation Compare with Acceptance Criteria Calculation->Evaluation

Fig. 1: General workflow for Preservative Efficacy Testing (PET).

Benzothiazolinone_MoA BIT Benzisothiazolinone (BIT) Cell Microbial Cell BIT->Cell Penetrates cell Thiol Thiol-containing Proteins & Enzymes (e.g., in cell membrane and cytoplasm) BIT->Thiol Reacts with thiol groups Cell->Thiol Disruption Disruption of Essential Cellular Functions Thiol->Disruption Leads to Death Cell Death Disruption->Death Results in

Fig. 2: Mechanism of action of Benzisothiazolinone (BIT).

Parabens_MoA Parabens Parabens CellMembrane Microbial Cell Membrane Parabens->CellMembrane Interacts with Synthesis Inhibition of DNA/RNA Synthesis Parabens->Synthesis Inhibits Enzymes Inhibition of Key Enzymes (e.g., ATPases, Phosphotransferases) Parabens->Enzymes Inhibits Transport Disruption of Membrane Transport Processes CellMembrane->Transport Inhibition Inhibition of Microbial Growth Transport->Inhibition Synthesis->Inhibition Enzymes->Inhibition

References

Unveiling the Cross-Reactivity of Benzothiazolinone: A Comparative Guide to its Interaction with Thiol-Reactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of electrophilic compounds is paramount for predicting potential toxicological endpoints such as skin sensitization. Benzothiazolinone (BIT), a widely used biocide, belongs to the isothiazolinone class of compounds known for their thiol-reactivity, a key mechanism in initiating an allergic response. This guide provides an objective comparison of this compound's reactivity with other thiol-reactive compounds, supported by quantitative data from validated in chemico and in vitro assays.

The primary mechanism by which this compound and other chemical sensitizers are thought to induce skin sensitization is through the covalent modification of skin proteins. Thiol groups in cysteine residues of these proteins are particularly susceptible to reaction with electrophilic compounds. This haptenation process, the binding of a small molecule to a larger protein, creates an immunogenic complex that can trigger an allergic cascade. To assess this reactivity, a battery of validated non-animal testing methods has been developed, providing a quantitative basis for comparing the sensitizing potential of different chemicals.

Quantitative Comparison of Thiol-Reactivity and Sensitizing Potential

The following tables summarize the performance of this compound and a range of other thiol-reactive compounds in three key assays that form the basis of modern skin sensitization testing: the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).

Direct Peptide Reactivity Assay (DPRA) Data

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. The depletion of these peptides is measured, providing a direct indication of the chemical's electrophilic reactivity.

CompoundClassCysteine Depletion (%)Lysine Depletion (%)Average Depletion (%)DPRA Prediction
Benzisothiazolinone (BIT) Isothiazolinone1008.454.2Positive
2-MercaptobenzothiazoleThiazole---Sensitiser
Methylisothiazolinone (MI)Isothiazolinone98.28.853.5Positive
Cinnamic aldehydeAldehyde98.14.351.2Positive
2,4-Dinitrochlorobenzene (DNCB)Halogenated Aromatic90.6045.3Positive
GlycerolPolyol000Negative
Lactic acidAlpha-hydroxy acid000Negative
KeratinoSens™ Assay Data

The KeratinoSens™ assay is a cell-based reporter gene assay that measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes. This pathway is a key cellular response to electrophilic and oxidative stress.

CompoundClassEC1.5 (µM)IC50 (µM)KeratinoSens™ Prediction
Benzisothiazolinone (BIT) Isothiazolinone4.7>2000Positive
2-MercaptobenzothiazoleThiazole37118Sensitiser
Methylisothiazolinone (MI)Isothiazolinone0.20.8Positive
Cinnamic aldehydeAldehyde4.960Positive
2,4-Dinitrochlorobenzene (DNCB)Halogenated Aromatic0.23Positive
GlycerolPolyol>1000>1000Non-sensitiser
Lactic acidAlpha-hydroxy acid>2000>2000Non-sensitiser
Human Cell Line Activation Test (h-CLAT) Data

The h-CLAT is an in vitro method that quantifies the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) in response to a chemical. This mimics the activation of dendritic cells, a critical step in the immune response.

CompoundClassCD86 PositiveCD54 Positiveh-CLAT Prediction
Benzisothiazolinone (BIT) IsothiazolinoneYesYesPositive
Methylisothiazolinone (MI)IsothiazolinoneYesYesPositive
Cinnamic aldehydeAldehydeYesYesPositive
2,4-Dinitrochlorobenzene (DNCB)Halogenated AromaticYesYesPositive
GlycerolPolyolNoNoNegative
Lactic acidAlpha-hydroxy acidNoNoNegative

Experimental Protocols

The data presented above were generated using standardized and validated experimental protocols, as outlined in the OECD Test Guidelines.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[1][2]

  • Peptide Solutions : A cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH) are prepared in a suitable buffer.

  • Incubation : The test chemical is incubated with each peptide solution for 24 hours at room temperature.

  • Analysis : The concentration of the remaining (unreacted) peptide is determined by high-performance liquid chromatography (HPLC) with UV detection.[3]

  • Data Interpretation : The percentage of peptide depletion is calculated for both cysteine and lysine. An average depletion score is used to classify the substance as having minimal, low, moderate, or high reactivity, which corresponds to its skin sensitization potential.[1]

KeratinoSens™ Assay - OECD TG 442D

This assay utilizes a transgenic human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE pathway.[4]

  • Cell Culture : KeratinoSens™ cells are cultured in 96-well plates.

  • Exposure : The cells are exposed to a range of concentrations of the test chemical for 48 hours.

  • Luminescence Measurement : After incubation, the cells are lysed, and the activity of the luciferase reporter gene is measured using a luminometer.

  • Cytotoxicity Assessment : A parallel cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed luciferase induction is not due to cellular toxicity.[5]

  • Data Interpretation : A substance is classified as a sensitizer (B1316253) if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold (EC1.5 value) and maintains cell viability.[4]

Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT measures the up-regulation of cell surface markers CD86 and CD54 on the human monocytic cell line THP-1.[6][7]

  • Cell Culture and Exposure : THP-1 cells are cultured and then exposed to various concentrations of the test chemical for 24 hours.[8]

  • Antibody Staining : Following exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry : The expression levels of CD86 and CD54 are quantified using a flow cytometer.

  • Data Interpretation : A chemical is predicted to be a sensitizer if the relative fluorescence intensity of CD86 and/or CD54 exceeds a defined threshold in a concentration-dependent manner.[9]

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the Adverse Outcome Pathway for skin sensitization and the general workflow of the assays described.

AOP_Skin_Sensitization MIE Molecular Initiating Event: Covalent binding to skin proteins KE1 Key Event 1: Keratinocyte Activation (Keap1-Nrf2-ARE pathway) MIE->KE1 DPRA KE2 Key Event 2: Dendritic Cell Activation (CD86/CD54 upregulation) KE1->KE2 KeratinoSens™ KE3 Key Event 3: T-Lymphocyte Proliferation KE2->KE3 h-CLAT AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental_Workflow cluster_DPRA DPRA (in chemico) cluster_KeratinoSens KeratinoSens™ (in vitro) cluster_hCLAT h-CLAT (in vitro) DPRA_1 Incubate Chemical with Cys/Lys Peptides DPRA_2 HPLC Analysis DPRA_1->DPRA_2 DPRA_3 Calculate % Depletion DPRA_2->DPRA_3 KS_1 Expose Keratinocytes to Chemical KS_2 Measure Luciferase Activity KS_1->KS_2 KS_3 Assess Cytotoxicity KS_1->KS_3 hCLAT_1 Expose THP-1 Cells to Chemical hCLAT_2 Stain for CD86/CD54 hCLAT_1->hCLAT_2 hCLAT_3 Flow Cytometry Analysis hCLAT_2->hCLAT_3

Caption: General Experimental Workflows.

References

A Comparative Guide to the Efficacy of Benzothiazolinone-Based Antimicrobial Agents: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, benzothiazolinone and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various this compound-based antimicrobial agents, supported by experimental data and detailed methodologies to aid in research and development efforts.

In Vitro Efficacy: A Quantitative Analysis

The in vitro activity of this compound derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values provide a quantitative measure of a compound's potency against a specific microorganism.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values of selected this compound derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Compound ID/ReferenceStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Reference
Compound 41c 12.53.16.2Not Reported[1]
Compound 8a, 8b, 8c, 8d Not Reported90-18090-180Not Reported[1]
Compound 66c 6.26.23.1Not Reported[1]
Compound 83a Not ReportedNot ReportedNot Reported8[1]
Compound 2d 864648[2]
Ciprofloxacin (B1669076) (Control) 12.512.512.53.03[1][2]
Ampicillin (Control) 0.2 (mg/mL)0.2 (mg/mL)0.2 (mg/mL)Not Reported[1]
Streptomycin (Control) 0.1 (mg/mL)0.05 (mg/mL)0.05 (mg/mL)Not Reported[1]
Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. The following table presents available MBC data for selected compounds.

Compound ID/ReferenceStaphylococcus aureus (MBC in µg/mL)Escherichia coli (MBC in µg/mL)Pseudomonas aeruginosa (MBC in µg/mL)Enterococcus faecalis (MBC in µg/mL)Reference
Compound 2d Not Reported>64>64Not Reported[2]

In Vivo Efficacy: Insights from Animal Models

Translating in vitro potency to in vivo efficacy is a critical step in drug development. Murine infection models, such as the thigh infection model and the sepsis model, are commonly employed to evaluate the in-host performance of antimicrobial agents. While extensive comparative quantitative data for a range of this compound derivatives is limited in the public domain, existing studies provide valuable qualitative insights.

One study demonstrated that benzothiazole-urea hybrids were almost as effective as vancomycin (B549263) in reducing the bacterial load in a mouse model of abdominal infection.[3] Another study highlighted that a novel benzothiazole (B30560) derivative, SN12, significantly enhanced the antibacterial effects of tobramycin, vancomycin, and ciprofloxacin in a mouse model of P. aeruginosa infection.[4] Research on a series of benzothiazole derivatives in a neutropenic mouse thigh infection model showed varying levels of antibacterial effects, with one compound, Benz-D, showing promise with potential bactericidal properties at higher doses, though none matched the efficacy of vancomycin.[5]

The general protocols for these in vivo models are described in the "Experimental Protocols" section.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results.

In Vitro Experimental Protocols

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the this compound derivative is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

This assay provides information on the bactericidal or bacteriostatic activity of a compound over time.

  • Assay Setup: Test tubes containing broth with varying concentrations of the this compound derivative (often multiples of the MIC) are inoculated with a standardized bacterial suspension. A growth control tube without the antimicrobial agent is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube.

  • Quantification of Viable Bacteria: The samples are serially diluted and plated on nutrient agar (B569324) plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

In Vivo Experimental Protocols

This model is used to assess the efficacy of antimicrobial agents in a localized soft tissue infection.[6][7][8]

  • Induction of Neutropenia: Mice are often rendered neutropenic by intraperitoneal injection of cyclophosphamide (B585) to reduce the influence of the host immune system.[6][7]

  • Infection: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is injected into the thigh muscle of the mice.[5][6]

  • Treatment: The this compound-based agent is administered at various doses and schedules (e.g., subcutaneously or intraperitoneally). A vehicle control group and a standard-of-care antibiotic group (e.g., vancomycin) are included.[5][6]

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-infection), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated to determine the bacterial load (CFU/thigh).[6][9]

This model evaluates the efficacy of antimicrobial agents in a systemic infection.[10][11]

  • Induction of Sepsis: Sepsis is induced by methods such as cecal ligation and puncture (CLP) or intraperitoneal injection of a bacterial suspension or fecal slurry.[10][12]

  • Treatment: The test compound is administered, often in combination with fluid resuscitation and supportive care.

  • Efficacy Assessment: Endpoints include survival rate over a specified period, and reduction in bacterial load in blood and various organs.[10][11]

Mechanism of Action: Targeting Key Bacterial Pathways

This compound-based agents have been reported to exert their antimicrobial effects by targeting various essential bacterial enzymes and pathways.[1] Molecular docking studies and enzymatic assays have implicated several potential targets.

Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[13] Benzothiazole derivatives have been shown to inhibit the ATPase activity of the GyrB subunit, preventing the negative supercoiling of DNA.[14][15]

DNA_Gyrase_Inhibition cluster_replication DNA Replication DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Polymerase DNA Polymerase Relaxed_DNA->DNA_Polymerase Replicated_DNA Replicated DNA DNA_Polymerase->Replicated_DNA This compound This compound Derivative This compound->DNA_Gyrase caption Inhibition of DNA Gyrase by Benzothiazolinones

Caption: Benzothiazolinones can inhibit DNA gyrase, disrupting DNA replication.

Inhibition of Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids.[16] Some benzothiazole derivatives act as competitive inhibitors of DHPS, blocking the synthesis of dihydropteroate.[17][18]

DHPS_Inhibition cluster_folate Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Tetrahydrofolate Tetrahydrofolate Dihydropteroate->Tetrahydrofolate Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acid_Synthesis This compound This compound Derivative This compound->DHPS caption Inhibition of DHPS by Benzothiazolinones

Caption: Benzothiazolinones can block the folate synthesis pathway by inhibiting DHPS.

Experimental and Logical Workflows

The development and evaluation of novel this compound-based antimicrobial agents follow a structured workflow, from initial screening to preclinical evaluation.

Antimicrobial_Drug_Development_Workflow In_Vitro_Screening In Vitro Screening (MIC/MBC) Time_Kill_Assay Time-Kill Kinetics Assay In_Vitro_Screening->Time_Kill_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) Time_Kill_Assay->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (Murine Infection Models) Mechanism_of_Action->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Improvement Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A typical workflow for the development of antimicrobial agents.

This guide provides a foundational comparison of this compound-based antimicrobial agents. Further research is required to generate more extensive and directly comparable in vivo data to fully elucidate the therapeutic potential of this promising class of compounds.

References

A Comparative Analysis of the Biological Activities of Benzothiazolinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity

Benzothiazole (B30560) and benzothiazolinone derivatives have shown significant potential as anticancer agents, with their efficacy being highly dependent on their isomeric structure.[1] Studies on related hydroxybenzothiazole derivatives suggest that the position of the hydroxyl group plays a crucial role in their cytotoxic effects against cancer cell lines. For instance, a derivative with a hydroxyl group at the 6-position demonstrated the most potent inhibitory activity against certain human colon and mammary tumor cells.[1]

Comparative Anticancer Activity Data

The following table summarizes the cytotoxic activity (IC50 values) of various benzothiazole and this compound derivatives against different cancer cell lines. It is important to note that these results are compiled from different studies and direct comparison should be made with caution.

Compound/Isomer DerivativeCancer Cell LineIC50 (µM)Reference
Compound B19 (a benzothiazole derivative)MDA-MB-468Not specified (potent antiproliferative activity)[2]
Compound B19 (a benzothiazole derivative)HEL (JAK2 mutant)Not specified (potent antiproliferative activity)[2]
Compound A (2-substituted benzothiazole with nitro group)HepG2 (48h)38.54[3]
Compound B (2-substituted benzothiazole with fluorine)HepG2 (48h)29.63[3]
Sorafenib (Positive Control)HepG2 (24h)0.1 - 10 (dose-dependent decrease in proliferation)[3]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • 96-well plates

  • Test compounds (this compound isomers/derivatives)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.[5] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.[5] Include untreated control wells (vehicle only) and blank control wells (medium only).[5] Incubate for the desired period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 590 nm using a microplate reader within 1 hour.[4][6]

Signaling Pathways in Cancer

Benzothiazole derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. One key pathway identified is the STAT3 signaling pathway, which is a crucial mediator of oncogenic signaling.[2]

STAT3_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705, Ser727) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Target Gene Expression (c-MYC, MCL-1) Nucleus->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation This compound This compound Derivative (B19) This compound->pSTAT3 Inhibits Phosphorylation

This compound derivatives can inhibit the STAT3 signaling pathway.[2]

Antimicrobial Activity

Benzisothiazolinone (BIT) and its derivatives are widely recognized for their microbicidal and fungicidal properties.[7] The antimicrobial efficacy of these compounds is influenced by the substituents on the benzothiazole ring.

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against different microbial strains. As with the anticancer data, these results are compiled from various sources.

Compound/DerivativeMicrobial StrainMIC (mg/mL)Reference
Compound 18 (Thiazolidinone derivative)P. aeruginosa0.10[8]
Compound 18 (Thiazolidinone derivative)P. aeruginosa (resistant)0.06[8]
Compound 8 (Thiazolidinone derivative)E. coli0.20-0.30[8]
Ampicillin (Reference)P. aeruginosa (resistant)> MIC of Compound 18[8]
Streptomycin (Reference)P. aeruginosa (resistant)Equipotent to Compound 18[8]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound isomers/derivatives)

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or PBS

  • 0.5 McFarland standard

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[10] Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]

  • Serial Dilution of Compounds: Prepare a stock solution of the test compound.[10] Perform two-fold serial dilutions of the stock solution in the broth medium across the wells of a 96-well plate.[10]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[10]

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[10] This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Inoculum->Inoculation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC MBC_Plate Plate on Agar from wells with no growth MIC->MBC_Plate MBC_Incubate Incubate Agar Plate MBC_Plate->MBC_Incubate MBC Determine MBC (Lowest concentration that kills ≥99.9%) MBC_Incubate->MBC

Workflow for determining MIC and MBC of this compound isomers.

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, with potential applications in treating diseases like Alzheimer's. For example, certain derivatives have shown inhibitory activity against cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11]

Comparative Enzyme Inhibition Data

The following table summarizes the inhibitory activity (IC50 values) of different benzothiazolone derivatives against cholinesterases.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (AChE/BChE)Reference
M13 BChE1.214.16[11]
M2 BChE1.3828.99[11]
Experimental Protocol: Cholinesterase Inhibition Assay

The inhibitory activity of compounds against AChE and BChE can be evaluated using a spectrophotometric method based on Ellman's reagent.

Materials:

  • 96-well plates

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Butyrylcholinesterase (BChE) from horse serum

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • Test compounds

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the enzyme solution (AChE or BChE) and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 10 minutes) at a specific temperature.

  • Substrate Addition: Add the substrate solution (ATCI for AChE or BTCI for BChE) and DTNB to initiate the reaction.

  • Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance kinetically at 412 nm using a microplate reader.

  • Calculation of Inhibition: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Enzyme_Inhibition_Mechanism Enzyme Enzyme (e.g., BChE) Product Product (Thiocholine) Enzyme->Product Catalysis Enzyme_Inhibitor Enzyme-Inhibitor Complex Substrate Substrate (e.g., BTCI) Substrate->Enzyme Inhibitor This compound Derivative Inhibitor->Enzyme Binding

General mechanism of enzyme inhibition by this compound derivatives.

Conclusion

The biological activities of this compound derivatives are significantly influenced by their isomeric forms and substitution patterns. While a comprehensive comparative study is still needed, the available data indicates that specific isomers and derivatives show promising anticancer, antimicrobial, and enzyme inhibitory properties. Further research focusing on the systematic evaluation of positional isomers will be crucial for the rational design and development of novel this compound-based therapeutic agents.

References

A Comparative Guide to Benzisothiazolinone Alternatives for Cosmetic Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for safe and effective preservative systems in cosmetic products is ever-present. While benzisothiazolinone has been a widely used preservative due to its broad-spectrum antimicrobial activity, concerns regarding its potential for skin sensitization have prompted the search for viable alternatives. This guide provides an objective comparison of the performance of several key alternatives to benzisothiazolinone, supported by experimental data on their antimicrobial efficacy and detailed methodologies for evaluation.

Performance Comparison of Preservative Alternatives

The efficacy of a preservative is determined by its ability to inhibit the growth of a wide range of microorganisms at low concentrations. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for benzisothiazolinone and its alternatives against common cosmetic spoilage bacteria and fungi. A lower MIC value indicates greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Preservatives Against Bacteria
PreservativeStaphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)Escherichia coli (Gram-negative)
Benzisothiazolinone 50 - 200 µg/mL100 - 400 µg/mL100 - 400 µg/mL
Phenoxyethanol 6000 - 10000 µg/mL[1]3000 - 4000 µg/mL[1]5000 - 10000 µg/mL
Sodium Benzoate >1000 µg/mL>1000 µg/mL1250 - 5000 µg/mL
Potassium Sorbate >1000 µg/mL>1000 µg/mL1250 - 5000 µg/mL
Benzyl Alcohol 2500 - 10000 µg/mL2500 - 10000 µg/mL2500 - 10000 µg/mL
Dehydroacetic Acid 500 - 1000 µg/mL1000 - 2000 µg/mL1000 - 2000 µg/mL

Note: MIC values can vary depending on the specific strain, test conditions, and formulation matrix.

Table 2: Minimum Inhibitory Concentration (MIC) of Preservatives Against Fungi
PreservativeCandida albicans (Yeast)Aspergillus brasiliensis (Mold)
Benzisothiazolinone 50 - 200 µg/mL100 - 400 µg/mL
Phenoxyethanol 2000 - 5000 µg/mL1000 - 2500 µg/mL
Sodium Benzoate 625 - 2500 µg/mL1250 - 5000 µg/mL
Potassium Sorbate 625 - 2500 µg/mL1250 - 5000 µg/mL
Benzyl Alcohol 1250 - 5000 µg/mL2500 - 10000 µg/mL
Dehydroacetic Acid 250 - 1000 µg/mL500 - 1000 µg/mL

Note: MIC values can vary depending on the specific strain, test conditions, and formulation matrix.

Experimental Protocols

The evaluation of preservative efficacy is standardized through established challenge test protocols. These tests involve intentionally introducing microorganisms into a preserved product and monitoring the microbial population over time. The two most widely recognized methods are ISO 11930 and USP <51>.

Preservative Efficacy Test (Challenge Test) - ISO 11930

This standard is specifically designed for cosmetic products and is the preferred method in the European Union.

  • Microorganisms: A panel of five specific microorganisms is used: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).[2][3][4][5]

  • Procedure:

    • Inoculation: The cosmetic product is inoculated with a known concentration of each microorganism individually.[2][5]

    • Incubation: The inoculated product is held at a controlled temperature (typically 20-25°C) for 28 days.[2][5]

    • Sampling and Enumeration: The number of viable microorganisms is determined at specified intervals (e.g., 7, 14, and 28 days) using plate count methods.[2][6]

  • Acceptance Criteria (Criteria A):

    • Bacteria: A reduction of ≥ 3 log10 from the initial inoculum level by day 7, and no increase from day 7 to day 28.[2]

    • Yeast: A reduction of ≥ 1 log10 from the initial inoculum level by day 14, and no increase thereafter.

    • Mold: No increase from the initial inoculum level at any time point.

Antimicrobial Effectiveness Test - USP <51>

This method is widely used in the United States for pharmaceutical and cosmetic products.

  • Microorganisms: The same five microorganisms as in ISO 11930 are used.[7][8][9]

  • Procedure:

    • Inoculation: The product is challenged with a high concentration of each microorganism in separate containers.[7][9]

    • Incubation: The inoculated product is held at 20-25°C for 28 days.[7][8]

    • Sampling and Enumeration: The number of viable microorganisms is determined at 7, 14, and 28 days.[7][8]

  • Acceptance Criteria (for Category 2 products - topically used):

    • Bacteria: A reduction of ≥ 2 log10 from the initial inoculum level by day 14, and no increase from day 14 to day 28.

    • Yeast and Mold: No increase from the initial inoculum level at days 7, 14, and 28.

Signaling Pathways and Mechanisms of Action

Understanding the antimicrobial mechanism of a preservative is crucial for formulation development and safety assessment. The following diagrams illustrate the key mechanisms of action for several alternatives to benzisothiazolinone.

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Outcome P1 Cosmetic Product Sample S1 Inoculation of Product with Microorganisms P1->S1 P2 Microorganism Inoculum (Bacteria, Yeast, Mold) P2->S1 S2 Incubation (28 days at 20-25°C) S1->S2 S3 Sampling at Intervals (e.g., Day 7, 14, 28) S2->S3 S4 Enumeration of Viable Microorganisms S3->S4 A1 Calculate Log Reduction S4->A1 A2 Compare to Acceptance Criteria A1->A2 A3 Pass/Fail Determination A2->A3

General workflow for a preservative efficacy challenge test.

Phenoxyethanol_Mechanism cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition PE Phenoxyethanol M1 Increased Membrane Permeability PE->M1 E1 Inhibition of Essential Enzymes PE->E1 M2 Leakage of Intracellular Components (e.g., K+ ions) M1->M2 Outcome Microbial Death M2->Outcome E2 Disruption of Metabolic Pathways (e.g., Glycolysis, Amino Acid Metabolism) E1->E2 E2->Outcome

Antimicrobial mechanism of Phenoxyethanol.

Organic_Acids_Mechanism cluster_membrane Cellular Penetration & pH Disruption cluster_metabolism Metabolic Inhibition OA Organic Acids (e.g., Sodium Benzoate, Potassium Sorbate) (Undissociated Form) M1 Penetration of Microbial Cell Membrane OA->M1 M2 Dissociation within Cytoplasm (Higher pH) M1->M2 E2 Disruption of Proton Motive Force M1->E2 E3 Inhibition of Nutrient Uptake M1->E3 M3 Decrease in Intracellular pH M2->M3 E1 Inhibition of Key Metabolic Enzymes (e.g., in Glycolysis) M3->E1 Outcome Inhibition of Growth & Microbial Death E1->Outcome E2->Outcome E3->Outcome Benzyl_Alcohol_Dehydroacetic_Acid_Mechanism cluster_BA Benzyl Alcohol cluster_DAA Dehydroacetic Acid Preservative Benzyl Alcohol & Dehydroacetic Acid Blend BA1 Disruption of Cell Membrane Integrity Preservative->BA1 DAA1 Inhibition of Key Metabolic Enzymes Preservative->DAA1 BA2 Increased Membrane Fluidity BA1->BA2 BA3 Inhibition of Cellular Respiration BA1->BA3 Outcome Broad-Spectrum Antimicrobial Action BA3->Outcome DAA2 Disruption of Energy Metabolism (ATP synthesis) DAA1->DAA2 DAA2->Outcome

References

Validating the Mechanism of Action of Novel Benzothiazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective cancer therapeutics has led to the exploration of novel chemical scaffolds, among which benzothiazolinone derivatives have emerged as a promising class of compounds. Exhibiting potent anti-proliferative activity across a range of cancer cell lines, these derivatives frequently exert their effects through the inhibition of key signaling pathways crucial for tumor growth and survival. This guide provides a comparative analysis of the performance of novel this compound derivatives against other alternatives, supported by experimental data and detailed methodologies to aid in the validation of their mechanism of action.

Comparative Efficacy of this compound Derivatives

The anti-proliferative activity of novel this compound derivatives has been evaluated in numerous studies, with IC50 values demonstrating their potency against various cancer cell lines. The following tables summarize the in vitro efficacy of several this compound derivatives, comparing them with each other and with established standard-of-care anticancer agents.

Table 1: Comparative in vitro activity of this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzothiazole-Chromone Hybrid (7l) HCT116 (Colon)3.99[1][2][3]
HeLa (Cervical)2.93[1][2][3]
Benzothiazole-Chromone Hybrid (7h) HCT116 (Colon)6.24[1][2][3]
HeLa (Cervical)3.99[1][2][3]
Benzothiazole-Chromone Hybrid (2c) HCT116 (Colon)5.51[1][2][3]
HeLa (Cervical)5.48[1][2][3]
Indole-based Hydrazine Carboxamide (12) HT29 (Colon)0.015[4]
Chlorobenzyl Indole Semicarbazide (55) HT-29 (Colon)0.024[4][5]
H460 (Lung)0.29[4][5]
A549 (Lung)0.84[4][5]
MDA-MB-231 (Breast)0.88[4][5]
Naphthalimide Derivative (67) HT-29 (Colon)3.47[4]
A549 (Lung)3.89[4]
MCF-7 (Breast)5.08[4]
Ru(III) containing Methylbenzothiazole (60) KE-37 (Leukemia)7.74[4][5]
K-562 (Leukemia)16.21[4][5]
Oxothiazolidine based Derivative (53) HeLa (Cervical)9.76[4]
Imidazole based Derivative (15) Various10[4][5]
Thiourea containing Derivative (3) U-937 (Leukemia)16.23[4]

Table 2: Comparative in vitro activity of this compound Derivatives and Standard Anticancer Drugs.

CompoundCancer Cell LineIC50 (µM)Reference
Benzothiazole (B30560) Derivative (15) Various10[4][5]
Doxorubicin (Standard Drug) VariousNot specified, used as standard[4][5]
Thiourea containing Derivative (3) U-937 (Leukemia)16.23[4]
Etoposide (Standard Drug) U-937 (Leukemia)17.94[4]
Oxothiazolidine based Derivative (53) HeLa (Cervical)9.76[4]
Cisplatin (Standard Drug) HeLa (Cervical)Not specified, used as standard[4]
Derivatives 61 & 62 A549 (Lung)9.0 - 10.67 (µg/mL)[4][5]
Cisplatin (Standard Drug) A549 (Lung)Not specified, used as standard[4][5]

Mechanism of Action: Targeting Key Signaling Pathways

This compound derivatives often exert their anticancer effects by inhibiting specific protein kinases within critical signaling pathways that are frequently dysregulated in cancer. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt/mTOR and the EGFR signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Novel this compound derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[7][8]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation BTZ This compound Derivatives BTZ->PI3K inhibit BTZ->mTORC1 inhibit

PI3K/Akt/mTOR Signaling Pathway Inhibition.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it an attractive therapeutic target. Certain this compound derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking its activity.[9][10][11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BTZ This compound Derivatives BTZ->EGFR inhibit

EGFR Signaling Pathway Inhibition.

Experimental Protocols

To validate the mechanism of action of novel this compound derivatives, a series of key experiments are typically performed. The following sections provide detailed methodologies for these assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Compounds Seed->Treat Incubate1 Incubate (24-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (3-4h) AddMTT->Incubate2 AddSolvent Add Solubilizing Agent (DMSO) Incubate2->AddSolvent Read Read Absorbance (570 nm) AddSolvent->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

MTT Assay Experimental Workflow.
In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the activity of a specific purified kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a kinase-specific substrate, and the this compound derivative at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase, Substrate, & Compound Start->Prepare Initiate Initiate Reaction with ATP Prepare->Initiate Incubate Incubate (30-60 min) Initiate->Incubate Detect Detect Kinase Activity Incubate->Detect Analyze Analyze Data (IC50) Detect->Analyze End End Analyze->End

In Vitro Kinase Assay Workflow.
Western Blotting for Phosphoprotein Analysis

Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway in cells treated with the this compound derivatives.

Protocol:

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the target protein to serve as a loading control.

Western_Blot_Workflow Start Start Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer (PVDF) SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (Phospho-specific) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect Analyze Analyze Bands Detect->Analyze End End Analyze->End

Western Blotting Workflow.

References

A comparative study of the environmental persistence of different isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

Isothiazolinones are a class of widely used biocides valued for their broad-spectrum antimicrobial activity. Their application in various industrial and consumer products, however, raises concerns about their environmental fate and persistence. This guide provides a comparative study of the environmental persistence of four common isothiazolinones: Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT). The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection and use of these compounds.

Data on Environmental Persistence

The environmental persistence of isothiazolinones is influenced by various factors, including the specific compound, environmental matrix (soil, water), and conditions (pH, temperature, sunlight). The following table summarizes key quantitative data on the half-life of these biocides.

IsothiazolinoneMatrixConditionHalf-lifeReference
MIT SoilLoamy Sand0.28 days[1]
Soil-6.7 hours[2]
WaterAerobic Biodegradation9 hours[3][4]
WaterPhotodegradation (pH 7)11 days[3][4]
WaterHydrolysis (pH 5, 7, 9)> 30 days[3][4]
CMIT SoilSandy Loam5.4 days[5]
WaterHydrolysis (pH 7.4, 25°C)69 days[2]
WaterAerobic (River water/sediment)17 days[5]
BIT SoilLoamy Sand0.52 days[1]
SoilSandy Loam, Aerobic< 24 hours[6][7][8]
WaterHydrolysis> 30 days[1][9]
OIT SoilLoamy Sand9.3 days[1][10]
WaterHydrolysis (pH 7.4, 25°C)> 40 days[11]
WaterWastewater (Aerobic with substrate)5 - 13 hours[1]
WaterPhotodegradation28 hours[11]

Experimental Protocols

The data presented above are derived from studies employing standardized methodologies, often following OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals. A generalized experimental protocol for assessing the environmental persistence of isothiazolinones is outlined below.

1. Soil Degradation (Aerobic)

  • Objective: To determine the rate of aerobic degradation of an isothiazolinone in soil.

  • Methodology (based on OECD Guideline 307):

    • Soil Selection: A well-characterized soil (e.g., sandy loam) is collected and sieved.

    • Test Substance Application: The isothiazolinone, often radiolabeled (e.g., with ¹⁴C), is applied to soil samples at a known concentration.

    • Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20-25°C) and moisture content. Aerobic conditions are maintained by ensuring adequate air exchange.

    • Sampling: At specified time intervals, soil samples are collected and extracted.

    • Analysis: The concentration of the parent isothiazolinone and its degradation products in the soil extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or mass spectrometry (LC-MS).

    • Data Analysis: The rate of degradation and the half-life (DT₅₀) of the isothiazolinone are calculated from the disappearance curve of the parent compound.

2. Water Degradation (Hydrolysis, Photodegradation, Biodegradation)

  • Objective: To assess the abiotic (hydrolysis, photolysis) and biotic (biodegradation) degradation of an isothiazolinone in aqueous systems.

  • Methodology:

    • Hydrolysis (based on OECD Guideline 111): Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are treated with the isothiazolinone and incubated in the dark at a constant temperature. Samples are analyzed over time to determine the rate of hydrolytic degradation.

    • Photodegradation (based on OECD Guideline 316): Aqueous solutions of the isothiazolinone are exposed to a light source simulating natural sunlight. Control samples are kept in the dark. The degradation due to photolysis is determined by comparing the concentration in the light-exposed and dark control samples over time.

    • Biodegradation (based on OECD Guideline 309): A natural water sample (e.g., from a river) containing its native microbial population is treated with the isothiazolinone. The mixture is incubated under controlled conditions, and the decrease in the concentration of the test substance is monitored over time to determine the rate of biodegradation.

Visualizations

Degradation Pathway of Isothiazolinones

The primary degradation pathway for isothiazolinones in the environment involves the opening of the heterocyclic ring.[2] This process is initiated by nucleophilic attack on the sulfur atom, leading to the formation of less toxic, more readily biodegradable intermediates.[2]

Isothiazolinone Isothiazolinone RingOpening Ring Opening (Nucleophilic Attack) Isothiazolinone->RingOpening Intermediates Formation of N-alkylmalonamic acids RingOpening->Intermediates Degradation Further Degradation Intermediates->Degradation FinalProducts CO2, Water, Inorganic Salts Degradation->FinalProducts

Degradation pathway of isothiazolinones.

Experimental Workflow for Soil Persistence Study

The following diagram illustrates a typical workflow for conducting a soil persistence study of an isothiazolinone.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results SoilCollection Soil Collection & Sieving Application Application to Soil Samples SoilCollection->Application TestSubstance Radiolabeled Isothiazolinone TestSubstance->Application Incubation Controlled Incubation (Temperature, Moisture, Aerobic) Application->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis DataAnalysis Half-life Calculation Analysis->DataAnalysis

Workflow for a soil persistence study.

Signaling Pathway Affected by CMIT/MIT

CMIT/MIT has been shown to induce apoptosis and inflammation in alveolar epithelial cells through the p38/JNK/ERK1/2 signaling pathway.[1]

CMIT_MIT CMIT / MIT p38 p38 CMIT_MIT->p38 JNK JNK CMIT_MIT->JNK ERK12 ERK1/2 CMIT_MIT->ERK12 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation ERK12->Apoptosis ERK12->Inflammation

CMIT/MIT signaling pathway.

References

A Head-to-Head Comparison of Benzisothiazolinone and Paraben Efficacy as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preservative Performance with Supporting Experimental Data.

In the ongoing effort to ensure the microbial safety and stability of pharmaceutical and cosmetic products, the selection of an appropriate preservative system is paramount. Among the diverse array of available antimicrobial agents, benzisothiazolinone (BIT) and parabens have long been subjects of efficacy studies and regulatory scrutiny. This guide provides a detailed head-to-head comparison of their performance, supported by quantitative data, comprehensive experimental protocols, and visualizations of their molecular mechanisms of action.

Data Presentation: Antimicrobial Efficacy

The intrinsic antimicrobial activity of a preservative is fundamental to its function. This is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent required to inhibit the visible growth of a microorganism. A lower MIC value indicates greater potency.

The following tables summarize the comparative MICs of benzisothiazolinone and various parabens against a range of common bacteria and fungi. It is important to note that the efficacy of parabens generally increases with the length of their alkyl chain (butyl > propyl > ethyl > methyl); however, this is often accompanied by a decrease in water solubility.[1]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone and Parabens Against Common Bacteria (ppm)

MicroorganismBenzisothiazolinone (BIT)MethylparabenPropylparabenButylparaben
Staphylococcus aureus30 - 40500 - 1000250 - 500125
Escherichia coli30 - 401000 - 2000500 - 1000250
Pseudomonas aeruginosa200 - 250>2000>20001000
Bacillus subtilis40 - 100500250125

Data compiled from multiple sources. Values can vary based on specific strains and testing conditions.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of Benzisothiazolinone and Parabens Against Common Fungi (ppm)

MicroorganismBenzisothiazolinone (BIT)MethylparabenPropylparabenButylparaben
Aspergillus brasiliensis (niger)300500 - 1000250 - 500125
Candida albicans2001000 - 2000500 - 1000250
Penicillium funiculosum150---

Data compiled from multiple sources. Values can vary based on specific strains and testing conditions.

While MIC values provide a baseline for antimicrobial activity, the performance of a preservative within a final product formulation is assessed through challenge testing. In a comparative study, a shampoo formulation preserved with an isothiazolinone rapidly reduced and virtually eliminated a bacterial inoculum at all tested concentrations.[2] In contrast, the paraben-preserved shampoo demonstrated reduction and elimination of the inoculum only at its full, undiluted concentration.[2]

Experimental Protocols

To ensure the safety and stability of products, standardized challenge tests are employed to evaluate the efficacy of preservative systems. The most widely recognized protocols are ISO 11930 and USP <51>.

Preservative Efficacy Test (Challenge Test) - ISO 11930

This international standard is specifically designed for cosmetic products and assesses the antimicrobial protection of a formulation.[3][4]

Procedure:

  • Preparation of Inoculum: Standardized suspensions of five specific microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis) are prepared.[5][6]

  • Inoculation: The cosmetic product is inoculated with a known concentration of each microorganism individually.[5]

  • Incubation: The inoculated product is stored at a controlled temperature for a period of 28 days.[7]

  • Sampling and Enumeration: At specified intervals (typically 7, 14, and 28 days), samples are taken to determine the number of viable microorganisms.[6][7]

  • Evaluation: The log reduction in the microbial population is calculated and compared against the acceptance criteria defined in the standard.[5]

Antimicrobial Effectiveness Test - USP <51>

This method, detailed in the United States Pharmacopeia, is applicable to a broader range of pharmaceutical and personal care products.[5]

Procedure:

  • Preparation of Inoculum: Similar to ISO 11930, standardized suspensions of the same five microorganisms are prepared.[5]

  • Inoculation: The product is challenged with a high concentration of each microorganism in separate containers.[5]

  • Incubation: The inoculated product is held at 20-25°C for 28 days.[5]

  • Sampling and Enumeration: The number of viable microorganisms is determined at 7, 14, and 28 days.[5]

  • Evaluation: The results are interpreted based on the required log reduction of the microbial count at each time point, with specific criteria for different product categories.[5]

Mandatory Visualization

To elucidate the antimicrobial mechanisms of benzisothiazolinone and parabens, the following diagrams, generated using Graphviz (DOT language), illustrate their respective signaling pathways and the general workflow of a preservative efficacy test.

G cluster_bit Benzisothiazolinone (BIT) Mechanism of Action BIT Benzisothiazolinone (BIT) CellWall Microbial Cell Wall & Membrane BIT->CellWall Penetration ThiolEnzymes Thiol-Containing Enzymes & Proteins (e.g., in respiration) BIT->ThiolEnzymes Reaction with Thiol Groups (-SH) Cytoplasm Cytoplasm CellWall->Cytoplasm Cytoplasm->ThiolEnzymes DisulfideBridge Formation of Disulfide Bridges ThiolEnzymes->DisulfideBridge Inactivation Enzyme Inactivation DisulfideBridge->Inactivation CellDeath Inhibition of Metabolism & Cell Death Inactivation->CellDeath

Benzisothiazolinone's interaction with microbial thiol-containing enzymes.

G cluster_parabens Parabens' Multi-faceted Antimicrobial Mechanism of Action Parabens Parabens Membrane Disruption of Cell Membrane Potential & Permeability Parabens->Membrane Enzymes Inhibition of Key Enzymes (e.g., ATPases, Phosphotransferases) Parabens->Enzymes NucleicAcid Inhibition of DNA/RNA Synthesis Parabens->NucleicAcid Leakage Leakage of Cellular Components Membrane->Leakage MetabolicDisruption Disruption of Metabolic Pathways Enzymes->MetabolicDisruption GrowthArrest Inhibition of Replication & Growth NucleicAcid->GrowthArrest CellDeath Cell Death Leakage->CellDeath MetabolicDisruption->CellDeath GrowthArrest->CellDeath

Parabens' multi-faceted antimicrobial mechanism of action.

G cluster_workflow General Workflow for Preservative Efficacy Challenge Test PrepInoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Product Sample PrepInoculum->Inoculate Incubate Incubate at Specified Temperature (28 Days) Inoculate->Incubate Sample7 Sample at Day 7 Incubate->Sample7 Sample14 Sample at Day 14 Incubate->Sample14 Sample28 Sample at Day 28 Incubate->Sample28 Enumerate Enumerate Viable Microorganisms Sample7->Enumerate Sample14->Enumerate Sample28->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate Compare Compare to Acceptance Criteria Calculate->Compare

General workflow for a preservative efficacy challenge test.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzothiazolinone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring both laboratory safety and environmental stewardship. Benzothiazolinone and its derivatives are organosulfur compounds utilized in various industrial and research applications for their antimicrobial properties.[1][2][3] Due to their potential hazards, including skin sensitization and aquatic toxicity, proper disposal is critical.[1][3][4][5] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and its waste with caution in a well-ventilated area, preferably within a chemical fume hood.[4][6] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against splashes and potential eye irritation.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, as this compound can be a skin sensitizer.[1][4]
Protective Clothing Laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.[4]

An eyewash station and a safety shower should be readily accessible in the event of accidental exposure.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the sanitary sewer or mixed with household garbage.[6][7]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.[4]

    • The container must be made of a material compatible with the chemical.

    • Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6][8]

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), in the designated waste container.[4][6]

    • For liquid waste, use a funnel to prevent spills.

    • For solid waste, ensure the container is sealed to prevent the release of dust or vapors.[4]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" and include appropriate hazard symbols (e.g., irritant, environmentally hazardous).[4]

    • Indicate the approximate quantity of waste in the container.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[4]

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4][5]

    • The primary recommended method for the disposal of benzothiazole (B30560) derivatives is often incineration by a licensed facility.[9] For certain formulations, the material may be dissolved or mixed with a combustible solvent to facilitate incineration.[9] Always consult with your EHS department or disposal contractor for specific requirements.[9]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomaceous earth, or commercial sorbents.[8][10][11]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[6][12]

  • Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[6]

  • Prevent Environmental Contamination: Do not allow the chemical or cleanup materials to enter drains or waterways.[8][10][13]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Benzothiazolinone_Disposal_Workflow start Start: this compound Waste Generated identify Identify and Segregate Waste (Liquid, Solid, Contaminated PPE) start->identify container Use Designated, Labeled, and Sealed Hazardous Waste Container identify->container spill Spill or Release Occurs identify->spill Potential Event storage Store in Designated Hazardous Waste Accumulation Area container->storage spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain with Absorbent 3. Collect and Containerize spill->spill_protocol Yes spill->storage No spill_protocol->container disposal Arrange for Disposal via Institutional EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Benzothiazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Benzothiazolinone (BIT), tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring personal safety and environmental protection in the laboratory.

Immediate Safety and Handling Protocols

This compound is a known skin sensitizer (B1316253) and can cause allergic reactions.[1][2] It may also cause eye irritation.[1] Therefore, adherence to proper handling procedures is paramount.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] For procedures that may generate dust, vapors, or aerosols, use a chemical fume hood to minimize inhalation exposure.[3]

  • Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Wear chemical-resistant gloves.[3] Nitrile rubber gloves (minimum 0.4 mm thickness) are a suitable option.[4] Always inspect gloves for integrity before use and replace them regularly, as contaminants can accumulate.[1]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3] If there is a splash hazard, a face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection: A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[1][3] Contaminated work clothing must not be allowed out of the workplace.[1]

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, a NIOSH/MSHA approved respirator may be required.[3][5] The specific type of respirator should be determined based on the potential exposure concentration.

3. General Hygiene and Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe mist, vapors, or spray.[1][3]

  • Wash hands thoroughly with soap and water after handling and before breaks or at the end of the workday.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Quantitative Exposure and Hazard Data

While specific occupational exposure limits (OELs) from bodies like OSHA have not been established for this compound, other relevant quantitative data is available.[1][2]

ParameterValueReference
Hazard Classification Skin Sensitizer, Category 1Safe Work Australia[2]
Derived No Effect Level (DNEL) - Worker 6.81 mg/m³ (Long-term, Inhalation)MEGA eG Safety Data Sheet[4]
Typical Concentration in Paints/Coatings 200–400 ppmWikipedia[6]
Sensitization Induction in Humans (Gloves) ~20 ppmSCCS Opinion[6][7]

Experimental Protocols: Spill Response Plan

A minor chemical spill of this compound can be managed by trained laboratory personnel. A major spill requires evacuation and emergency response.

Definition of a Minor Spill:

  • Quantity is relatively small (< 4 L).

  • The material is not highly toxic.

  • There is no immediate threat to personal health or safety.

  • The spill is contained within the lab and has not reached drains or public areas.

  • Adequate cleanup supplies and PPE are available.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don PPE: At a minimum, wear two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If significant vapors are present, use a respirator.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand, earth, vermiculite, or diatomaceous earth.[3][8][9] Start from the outside and work inwards to prevent spreading.[10]

  • Absorb the Material: Cover the spill with the absorbent material.[3][11] Do not use paper towels as they can increase evaporation.[8]

  • Collect the Waste: Once the liquid is fully absorbed, use a plastic scoop to collect the material.[11] For solid spills, carefully sweep the material to avoid creating dust.[12]

  • Package the Waste: Place the absorbed material and any contaminated items (e.g., gloves, scoop) into a clearly labeled, sealed, and leak-proof container for hazardous waste.[3][11]

  • Decontaminate the Area: Clean the spill area with soap and water.[3]

  • Dispose of Waste: Arrange for disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1]

Operational and Disposal Plans

Storage:

  • Store this compound in its original, tightly closed container.[3]

  • Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing and reducing agents.[5][7]

Disposal:

  • This compound and its containers must be disposed of as hazardous waste.[3]

  • Do not dispose of it with household garbage or allow it to enter the sewage system.[13]

  • All waste, including unused product and contaminated materials, must be collected in designated, labeled hazardous waste containers.

  • Disposal must be conducted in accordance with all local, state, and federal regulations through a licensed waste disposal contractor.[1][4]

Mandatory Visualization

The following diagram illustrates the logical workflow for responding to a minor this compound spill in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_cleanup Minor Spill Cleanup Procedure cluster_disposal Waste Management Spill Spill Occurs Alert Alert Personnel Spill->Alert Assess Assess Spill (Minor vs. Major) Alert->Assess Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate Major PPE Don Appropriate PPE Assess->PPE Minor Contain Contain Spill (Use Absorbent Dike) PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Decon Decontaminate Area Collect->Decon Package Package & Label Hazardous Waste Decon->Package Dispose Arrange for EHS Disposal Package->Dispose Report Complete Incident Report Dispose->Report

Caption: Workflow for a minor this compound spill response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzothiazolinone
Reactant of Route 2
Reactant of Route 2
Benzothiazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.